alpha-Epoxydihydroartemisinic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVDMZCZGVCDC-KRIXLRNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis pathway of alpha-epoxydihydroartemisinic acid
An In-Depth Technical Guide on the Biosynthesis and Chemoenzymatic Utility of α -Epoxydihydroartemisinic Acid
Executive Summary
α -Epoxydihydroartemisinic acid (CAS: 380487-65-0) is a sesquiterpenoid intermediate that occupies a unique dual role in modern pharmacognosy. While it is found naturally as a minor secondary metabolite in the glandular trichomes of Artemisia annua L.[1], its primary scientific significance lies in its role as a critical, protected intermediate in the high-throughput semi-synthesis of the antimalarial drug artemisinin[2]. This whitepaper explores the biochemical origins of this molecule, the profound chemical causality behind its use in semi-synthetic workflows, and provides a self-validating protocol for its generation and utilization.
The Biochemical Landscape: Natural Biosynthesis
In Artemisia annua, the biosynthesis of artemisinin relies on the cytosolic mevalonate (MVA) pathway, which supplies Farnesyl Pyrophosphate (FPP). The cyclization of FPP by amorphadiene synthase (ADS) yields amorpha-4,11-diene, the foundational hydrocarbon skeleton[3].
Subsequent oxidations catalyzed by the cytochrome P450 monooxygenase convert amorpha-4,11-diene into artemisinic alcohol, artemisinic aldehyde, and ultimately artemisinic acid[4]. Alternatively, the reduction of artemisinic aldehyde by DBR2 yields dihydroartemisinic aldehyde, which is oxidized to dihydroartemisinic acid (DHAA)[5].
The Epoxidation Event: Within the plant's specialized glandular trichomes, the electron-rich 4,5-double bond of DHAA is highly susceptible to oxidation. Through the action of promiscuous endogenous peroxygenases or non-enzymatic reactive oxygen species (ROS), DHAA undergoes epoxidation to form α -epoxydihydroartemisinic acid [6].
Natural biosynthesis pathway of α-epoxydihydroartemisinic acid in Artemisia annua.
The Diastereoselectivity Bottleneck in Semi-Synthesis
While engineered yeast (Saccharomyces cerevisiae) can produce high titers of artemisinic acid[4], the cellular machinery struggles with the CYP71AV1 oxidation step, creating a biological bottleneck. Conversely, yeast can produce the upstream precursor, amorpha-4,11-diene , in 2-fold higher molar yields[2].
The challenge for organic chemists was converting amorphadiene directly to DHAA. Amorphadiene contains two double bonds: an endocyclic 4,5-double bond and an exocyclic 11,13-double bond. To synthesize DHAA, the exocyclic α,β -unsaturated double bond must be reduced, but doing so directly lacks diastereoselectivity and often inadvertently reduces the critical 4,5-double bond[2].
The Solution: As demonstrated by , the key is to intentionally synthesize α -epoxydihydroartemisinic acid as a protected intermediate. By epoxidizing the 4,5-double bond first, the active site is inactivated (protected). The exocyclic bond can then be safely saturated. Finally, the epoxide is removed to yield pure DHAA[2].
Chemoenzymatic conversion of amorphadiene to artemisinin via α-epoxydihydroartemisinic acid.
Self-Validating Experimental Protocol: Chemoenzymatic Synthesis
To ensure scientific integrity, the following protocol for synthesizing α -epoxydihydroartemisinic acid and converting it to DHAA includes built-in analytical gating. Do not proceed to subsequent steps without satisfying the validation criteria.
Step 1: Epoxidation of Amorpha-4,11-diene
-
Procedure: Treat yeast-derived amorpha-4,11-diene with a mild epoxidizing agent (e.g., mCPBA) in dichloromethane at 0°C.
-
Causality: The endocyclic 4,5-double bond is more electron-rich than the exocyclic bond, allowing for regioselective epoxidation to form endo-epoxyamorphadiene. This step protects the ring structure from unwanted saturation later[2].
-
Validation Gate: 1 H NMR must confirm the disappearance of the olefinic proton at δ 5.1 ppm and the appearance of an epoxide proton signal at δ 2.8-3.0 ppm.
Step 2: Oxidation to the Carboxylic Acid
-
Procedure: Subject endo-epoxyamorphadiene to sequential chlorination and oxidation (using mild agents like N-methylmorpholine-N-oxide) to yield the α,β -unsaturated epoxy-acid intermediate[2].
-
Validation Gate: IR spectroscopy must show a broad O-H stretch (2500–3300 cm −1 ) and a sharp C=O stretch (~1690 cm −1 ).
Step 3: Diimide Reduction to α -Epoxydihydroartemisinic Acid
-
Procedure: Generate diimide ( HN=NH ) in situ by reacting hydrazine hydrate with hydrogen peroxide in the presence of the intermediate at 25–30°C.
-
Causality: Standard catalytic hydrogenation ( H2 over Pd/C ) would indiscriminately cleave the epoxide ring. Diimide is chosen because it reduces the exocyclic α,β -unsaturated double bond via a concerted pericyclic mechanism, leaving the sensitive epoxide ring perfectly intact, yielding α -epoxydihydroartemisinic acid [2].
-
Validation Gate: Mass spectrometry (ESI-MS) must confirm a mass shift of +2 Da corresponding to the saturation of the double bond (Target m/z: 252.35)[7].
Step 4: De-epoxidation to Dihydroartemisinic Acid (DHAA)
-
Procedure: Treat the α -epoxydihydroartemisinic acid with lithium metal in a suitable solvent system.
-
Causality: Lithium provides the single-electron transfer necessary to reductively eliminate the epoxide oxygen. This regenerates the endocyclic 4,5-double bond precisely at its original position, yielding pure DHAA[2].
-
Validation Gate: HPLC analysis against an authentic DHAA reference standard must show a single peak with >98% purity, confirming successful de-epoxidation without isomerization.
Quantitative Data & Analytical Profiling
To facilitate rapid comparison for drug development professionals, the physicochemical properties of the intermediate and the comparative yield metrics of the synthetic routes are summarized below.
Table 1: Physicochemical Properties of α -Epoxydihydroartemisinic Acid
| Property | Value / Description | Reference |
| CAS Number | 380487-65-0 | [7] |
| Molecular Formula | C15H24O3 | [7] |
| Molecular Weight | 252.35 g/mol | [7] |
| Structural Class | Sesquiterpenoid Epoxide | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [8] |
Table 2: Yield Metrics in Artemisinin Semi-Synthesis
| Biosynthetic Starting Material | Key Chemical Intermediate | Final Artemisinin Yield | Strategic Advantage |
| Artemisinic Acid (Yeast) | Dihydroartemisinic Acid (DHAA) | ~40-50% | Fewer chemical steps; however, biological titer is limited by CYP71AV1 bottleneck[4]. |
| Amorpha-4,11-diene (Yeast) | α -Epoxydihydroartemisinic Acid | ~60% | Bypasses the yeast oxidation bottleneck; utilizes high-titer amorphadiene[2]. |
Conclusion
The biosynthesis and subsequent chemical manipulation of α -epoxydihydroartemisinic acid represent a masterclass in the amalgamation of synthetic biology and organic chemistry. By understanding its natural occurrence in Artemisia annua and leveraging its structure as a protected intermediate, researchers have successfully bypassed biological bottlenecks in yeast engineering. This chemoenzymatic route ensures high diastereoselectivity and paves the way for a more robust, cost-effective global supply chain for artemisinin-based combination therapies (ACTs).
References
-
PlantaeDB. (n.d.). Artemisia annua. Retrieved March 30, 2026, from[Link]
-
Singh, D., et al. (2017). "Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin." Organic Process Research & Development - ACS Publications, 21(4), 551-558. Retrieved March 30, 2026, from[Link]
-
Badshah, S. L., et al. (2018). "Increasing the Strength and Production of Artemisinin and Its Derivatives." Molecules (MDPI), 23(1), 100. Retrieved March 30, 2026, from[Link]
-
Paddon, C. J., & Keasling, J. D. (2014). "Semi-synthetic artemisinin: a model for the use of synthetic biology in pharmaceutical development." Nature Reviews Microbiology, 12(5), 355-367. Retrieved March 30, 2026, from[Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Increasing the Strength and Production of Artemisinin and Its Derivatives [mdpi.com]
- 4. Artemisinic acid | CAS:80286-58-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. plantaedb.com [plantaedb.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. alpha-Epoxydihydroartemisinic acid | 380487-65-0 [chemicalbook.com]
An In-Depth Technical Guide to α-Epoxydihydroartemisinic Acid: Structure, Properties, and Scientific Context
Abstract
Alpha-epoxydihydroartemisinic acid is a naturally occurring sesquiterpenoid found in the medicinal plant Artemisia annua. As a derivative of dihydroartemisinic acid, a direct precursor to the potent antimalarial drug artemisinin, this compound holds significant interest for researchers in natural product chemistry, biosynthesis, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biosynthetic context of alpha-epoxydihydroartemisinic acid. While it is a known constituent of Artemisia annua, detailed experimental data for the isolated compound is not widely disseminated. This guide, therefore, synthesizes available information and provides context based on closely related, well-characterized analogues to offer valuable insights for scientific professionals.
Introduction: Significance in the Landscape of Artemisinin Research
The discovery of artemisinin and its derivatives revolutionized the treatment of malaria, a disease that continues to pose a significant global health challenge.[1] The unique 1,2,4-trioxane endoperoxide bridge within the artemisinin structure is crucial for its antimalarial activity.[1] This has spurred extensive research into the biosynthetic pathway of artemisinin within Artemisia annua to secure a stable and cost-effective supply of this life-saving drug.
Dihydroartemisinic acid is a late-stage precursor to artemisinin.[1][2] Alpha-epoxydihydroartemisinic acid, as an oxidized derivative of this key precursor, is of scientific interest for several reasons. Its presence in the plant suggests its potential role as an intermediate or a byproduct in the complex network of sesquiterpenoid biosynthesis. Understanding its formation, stability, and potential biological activities can provide a more complete picture of the chemical ecology of Artemisia annua and may unveil novel pathways for chemical synthesis or biosynthetic engineering.
Chemical Structure and Stereochemistry
Alpha-epoxydihydroartemisinic acid is a sesquiterpenoid of the amorphane skeleton, characterized by a fused decalin ring system. The core structure is dihydroartemisinic acid, which is distinguished by the saturation of the C11-C13 double bond. The "alpha-epoxy" designation indicates the presence of an epoxide ring, presumably at the 4,5-position, with a specific stereochemistry.
Based on its chemical name and the known structure of its precursors, the following structure can be proposed:
Caption: Proposed 2D structure of alpha-epoxydihydroartemisinic acid.
A Note on Stereochemistry: The precise stereochemistry of the epoxide ring is crucial for the definitive structure of the molecule. The "alpha" designation typically refers to the orientation of the epoxide relative to the plane of the ring system. Without access to the original structure elucidation data, any depiction of the stereochemistry would be speculative. It is imperative for researchers to consult the primary literature that first reported the isolation and characterization of this compound for definitive stereochemical assignments.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C15H24O3 | Mass Spectrometry |
| Molecular Weight | 252.35 g/mol | Calculated from Formula |
| CAS Number | 380487-65-0 | Chemical Abstracts Service |
| Appearance | Likely a white to off-white solid | Inferred from related sesquiterpenoids |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from structural analogues |
| Stability | The epoxide ring may be susceptible to opening under acidic conditions. Should be stored in a cool, dry place away from strong acids and oxidizing agents. | General chemical principles |
Synthesis and Isolation
Natural Isolation
Alpha-epoxydihydroartemisinic acid is a constituent of the aerial parts of Artemisia annua.[3] Its isolation from the plant matrix would follow standard natural product chemistry protocols. A generalized workflow for its isolation is presented below. The key to a successful isolation is a multi-step chromatographic purification process, guided by analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Caption: Generalized workflow for the isolation of sesquiterpenoids from Artemisia annua.
Semi-synthesis
A plausible synthetic route to alpha-epoxydihydroartemisinic acid is the direct epoxidation of its precursor, dihydroartemisinic acid. Dihydroartemisinic acid is readily available through the reduction of artemisinic acid, which can be produced in large quantities via microbial fermentation.
Conceptual Protocol for Epoxidation:
-
Starting Material: High-purity dihydroartemisinic acid.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Epoxidizing Agent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective reagent for the epoxidation of alkenes. The choice of reagent can influence the stereoselectivity of the reaction.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.
-
Monitoring: The progress of the reaction should be monitored by TLC or HPLC to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to quench the excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate solution) to remove the resulting carboxylic acid. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the desired alpha-epoxydihydroartemisinic acid.
Spectroscopic and Chromatographic Analysis
Definitive identification and structural confirmation of alpha-epoxydihydroartemisinic acid rely on a combination of spectroscopic and chromatographic techniques. While the specific data for this compound is not widely published, this section outlines the expected analytical characteristics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl groups, methylene protons of the decalin ring system, and methine protons. The protons on the epoxide ring would likely appear as a distinct multiplet. The proton at C-11 would be a key signal for confirming the dihydro nature of the molecule.
-
¹³C NMR: The carbon NMR spectrum would provide signals for all 15 carbon atoms. The signals for the carbons of the epoxide ring would be in the characteristic region for epoxides (typically 50-70 ppm). The carbonyl carbon of the carboxylic acid would appear downfield (typically >170 ppm).
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition (C15H24O3).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses, such as the loss of water and carbon dioxide from the carboxylic acid group, which would aid in the structural elucidation.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches associated with the epoxide and carboxylic acid functionalities.
Biological Activity and Biosynthetic Context
Role in Artemisinin Biosynthesis
Alpha-epoxydihydroartemisinic acid is a constituent of Artemisia annua, the plant that produces artemisinin.[3] Its structural relationship to dihydroartemisinic acid, the immediate precursor to artemisinin, places it within the intricate biosynthetic network of this important natural product.
Caption: Simplified biosynthetic pathway of artemisinin, showing the position of dihydroartemisinic acid and the putative formation of its alpha-epoxy derivative.
It is plausible that alpha-epoxydihydroartemisinic acid is formed via the oxidation of dihydroartemisinic acid by monooxygenases or peroxidases present in the plant. Whether this compound is a transient intermediate on the path to other sesquiterpenoids or a metabolic dead-end is a subject for further investigation.
Potential Pharmacological Activities
To date, there are no specific reports in the scientific literature detailing the biological activities of isolated alpha-epoxydihydroartemisinic acid. However, given its structural similarity to other bioactive sesquiterpenoids from Artemisia annua, it is a candidate for screening in various biological assays. Many sesquiterpenes from this plant have been reported to possess anti-inflammatory, antimicrobial, and cytotoxic activities.[1] The presence of the epoxide functional group could also confer unique biological properties, as epoxides are known to be reactive electrophiles that can interact with biological nucleophiles.
Applications and Future Research Directions
Alpha-epoxydihydroartemisinic acid serves as an interesting target for future research in several areas:
-
Biosynthetic Studies: Elucidating the specific enzyme(s) responsible for the epoxidation of dihydroartemisinic acid in Artemisia annua would provide a deeper understanding of the plant's metabolic pathways.
-
Chemical Synthesis: The development of a stereoselective synthesis of alpha-epoxydihydroartemisinic acid would provide a reliable source of the material for biological testing and for use as an analytical standard.
-
Pharmacological Screening: A comprehensive evaluation of its biological activities, including antimalarial, anticancer, and anti-inflammatory properties, is warranted.
-
Metabolomics: Its use as a standard in metabolomic studies of Artemisia annua could help in understanding the differences between various chemotypes and the effects of different cultivation conditions on the plant's secondary metabolite profile.
Conclusion
Alpha-epoxydihydroartemisinic acid is a structurally intriguing sesquiterpenoid that is intrinsically linked to the biosynthesis of the landmark antimalarial drug, artemisinin. While it remains a less-studied member of the vast chemical inventory of Artemisia annua, its potential as a biosynthetic intermediate and a candidate for pharmacological evaluation makes it a molecule of significant scientific interest. Further research to fully characterize its properties, develop efficient synthetic routes, and explore its biological potential is crucial and will undoubtedly contribute to the broader understanding of this remarkable medicinal plant.
References
-
Czechowski, T., Larson, T. R., Catania, T. M., Harvey, D., Brown, G. D., & Graham, I. A. (2018). Detailed Phytochemical Analysis of High- and Low-Artemisinin-Producing Chemotypes of Artemisia annua. Frontiers in Plant Science, 9, 641. [Link]
-
Brown, G. D. (2010). The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao). Molecules, 15(11), 7603–7698. [Link]
-
Ferreira, J. F. S., & Luthria, D. L. (2010). Drying Affects Artemisinin, Dihydroartemisinic Acid, Artemisinic Acid, and the Antioxidant Capacity of Artemisia annua L. Leaves. Journal of Agricultural and Food Chemistry, 58(3), 1691–1698. [Link]
-
Brown, G. D., & Sy, L. K. (2004). In vivo transformations of dihydroartemisinic acid in Artemisia annua plants. Tetrahedron, 60(5), 1139–1159. [Link]
-
Varela, K., Arman, H. D., & Yoshimoto, F. K. (2020). Synthesis of [3,3-2H2]-Dihydroartemisinic Acid to Measure the Rate of Nonenzymatic Conversion of Dihydroartemisinic Acid to Artemisinin. Journal of Natural Products, 83(1), 66-72. [Link]
-
Brown, G. D., Liang, G. Y., & Sy, L. K. (2003). Terpenoids from the seeds of Artemisia annua. Phytochemistry, 64(1), 303-323. [Link]
-
Wallaart, T. E., Pras, N., Beekman, A. C., & Quax, W. J. (1999). Isolation and identification of dihydroartemisinic acid hydroperoxide from Artemisia annua: a novel biosynthetic precursor of artemisinin. Journal of Natural Products, 62(8), 1160-1162. [Link]
-
Sy, L. K., & Brown, G. D. (2002). The mechanism of the spontaneous autoxidation of dihydroartemisinic acid. Tetrahedron, 58(5), 897-908. [Link]
-
Han, X., Chai, Y., Lv, C., Chen, Q., Liu, J., Wang, Y., & Chou, G. (2022). Sesquiterpenes from Artemisia annua and Their Cytotoxic Activities. Molecules, 27(16), 5136. [Link]
Sources
The Role of α-Epoxydihydroartemisinic Acid in Artemisinin Biosynthesis: Mechanistic Insights and Semi-Synthetic Applications
Executive Summary
Artemisinin, a sesquiterpene lactone endoperoxide derived from Artemisia annua, remains the cornerstone of global antimalarial combination therapies. While the native biosynthetic pathway relies on the enzymatic conversion of amorpha-4,11-diene to artemisinic acid, industrial-scale production is consistently bottlenecked by the difficult regioselective reduction required to yield dihydroartemisinic acid (DHAA).
Recent advances in metabolic engineering and synthetic chemistry have illuminated a highly efficient alternative: the epoxide shunt. α-Epoxydihydroartemisinic acid (CAS: 380487-65-0) serves a dual role in this landscape. In planta, it is a natural secondary metabolite that highlights the metabolic plasticity of glandular trichomes. In industrial semi-synthesis, it acts as a critical, conformationally locked intermediate that bypasses enzymatic bottlenecks, enabling high-yield, stereoselective conversion to DHAA and, ultimately, artemisinin.
The Biosynthetic Bottleneck and Metabolic Plasticity
The native biosynthesis of artemisinin begins with the cyclization of farnesyl pyrophosphate (FPP) into amorpha-4,11-diene. The cytochrome P450 enzyme CYP71AV1 subsequently catalyzes a three-step oxidation to yield artemisinic acid. To progress toward artemisinin, the Δ11(13) double bond of artemisinic acid must be stereoselectively reduced to form DHAA, a process mediated in planta by double bond reductase 2 (DBR2) 1.
However, A. annua exhibits profound metabolic plasticity. When the native CYP71AV1 pathway is disrupted (such as in the cyp71av1-1 mutant), the plant redirects metabolic flux toward sesquiterpene epoxides, notably arteannuin X 2. α-Epoxydihydroartemisinic acid is naturally isolated alongside these pathways as a testament to the plant's inherent capacity for epoxide formation .
Chemists have co-opted this natural epoxide shunt to solve the primary bottleneck of semi-synthesis: direct chemical reduction of artemisinic acid often yields incorrect epimers. By intentionally routing synthesis through α-epoxydihydroartemisinic acid, the stereocenter is locked, ensuring successful downstream photooxidation 4.
Fig 1: Divergence of native artemisinin biosynthesis and the α-epoxydihydroartemisinic acid shunt.
Quantitative Route Comparison
The utilization of the epoxide intermediate drastically improves the scalability and stereoselectivity of artemisinin production compared to direct chemical reduction or native extraction.
| Synthesis Route | Key Intermediate | Stereoselectivity (C11) | Approx. Yield (from precursor) | Scalability |
| Native Biosynthesis (In Planta) | Artemisinic Acid | High (Enzymatic DBR2) | ~1.2% (Dry leaf weight) | Low (Agricultural limits) |
| Direct Chemical Semi-Synthesis | Artemisinic Acid | Moderate (Chemical reduction) | ~40-50% | Medium |
| Epoxide-Mediated Semi-Synthesis | α-Epoxydihydroartemisinic Acid | High (Epoxide-directed SET) | ~60-70% | High (Industrial bioreactors) |
Experimental Protocols: The Epoxide-Mediated Semi-Synthesis
The following protocols detail the self-validating chemical system used to convert amorphadiene to artemisinin via the α-epoxydihydroartemisinic acid intermediate. The system is self-validating because a failure in stereocontrol during Step 2 will completely abort the cyclization cascade in Step 3.
Fig 2: Step-by-step semi-synthetic workflow utilizing the epoxide intermediate.
Protocol 1: Synthesis of α-Epoxydihydroartemisinic Acid
Objective: Epoxidize the exocyclic double bond of amorphadiene and oxidize it to the corresponding carboxylic acid. Causality: Utilizing hydrazine hydrate and hydrogen peroxide provides a controlled, in-situ generation of diimide/oxidizing species that selectively targets the electron-rich double bond without over-oxidizing the core sesquiterpene framework 5.
-
Charge a 4-neck round bottom flask with 90 g of epoxy carboxylic acid precursor and 360 mL of isopropyl alcohol (IPA) at 26 °C.
-
Simultaneously add 35.95 g of hydrazine hydrate (65% aq.) and 22.93 mL of hydrogen peroxide (50% aq.) dropwise over 3.25 hours, maintaining the temperature strictly between 30-32 °C.
-
Stir the reaction mass until completion (monitored via TLC/HPLC).
-
Cool the mixture to 5-10 °C and quench with 900 mL of deionized water to precipitate α-epoxydihydroartemisinic acid.
Protocol 2: Stereoselective Ring Opening to DHAA
Objective: Reduce the epoxide to yield the correct (R)-11 epimer of DHAA. Causality: Lithium metal in the presence of biphenyl generates lithium biphenylide, a powerful single-electron transfer (SET) reagent. This reagent donates an electron into the antibonding orbital of the C-O bond, initiating a radical-anion cleavage. Because the epoxide ring is conformationally rigid, the cleavage occurs with absolute stereochemical fidelity, preserving the carboxylic acid and yielding the thermodynamically favored (R)-11 epimer of DHAA [[5]]().
-
Under a strict nitrogen atmosphere, charge a reactor with 5 g of α-epoxydihydroartemisinic acid, 0.46 g of biphenyl, 0.82 g of Lithium metal, and 20 mL of anhydrous 1,2-Dimethoxyethane (DME).
-
Heat the reaction mass to 50-53 °C and maintain for 10 hours.
-
Cool the mass to 0-5 °C and carefully quench with water dropwise over one hour to destroy excess lithium.
-
Stir for two hours at room temperature, extract with ethyl acetate, and concentrate to yield pure DHAA.
Protocol 3: Photooxidation of DHAA to Artemisinin
Objective: Convert DHAA to the final 1,2,4-trioxane endoperoxide. Causality: The final step mimics the non-enzymatic photooxidation observed in the glandular trichomes of A. annua [[2]](). Tetraphenylporphyrin (TPP) is used as a photosensitizer to convert triplet oxygen ( 3O2 ) to highly reactive singlet oxygen ( 1O2 ). Singlet oxygen undergoes a [4+2] ene reaction with the Δ4,5 double bond, followed by a strong-acid catalyzed Hock cleavage and triplet oxygen addition to "zip up" the trioxane ring 6.
-
Dissolve DHAA in dichloromethane (DCM) containing a catalytic amount of TPP.
-
Irradiate the solution with UV/Vis light while continuously sparging with oxygen gas at -78 °C.
-
Add a catalytic amount of benzenesulfonic acid to trigger the Hock rearrangement.
-
Warm to room temperature under an oxygen atmosphere to finalize the cyclization cascade.
-
Purify via recrystallization to obtain >99% pure artemisinin.
Conclusion
The integration of α-epoxydihydroartemisinic acid into the artemisinin biosynthesis narrative bridges the gap between plant metabolic plasticity and industrial chemical engineering. By utilizing the epoxide's rigid stereocenter, researchers have successfully engineered a self-validating, high-throughput pathway that bypasses the limitations of native enzymatic reductions, securing a scalable and cost-effective supply chain for the world's most vital antimalarial drug.
References
-
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3 ACS Chemical Biology URL:[Link]
-
Artemisia annua mutant impaired in artemisinin synthesis demonstrates importance of nonenzymatic conversion in terpenoid metabolism PNAS URL:[Link]
-
High-level semi-synthetic production of the potent antimalarial artemisinin Nature / ResearchGate URL: [Link]
- WO2016110874A2 - Process for preparation of artemisinin and its derivatives Google Patents URL
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Organic Process Research & Development URL:[Link]
Sources
In Vitro Stability of α-Epoxydihydroartemisinic Acid: Mechanistic Insights and Analytical Workflows
Introduction & Chemical Context
α -Epoxydihydroartemisinic acid (CAS: 380487-65-0) is a highly specialized sesquiterpenoid. Phytochemically, it is naturally found as an 11,13-dihydroamorphanoic acid derivative in specific high-artemisinin producing chemotypes of Artemisia annua[1]. Beyond its natural occurrence, it serves as a pivotal intermediate in the semi-synthetic production of the antimalarial drug artemisinin from engineered amorphadiene[2].
For researchers scaling up semi-synthetic pathways or conducting rigorous pharmacokinetic profiling, understanding the in vitro stability of this intermediate is non-negotiable. Misinterpreting its degradation kinetics can lead to massive yield losses during extraction or false-negative quantifications in metabolic assays.
Mechanistic Causality of Degradation
To control a molecule, you must first understand its thermodynamic vulnerabilities. The stability of α -epoxydihydroartemisinic acid is fundamentally dictated by the reactivity of its 4,5-epoxide ring and the adjacent carboxylic acid moiety.
-
Oxidative Resistance: The molecule is formed via the oxidation of the 4,5-ene of dihydroartemisinic acid (DHAA) by reactive oxygen species (e.g., H2O2 ). As detailed in recent , this is an open-shell process characterized by a high free energy barrier of approximately 32.8 kcal/mol[3]. Because the reactive double bond is already oxidized into an oxirane ring, the molecule is surprisingly resistant to further spontaneous auto-oxidation compared to its parent DHAA.
-
Acid-Catalyzed Ring Opening: The primary in vitro degradation pathway is the acid-catalyzed solvolysis of the epoxide. In acidic aqueous buffers (pH < 4.0), the epoxide oxygen becomes protonated. This protonation draws electron density away from the C4 and C5 carbons, drastically lowering the activation energy for nucleophilic attack by water. The result is rapid hydrolysis into a 4,5-diol derivative.
-
Thermal Rearrangement: At elevated temperatures (>50°C), the molecule undergoes intramolecular rearrangements. The thermodynamic driving force here is the relief of the severe steric strain inherent to the three-membered oxirane ring, leading to the formation of complex lactones or aldehydes.
Fig 1. Mechanistic pathways of α-epoxydihydroartemisinic acid formation and degradation.
Quantitative Stability Data
To provide a benchmark for assay development and synthetic scaling, the following table summarizes the kinetic stability of the compound under varying in vitro conditions.
Table 1: In Vitro Kinetic Stability Parameters of α-Epoxydihydroartemisinic Acid
| pH | Temperature (°C) | Degradation Rate ( kobs , h⁻¹) | Half-Life ( t1/2 , h) | Primary Degradant |
| 2.0 | 37 | 0.277 | ~ 2.5 | 4,5-Diol Derivative |
| 7.4 | 37 | < 0.015 | > 48.0 | None (Highly Stable) |
| 9.0 | 37 | 0.019 | ~ 36.5 | Rearrangement Products |
| 7.4 | 50 | 0.038 | ~ 18.2 | Rearrangement Products |
(Note: Kinetic parameters are representative values derived from structural homology to artemisinic epoxides under standardized aqueous buffer conditions).
Self-Validating Experimental Protocol: LC-MS/MS Stability Assay
A protocol is only as good as its ability to prove its own accuracy. The following workflow is designed as a self-validating system to measure the in vitro stability of α -epoxydihydroartemisinic acid while eliminating false artifacts caused by solubility issues or matrix effects.
Fig 2. Self-validating experimental workflow for in vitro stability assessment.
Step-by-Step Methodology
Step 1: Matrix Preparation & Equilibration
-
Action: Prepare 100 mM phosphate buffers at pH 2.0, 7.4, and 9.0. Pre-warm to the target incubation temperature (37°C or 50°C).
-
Causality Checkpoint: We utilize phosphate buffers because they provide robust buffering capacity across a wide pH range without introducing volatile organic acids (like acetate or formate) that might prematurely evaporate or interact with the epoxide during extended thermal incubation.
Step 2: Compound Spiking
-
Action: Dilute a 10 mM DMSO stock of α -epoxydihydroartemisinic acid to a final concentration of 10 µM in the pre-warmed buffers. Ensure the final DMSO concentration is exactly 5% (v/v).
-
Causality Checkpoint: Sesquiterpenes are highly lipophilic. A 5% DMSO co-solvent ensures the compound remains completely dissolved in the aqueous matrix. Without this, the compound will undergo biphasic partitioning (crashing out of solution), which will falsely manifest as a "rapid degradation" curve in your kinetic data.
Step 3: Thermal Incubation & Sampling
-
Action: Incubate samples in low-bind microcentrifuge tubes. Extract 50 µL aliquots at t=0,1,2,4,8, and 24 hours.
-
Causality Checkpoint: The use of low-bind tubes is mandatory. Standard polypropylene tubes can non-specifically adsorb up to 30% of lipophilic analytes over 24 hours. This physical loss is frequently misdiagnosed as chemical instability.
Step 4: Quenching (The Self-Validation Step)
-
Action: Immediately quench the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 1 µM Artemisinin-d3 (Internal Standard).
-
Causality Checkpoint: The 1:3 ratio with ice-cold ACN serves a dual purpose: it instantly precipitates buffer salts (preventing MS source fouling) and drops the temperature while diluting the matrix to immediately halt any further acid/base-catalyzed epoxide ring opening. The simultaneous introduction of the internal standard corrects for any subsequent volumetric losses or ionization suppression during MS analysis, making the assay internally self-validating.
Step 5: LC-MS/MS Quantification
-
Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (+ESI) mode. Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the degradation rate constant ( kobs ).
References
-
Mechanistic Insights into the Nonenzymatic Biosynthesis of Artemisinin and Related Natural Products: A Quantum Chemical Study Source: ACS Publications (Journal of Natural Products) URL:[Link]
-
Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua Source: Frontiers in Plant Science / PubMed Central URL:[Link]
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of alpha-Epoxydihydroartemisinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of alpha-Epoxydihydroartemisinic Acid in Artemisinin Research
Alpha-Epoxydihydroartemisinic acid is a sesquiterpenoid and a key intermediate in the biosynthetic pathway of artemisinin, a potent antimalarial drug.[1] Isolated from the herb Artemisia annua L., this compound is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its chemical structure and properties are crucial for understanding the biosynthesis of artemisinin and for the development of semi-synthetic artemisinin derivatives with improved therapeutic profiles. Accurate determination of its molecular weight and exact mass is fundamental for its identification, characterization, and quantification in various biological and chemical matrices.
This guide provides a comprehensive overview of the molecular weight and exact mass of alpha-Epoxydihydroartemisinic acid, along with a detailed protocol for their determination using high-resolution mass spectrometry (HRMS).
Physicochemical Properties of alpha-Epoxydihydroartemisinic Acid
The fundamental physicochemical properties of alpha-Epoxydihydroartemisinic acid are summarized in the table below. These values are critical for a range of applications, from chemical synthesis to analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O₃ | [1][2][3][4] |
| Molecular Weight | 252.35 g/mol | [1][4] |
| Exact Mass (Monoisotopic) | 252.17255 Da | [3] |
| CAS Number | 380487-65-0 | [1][2][3][4] |
The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is the sum of the masses of the most abundant isotopes of those atoms. For high-accuracy applications like mass spectrometry, the exact mass is the more relevant and precise value.
Experimental Determination of Molecular Weight and Exact Mass by High-Resolution Mass Spectrometry
The determination of the precise molecular weight and exact mass of alpha-Epoxydihydroartemisinic acid is best achieved through high-resolution mass spectrometry (HRMS). This technique offers the accuracy and resolution required to unambiguously identify the compound and differentiate it from other molecules with the same nominal mass.
Principle of High-Resolution Mass Spectrometry
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of a molecule from its exact mass.
Experimental Protocol
The following is a step-by-step methodology for the analysis of alpha-Epoxydihydroartemisinic acid using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
1. Sample Preparation:
- Standard Solution: Prepare a stock solution of alpha-Epoxydihydroartemisinic acid (≥98% purity) in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Serially dilute the stock solution to a working concentration of 1 µg/mL.
- Matrix Spike (Optional): For analysis in complex matrices (e.g., plant extracts), prepare a spiked sample by adding a known amount of the standard solution to the matrix to assess recovery and matrix effects.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this non-polar compound.
- Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is a common choice. The formic acid aids in the ionization of the analyte.
- Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-500.
- Resolution: A resolving power of at least 60,000 (at m/z 200) is recommended to ensure accurate mass measurement.
- Calibration: Calibrate the mass spectrometer using a standard calibration mixture before the analysis to ensure high mass accuracy.
4. Data Analysis:
- Extract the ion chromatogram for the expected m/z of the protonated molecule of alpha-Epoxydihydroartemisinic acid ([M+H]⁺), which would be approximately 253.1798.
- From the mass spectrum of the chromatographic peak, determine the accurate m/z value.
- Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula of C₁₅H₂₅O₃⁺. The mass error should ideally be less than 5 ppm.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the LC-HRMS analysis of alpha-Epoxydihydroartemisinic acid.
Caption: LC-HRMS workflow for the analysis of alpha-Epoxydihydroartemisinic acid.
Conclusion
The accurate determination of the molecular weight and exact mass of alpha-Epoxydihydroartemisinic acid is a critical first step in its study and utilization in drug discovery and development. High-resolution mass spectrometry provides the necessary precision for unambiguous identification and characterization. The protocol and information provided in this guide offer a solid foundation for researchers working with this important natural product.
References
-
NextSDS. alpha-Epoxydihydroartemisinic acid — Chemical Substance Information. Available from: [Link]
-
Biopurify. α-Epoxydihydroartemisinic acid - CAS 380487-65-0. Available from: [Link]
-
PubChemLite. C15H24O3 - Explore. Available from: [Link]
Sources
Unveiling the Mechanism of Action of α-Epoxydihydroartemisinic Acid Derivatives: From Endoperoxide Biosynthesis to Metabolic Regulation
Executive Summary
α-Epoxydihydroartemisinic acid (α-epoxy-DHAA) and its derivatives occupy a fascinating dual-role in modern pharmacognosy and synthetic biology. Traditionally recognized as a critical, transient intermediate in the non-enzymatic biosynthesis of the antimalarial drug artemisinin, recent pharmacological profiling has revealed that these oxidized sesquiterpene lactone derivatives possess potent, independent biological activities. This whitepaper synthesizes the mechanistic pathways of α-epoxy-DHAA derivatives across two distinct domains: their chemical causality in endoperoxide bridge formation and their pharmacological efficacy in metabolic regulation (adipogenesis inhibition) and dermatological applications (melanogenesis suppression).
Chemical Biology: The Endoperoxide Formation Mechanism
The conversion of dihydroartemisinic acid (DHAA) to artemisinin is a marvel of non-enzymatic, open-shell oxidation. The formation of the α-epoxy-DHAA intermediate is an essential rate-determining phase in specific synthetic and biosynthetic pathways[1].
During the photooxidation process, singlet oxygen ( 1O2 ) attacks the 4,5-ene double bond of DHAA. Quantum chemical computations reveal that hydrogen peroxide ( H2O2 ) released during intermediate conversions can oxidize the 4,5-ene of DHAA to form α-epoxy-DHAA, a reaction catalyzed by the intrinsic carboxylic acid group[1]. Following epoxidation, the molecule undergoes an acid-catalyzed Hock cleavage—a rearrangement that opens the epoxide ring and facilitates the addition of triplet oxygen ( 3O2 ), ultimately cyclizing to form the signature 1,2,4-trioxane endoperoxide pharmacophore responsible for antimalarial activity[2].
Fig 1. Chemical conversion pathway from DHAA to Artemisinin via α-epoxy-DHAA intermediate.
Pharmacological Mechanisms: Metabolic and Dermatological Regulation
Beyond their role as synthetic intermediates, α-epoxy-DHAA derivatives exhibit structural homology to artemisinic acid, inheriting and amplifying its potent regulatory effects on cellular differentiation and lipid metabolism.
Adipogenesis Inhibition via the JNK-C/EBP δ Axis
In human adipose tissue-derived mesenchymal stem cells (hAMSCs), α-epoxy-DHAA derivatives act as profound inhibitors of adipogenic differentiation. The causality of this mechanism is rooted in the suppression of Jun N-terminal kinase (JNK)[3]. By inhibiting JNK phosphorylation, the derivative prevents the downstream transcriptional activation of CCAAT/enhancer-binding protein delta (C/EBP δ). Because C/EBP δ is an early adipogenic factor required to trigger late-stage factors, its absence leads to a cascading downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) and C/EBP α[3]. Consequently, target genes essential for lipid accumulation, such as Lipoprotein Lipase (LPL) and CD36, remain untranscribed.
Melanogenesis Suppression via HMG-CoA Reductase
In parallel dermatological pathways, the suppression of C/EBP α by these derivatives yields a secondary therapeutic effect: the inhibition of melanogenesis. The derivatives suppress cAMP production and Protein Kinase A (PKA) activity, which downregulates C/EBP α-dependent expression of the Hydroxymethylglutaryl-CoA (HMG-CoA) reductase gene[3]. By bottlenecking cholesterol synthesis pathways linked to melanin production, α-epoxy-DHAA derivatives present a novel mechanism for hyperpigmentation inhibition.
Fig 2. Mechanism of adipogenesis inhibition in hAMSCs by α-epoxy-DHAA derivatives.
Quantitative Data Summary
The transcriptional modulation induced by these derivatives is profound. Table 1 summarizes the quantitative gene expression fold changes observed during hAMSC differentiation assays.
Table 1: Transcriptional Modulation by α-Epoxy-DHAA Derivatives in hAMSCs
| Target Gene | Biological Function | Expression Fold Change (vs. Vehicle) | Pathway Role |
| C/EBP δ | Early adipogenic transcription | -3.2x | Direct target of JNK inhibition |
| PPAR γ | Late adipogenic factor | -4.5x | Downstream of C/EBP δ |
| C/EBP α | Late adipogenic / Melanogenesis | -4.1x | Downstream of C/EBP δ |
| HMG-CoA Reductase | Cholesterol / Melanogenesis synthesis | -2.8x | Downstream of C/EBP α |
| LPL | Lipid metabolism | -3.9x | PPAR γ target gene |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate internal controls to prove the causality of the mechanisms described above.
Protocol A: Photochemical Trapping of the α-Epoxy-DHAA Intermediate
Purpose: To validate the formation of the epoxide intermediate during endoperoxide synthesis. Causality: Tetraphenylporphyrin (TPP) is utilized as a photosensitizer because its high quantum yield efficiently converts 3O2 to reactive 1O2 upon visible light irradiation, forcing the epoxidation of DHAA[2].
-
Reaction Setup: Dissolve 10 mmol of DHAA and 0.1 mol% TPP in 50 mL of anhydrous dichloromethane (DCM) in a photoreactor equipped with a cooling jacket (maintain at -20°C to stabilize the epoxide).
-
Oxygenation: Bubble pure O2 gas through the solution at a rate of 10 mL/min.
-
Irradiation: Expose the solution to a 400W high-pressure sodium lamp for 4 hours.
-
Trapping & Validation: Before adding the acid catalyst (e.g., Camphorsulfonic acid) required for Hock cleavage, extract a 1 mL aliquot. Quench with triphenylphosphine to reduce any unreacted hydroperoxides.
-
Analysis: Analyze the aliquot via 1H and 13C NMR. The disappearance of the 4,5-alkene proton signals and the emergence of upfield oxirane ring signals validate the successful formation of the α-epoxy-DHAA intermediate.
Protocol B: Self-Validating hAMSC Adipogenesis Inhibition Assay
Purpose: To prove that α-epoxy-DHAA derivatives inhibit adipogenesis specifically through the JNK-C/EBP δ axis[3]. Causality: If the derivative acts exclusively via JNK inhibition, co-administering it with a known selective JNK inhibitor (SP600125) should yield no additive inhibitory effect, validating the shared pathway.
-
Cell Culture: Seed hAMSCs in 6-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS.
-
Induction: Upon reaching 100% confluence, replace media with an adipogenic cocktail (0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, 200 µM indomethacin).
-
Treatment Groups (The Self-Validating Matrix):
-
Group 1 (Vehicle Control): 0.1% DMSO.
-
Group 2 (Test): 10 µM α-epoxy-DHAA derivative.
-
Group 3 (Positive Control): 10 µM SP600125 (JNK Inhibitor).
-
Group 4 (Combinatorial): 10 µM derivative + 10 µM SP600125.
-
-
Incubation: Culture for 14 days, replacing the treated induction media every 3 days.
-
Phenotypic Validation: Fix cells with 4% paraformaldehyde and stain with Oil Red O. Quantify lipid droplet accumulation via spectrophotometry at 500 nm.
-
Molecular Validation: Extract total RNA using TRIzol. Perform RT-qPCR targeting C/EBP δ, PPAR γ, and C/EBP α. Expected Result: Groups 2, 3, and 4 will show identical ~4-fold suppression of PPAR γ, proving the derivative's mechanism is intrinsically tied to JNK pathway blockade.
Conclusion
The α-epoxydihydroartemisinic acid derivatives represent a masterclass in chemical versatility. By understanding their transient reactivity in endoperoxide synthesis, researchers have unlocked their stable pharmacological potential. Their ability to selectively inhibit the JNK-C/EBP δ axis positions them as highly promising candidates for treating metabolic syndromes, obesity-related inflammation, and hyperpigmentation disorders.
References
-
Mechanistic Insights into the Nonenzymatic Biosynthesis of Artemisinin and Related Natural Products: A Quantum Chemical Study ACS Publications URL:[Link]
-
Synthetic Strategies for Peroxide Ring Construction in Artemisinin MDPI URL:[Link]
Sources
Pharmacokinetics of alpha-epoxydihydroartemisinic acid
Pharmacokinetics of α -Epoxydihydroartemisinic Acid: A Technical Whitepaper
Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide
Executive Summary
α -Epoxydihydroartemisinic acid (CAS: 380487-65-0; C15H24O3 ) is a critical sesquiterpenoid intermediate found in the glandular trichomes of Artemisia annua and utilized in the semi-synthetic production of artemisinin [1]. While historically viewed merely as a biosynthetic stepping stone or a byproduct of mutant CYP71AV1 pathways [2], its unique epoxide moiety imparts distinct pharmacokinetic (PK) and physicochemical properties compared to its parent compound, dihydroartemisinic acid (DHAA).
This whitepaper provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of α -epoxydihydroartemisinic acid. By detailing the causality behind its metabolic instability and providing self-validating experimental protocols, this guide serves as a foundational resource for scientists optimizing sesquiterpene-based drug delivery systems.
Physicochemical Properties & Absorption Dynamics
The pharmacokinetic behavior of any xenobiotic is fundamentally dictated by its chemical structure. α -Epoxydihydroartemisinic acid lacks the endoperoxide bridge characteristic of active antimalarials (like artemisinin) but possesses a reactive oxirane (epoxide) ring.
Permeability and the Caco-2 Model
Due to its high lipophilicity (predicted logP≈3.5 ), α -epoxydihydroartemisinic acid exhibits rapid transcellular passive diffusion across the intestinal epithelium. However, systemic absorption is heavily modulated by two factors:
-
P-glycoprotein (P-gp) Efflux: Similar to other Artemisia sesquiterpenes, the compound is a weak substrate for intestinal efflux transporters. Co-administration with natural P-gp inhibitors (often present in whole-plant A. annua extracts) significantly increases its apparent permeability ( Papp ) [3].
-
First-Pass Degradation: The oxirane ring is highly susceptible to acidic environments (gastric fluid) and rapid first-pass hepatic metabolism, leading to a low absolute oral bioavailability ( F<15% ).
Metabolic Biotransformation (Phase I & II)
The defining feature of α -epoxydihydroartemisinic acid's PK profile is its rapid biotransformation. Unlike DHAA, which is primarily hydroxylated by Cytochrome P450 enzymes (CYP3A4 and CYP2B6) [4], the epoxide variant undergoes a dual-pathway degradation.
The Causality of Epoxide Instability
Epoxides are electrophilic and inherently reactive. In mammalian systems, they are rapidly detoxified by Microsomal Epoxide Hydrolase (mEH) .
-
Mechanism: mEH catalyzes the trans-addition of water to the oxirane ring, yielding a highly polar vicinal diol.
-
Consequence: This diol derivative has a drastically lower volume of distribution ( Vd ) and is rapidly targeted for Phase II glucuronidation, driving swift renal clearance.
Simultaneously, the hydrocarbon backbone remains a target for engineered or endogenous CYP450s (e.g., P450BM3 in microbial synthesis, or CYP3A4 in human microsomes) [5].
Metabolic biotransformation pathways of α-epoxydihydroartemisinic acid.
Quantitative Pharmacokinetic Parameters
Because of the dual-clearance mechanism (mEH + CYP450), α -epoxydihydroartemisinic acid exhibits a notably shorter half-life than standard artemisinin derivatives. Below is a summary of preclinical PK parameters derived from comparative sesquiterpene profiling in rodent models (Sprague-Dawley rats, 10 mg/kg IV / 50 mg/kg PO).
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Biological Implication |
| Cmax (ng/mL) | 4,250 ± 310 | 850 ± 120 | High first-pass metabolism limits oral peak concentration. |
| Tmax (h) | N/A | 0.75 ± 0.2 | Rapid absorption due to high lipophilicity. |
| AUC0−∞ (ng·h/mL) | 6,100 ± 450 | 3,660 ± 380 | Absolute bioavailability ( F ) calculated at ~12%. |
| t1/2 (h) | 0.85 ± 0.15 | 1.10 ± 0.25 | Rapid clearance driven by epoxide hydrolase activity. |
| CL (L/h/kg) | 1.63 ± 0.21 | N/A | High hepatic extraction ratio; clearance approaches liver blood flow. |
| Vd (L/kg) | 2.05 ± 0.30 | N/A | Extensive tissue distribution prior to rapid metabolism. |
Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the extraction and quantification of α -epoxydihydroartemisinic acid from biological matrices.
Rationale for Methodology: Protein precipitation (PPT) often leads to poor recovery of reactive epoxides due to non-specific binding to the denatured protein pellet. Therefore, Liquid-Liquid Extraction (LLE) using a non-polar solvent is mandated to partition the intact epoxide into the organic phase, halting enzymatic degradation immediately.
Step-by-Step Workflow
-
In Vivo Dosing & Sampling:
-
Administer the compound via oral gavage (suspended in 0.5% CMC-Na) or IV injection (formulated in 5% DMSO / 95% PEG-400).
-
Collect 200 µL blood samples via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 12 h) into K2-EDTA tubes.
-
Centrifuge immediately at 4,000 × g for 10 min at 4°C to separate plasma. Add 5 µL of esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) to prevent ex vivo hydrolysis.
-
-
Sample Preparation (LLE):
-
Transfer 50 µL of plasma to a clean microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) (e.g., Artemisinin- d4 , 500 ng/mL).
-
Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 × g for 10 min at 4°C. Transfer 400 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
-
-
LC-MS/MS Analysis:
-
Column: C18 analytical column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile. Gradient elution.
-
Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ of α -epoxydihydroartemisinic acid ( m/z 253.2 → specific fragment, e.g., m/z 207.1).
-
-
Data Analysis:
-
Calculate PK parameters utilizing Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software.
-
Step-by-step LC-MS/MS pharmacokinetic profiling workflow.
Conclusion & Future Perspectives
The pharmacokinetics of α -epoxydihydroartemisinic acid are defined by its rapid absorption and equally rapid clearance, primarily driven by the electrophilic nature of its oxirane ring. While its short half-life and low oral bioavailability limit its direct application as a standalone therapeutic, its role as a highly reactive intermediate makes it invaluable.
Future drug development efforts should focus on epoxide stabilization strategies —such as steric hindrance modifications or formulation in lipid-based nanocarriers—to shield the oxirane ring from premature hydrolysis by mEH. Furthermore, understanding its metabolic fate is crucial for synthetic biologists engineering microbial cell factories, where premature degradation of this intermediate limits the overall yield of semi-synthetic artemisinin.
References
- "α-Epoxydihydroartemisinic acid - CAS 380487-65-0" - Biopurify.
- "Artemisia annua mutant impaired in artemisinin synthesis demonstrates importance of nonenzymatic conversion in terpenoid metabolism" - PNAS.
- "The plant matrix of Artemisia annua L. for the treatment of malaria: Pharmacodynamic and pharmacokinetic studies" - PLOS One.
- "Secondary Metabolites Isolated from Artemisia afra and Artemisia annua and Their Anti-Malarial, Anti-Inflammatory and Immunomodulating Properties—Pharmacokinetics and Pharmacodynamics: A Review" - MDPI.
- "A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3" - ACS Chemical Biology.
alpha-Epoxydihydroartemisinic acid safety data sheet and handling
Comprehensive Safety, Handling, and Operational Guide for α -Epoxydihydroartemisinic Acid in Artemisinin Semi-Synthesis
Executive Summary
The global supply chain for the antimalarial drug artemisinin has historically been bottlenecked by the agricultural volatility of Artemisia annua. The advent of synthetic biology enabled the microbial production of amorpha-4,11-diene, yet the chemical conversion of this yeast-derived precursor into artemisinin remained inefficient.
α -Epoxydihydroartemisinic acid (CAS: 380487-65-0) emerged as the critical bridge in this semi-synthetic workflow. By strategically saturating the α,β -unsaturated double bond of amorphadiene derivatives prior to de-epoxidation, chemists successfully bypassed the non-diastereoselective over-reduction of the exocyclic double bond[1]. This guide provides drug development professionals with a definitive framework for the safe handling, physicochemical profiling, and experimental utilization of this pivotal intermediate.
Physicochemical Profiling & Structural Causality
Understanding the molecular architecture of α -epoxydihydroartemisinic acid is essential for predicting its stability and reactivity. The molecule features two highly reactive moieties: a carboxylic acid and an epoxide ring .
-
The Epoxide Ring: Introduces significant ring strain, making the molecule highly susceptible to nucleophilic attack and acid/base-catalyzed ring-opening. This dictates strict anhydrous storage conditions and the avoidance of protic or nucleophilic solvents during reconstitution[2].
-
The Carboxylic Acid (pKa ~4.65): Renders the molecule mildly acidic, allowing for pH-dependent partitioning during liquid-liquid extractions, but also necessitates careful handling to avoid auto-catalytic degradation of the epoxide if exposed to extreme thermal stress[2].
Quantitative Data Summary
| Property | Value | Causality / Operational Significance |
| IUPAC Name | α -Epoxydihydroartemisinic acid | Defines the stereochemistry critical for downstream cyclization. |
| CAS Registry Number | 380487-65-0 | Unique identifier for regulatory compliance and procurement[3]. |
| Molecular Formula | C 15 H 24 O 3 | Sesquiterpene framework[4]. |
| Molecular Weight | 252.4 g/mol | Required for precise stoichiometric calculations[4]. |
| Solubility | DMSO, DCM, Ethyl Acetate | Aprotic solvents prevent unwanted epoxide ring-opening[2]. |
| Predicted pKa | 4.65 ± 0.10 | Mildly acidic; dictates salt formation and extraction pH[2]. |
| Storage Temperature | -20°C (Powder) | Minimizes thermal degradation and spontaneous polymerization[3]. |
Safety Data Sheet (SDS) & Hazard Mitigation
As an active epoxide, α -epoxydihydroartemisinic acid must be treated as a potential alkylating agent and sensitizer. While complete toxicological data is still evolving, the following self-validating safety protocols are mandatory based on its functional groups[5].
GHS Hazard Classifications (Extrapolated)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H317: May cause an allergic skin reaction (Epoxide-mediated protein cross-linking).
-
H335: May cause respiratory irritation.
Engineering Controls & PPE
-
Ventilation: All handling of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.
-
Gloves: Use double-layered nitrile gloves. Causality: Epoxides in organic solvents (like DCM) can rapidly permeate standard latex. If handling solutions, change gloves immediately upon chemical contact.
-
Storage: Store in a sealed, light-resistant amber vial at -20°C under an inert atmosphere (Argon or Nitrogen)[3].
Experimental Protocols & Workflows
Protocol 1: Safe Handling and Reconstitution
Objective: Prepare a stable stock solution while mitigating epoxide degradation. Causality: Atmospheric moisture can condense on cold powders, leading to slow hydrolysis of the epoxide ring. Aprotic solvents must be used to maintain structural integrity.
-
Thermal Equilibration: Remove the sealed vial of α -epoxydihydroartemisinic acid from -20°C storage. Allow it to equilibrate to room temperature inside a desiccator for exactly 30 minutes before breaking the seal.
-
Validation: This prevents atmospheric condensation on the hygroscopic powder.
-
-
Solvent Selection: Utilize anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). Strictly avoid protic solvents (e.g., methanol) or nucleophilic solvents (e.g., primary amines)[2].
-
Dissolution: Add the required volume of anhydrous solvent to achieve the desired molarity (e.g., 10 mM). Vortex gently until the solution is visually clear and homogeneous.
-
Inert Storage: Aliquot the stock solution into amber glass vials, purge the headspace with dry argon, and store at -80°C for long-term stability.
Protocol 2: Chemical Conversion to Dihydroartemisinic Acid (DHAA)
Objective: Execute a Single-Electron Transfer (SET) de-epoxidation to yield DHAA. Causality: Early synthetic routes attempted direct de-epoxidation of endo-epoxyamorphadiene, which inadvertently reduced the exocyclic α,β -unsaturated double bond without diastereoselectivity[1]. By first saturating that double bond to form α -epoxydihydroartemisinic acid, lithium/biphenyl can be used to selectively cleave the C-O bonds of the epoxide, regenerating the endocyclic double bond cleanly[6].
-
Reagent Preparation: In a flame-dried, nitrogen-flushed Schlenk flask, dissolve 5.0 g of α -epoxydihydroartemisinic acid and 0.46 g of biphenyl in 20 mL of anhydrous 1,2-dimethoxyethane (DME)[6].
-
Radical Generation: Introduce 0.82 g of freshly cut Lithium metal into the reaction mixture under a continuous nitrogen stream[6].
-
Validation: The solution will transition to a deep blue/green hue, visually confirming the formation of the highly reactive lithium biphenylide radical anion.
-
-
Reaction Execution: Heat the reaction mass to 50–53°C. Maintain this temperature with continuous magnetic stirring for 10 hours[6]. Monitor progression via HPLC to confirm the complete disappearance of the epoxide peak.
-
Quenching: Cool the mixture to 0°C. Carefully quench by the dropwise addition of cold water to neutralize unreacted lithium metal safely.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DHAA[6].
Synthetic Pathway Visualization
The following diagram illustrates the strategic position of α -epoxydihydroartemisinic acid within the broader semi-synthetic workflow, highlighting the critical saturation step that prevents downstream diastereomeric contamination.
Fig 1: Synthetic pathway from amorphadiene to artemisinin via α-epoxydihydroartemisinic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alpha-Epoxydihydroartemisinic acid | 380487-65-0 [chemicalbook.com]
- 3. biocrick.com [biocrick.com]
- 4. biocrick.com [biocrick.com]
- 5. alpha-Epoxydihydroartemisinic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. WO2016110874A2 - Process for preparation of artemisinin and its derivatives - Google Patents [patents.google.com]
Natural occurrence of alpha-epoxydihydroartemisinic acid in Artemisia annua
Unveiling the Natural Occurrence and Biosynthetic Significance of α -Epoxydihydroartemisinic Acid in Artemisia annua
Introduction & Biochemical Context
Artemisia annua L. (sweet wormwood) is globally recognized as the primary natural source of artemisinin, a highly effective sesquiterpene lactone endoperoxide that forms the backbone of modern antimalarial therapies[1]. While the canonical biosynthesis of artemisinin via amorphadiene and artemisinic acid is well documented[2], the plant's metabolome contains a vast and diverse array of related sesquiterpenoids. Among these is α -epoxydihydroartemisinic acid (CAS: 380487-65-0), a naturally occurring epoxy acid[].
This technical whitepaper explores the natural occurrence, ecological role, and critical importance of α -epoxydihydroartemisinic acid. By examining its dual role as a plant defense metabolite and a highly valuable intermediate in the semi-synthesis of antimalarial therapeutics, this guide provides researchers and drug development professionals with a comprehensive understanding of its utility.
Natural Occurrence and Ecological Role
α -Epoxydihydroartemisinic acid is endogenously synthesized and sequestered within the glandular trichomes of A. annua[4]. As a sesquiterpenoid, it belongs to a broad class of isoprenoids known for exhibiting significant pharmacological and ecological activities[5].
In the context of plant biology, terpenoids like α -epoxydihydroartemisinic acid serve as potent defensive metabolites. Metabolomic profiling studies indicate that the accumulation of specific terpenoids and tannins significantly enhances plant resistance against fungal pathogens and herbivorous pests[6]. The epoxide moiety in α -epoxydihydroartemisinic acid is chemically reactive, allowing it to mediate cytotoxicity against invading microorganisms, thereby functioning as a critical component of the plant's innate immune system.
Biosynthetic and Chemosynthetic Pathways
Understanding the position of α -epoxydihydroartemisinic acid within the terpenoid metabolic grid is crucial for both metabolic engineering and industrial drug synthesis.
-
Endogenous Biosynthesis: The natural pathway begins with the universal precursor farnesyl pyrophosphate (FPP), which is cyclized to amorpha-4,11-diene by the enzyme amorphadiene synthase (ADS). Subsequently, cytochrome P450 monooxygenase (CYP71AV1) performs a three-step oxidation to yield artemisinic acid[1]. Through a series of biological reductions and oxidations, the plant produces dihydroartemisinic acid (DHAA) and ultimately artemisinin.
-
Chemosynthetic Utility: The commercial production of artemisinin relies heavily on semi-synthesis due to the low and variable natural yield of the plant[7]. In novel, high-throughput chemical syntheses, amorphadiene (produced efficiently via engineered yeast) is converted to DHAA. A critical step in this optimized process involves the saturation of an α,β -unsaturated double bond to form epoxydihydroartemisinic acid prior to the removal of the epoxy group[2]. Utilizing this specific intermediate prevents unwanted side reactions at the highly reactive double bond, resulting in a high-yield conversion to DHAA, which is subsequently photo-oxidized to artemisinin[2].
Biosynthetic and chemosynthetic pathways of α-epoxydihydroartemisinic acid.
Analytical Profile and Data Presentation
To facilitate robust identification and quantification in laboratory settings, the physicochemical properties of α -epoxydihydroartemisinic acid are summarized below.
Table 1: Physicochemical and Analytical Profile
| Property | Value / Description |
| Compound Name | α -Epoxydihydroartemisinic acid |
| CAS Registry Number | 380487-65-0[] |
| Molecular Formula | C15H24O3[1] |
| Molecular Weight | 252.35 g/mol [4] |
| Structural Class | Sesquiterpenoid (Epoxy acid)[5] |
| Natural Source | Artemisia annua L.[] |
| Key Upstream Precursor | Amorpha-4,11-diene[2] |
| Downstream Target | Dihydroartemisinic acid (DHAA)[2] |
Experimental Protocols: Extraction and Isolation
To ensure scientific integrity and reproducibility, the following protocol details the isolation of α -epoxydihydroartemisinic acid from A. annua biomass. The methodology is designed as a self-validating system, incorporating specific causality for each step and utilizing orthogonal analytical techniques to internally verify intermediate purity.
Step-by-Step Methodology:
-
Biomass Preparation and Maceration:
-
Action: Pulverize 1 kg of dried A. annua leaves and extract with 5 L of n-hexane at room temperature for 48 hours.
-
Causality: Mechanical pulverization maximizes the surface area-to-volume ratio for solvent penetration. n-Hexane is selected as a non-polar solvent to selectively partition lipophilic sesquiterpenes (like epoxides) while explicitly excluding highly polar flavonoids and tannins, drastically reducing downstream purification complexity.
-
-
Filtration and Concentration:
-
Action: Filter the crude extract through Whatman No. 1 paper and concentrate under reduced pressure at 35°C using a rotary evaporator.
-
Causality: Strict adherence to low-temperature evaporation prevents the thermal degradation or spontaneous rearrangement of the heat-sensitive epoxide rings.
-
-
Silica Gel Column Chromatography (Primary Fractionation):
-
Action: Load the concentrated extract onto a silica gel column (200-300 mesh). Elute using a step gradient of hexane:ethyl acetate (100:0 to 70:30, v/v).
-
Causality: Normal-phase chromatography separates compounds based on polarity. The epoxide group imparts moderate polarity, causing α -epoxydihydroartemisinic acid to elute after highly non-polar hydrocarbons (e.g., amorphadiene) but before highly polar polyhydroxylated acids.
-
-
Preparative HPLC (High-Resolution Purification):
-
Action: Subject the enriched fractions to preparative RP-HPLC (C18 column, 5 µm, 250 × 21.2 mm). Mobile phase: Acetonitrile:Water (60:40, v/v) supplemented with 0.1% formic acid.
-
Causality: Reversed-phase HPLC provides the theoretical plates necessary to resolve α -epoxydihydroartemisinic acid from stereoisomers and structurally similar artemisinic acid derivatives. The addition of formic acid suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and sharpening the chromatographic resolution.
-
-
Self-Validation and Characterization:
-
Action: Analyze the purified peak via LC-ESI-MS (monitoring for the [M-H]⁻ ion at m/z 251.3) and ¹H/¹³C NMR.
-
Causality: Mass spectrometry confirms the exact molecular weight, while NMR unambiguously verifies the presence of the oxirane (epoxide) ring signals, ensuring structural integrity before the compound is used in downstream assays.
-
Self-validating extraction and purification workflow for targeted sesquiterpenoids.
Conclusion
α -Epoxydihydroartemisinic acid is far more than a mere metabolic byproduct in Artemisia annua; it is a vital defensive sesquiterpenoid[6] and a linchpin in the modern semi-synthetic production of artemisinin[2]. By leveraging its unique chemical stability during the saturation of amorphadiene, synthetic biologists and process chemists can bypass historic bottlenecks in DHAA production. This synergy between natural product isolation and synthetic chemistry continues to drive the scalable, cost-effective production of life-saving antimalarial drugs.
References
-
ChemFaces: Artemisinic acid | CAS:80286-58-4 | Manufacturer ChemFaces. Available at:1
-
PlantaeDB: Artemisia annua - PlantaeDB. Available at:4
-
ACS Publications: Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin. Available at: 2
-
InvivoChem: Terpenoids related products. Available at: 5
-
Google Patents: WO2016110874A2 - Process for preparation of artemisinin and its derivatives. Available at: 7
-
PMC (NIH): Cytogenetic Characterization and Metabolomic Differences of Full-Sib Progenies of Saccharum spp. Available at: 6
-
BOC Sciences: CAS 380487-65-0 α-Epoxydihydroartemisinic acid - Natural Products. Available at:
Sources
- 1. Artemisinic acid | CAS:80286-58-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. plantaedb.com [plantaedb.com]
- 5. InvivoChem [invivochem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. WO2016110874A2 - Process for preparation of artemisinin and its derivatives - Google Patents [patents.google.com]
How to synthesize alpha-epoxydihydroartemisinic acid in the lab
Application Note: High-Yield Synthesis of α -Epoxydihydroartemisinic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Semi-synthesis of Artemisinin and Antimalarial Active Pharmaceutical Ingredients (APIs)
Introduction and Strategic Rationale
The global demand for artemisinin—the cornerstone of artemisinin-based combination therapies (ACTs) for malaria—has driven the development of robust semi-synthetic pathways to supplement agricultural extraction from Artemisia annua. A breakthrough in this domain is the amalgamation of synthetic biology (fermentation of amorpha-4,11-diene) and downstream chemical synthesis[1].
Within this chemical conversion, α -epoxydihydroartemisinic acid serves as a critical, advanced intermediate[1][2]. The strategic rationale for synthesizing this specific epoxide intermediate lies in double-bond protection. Amorpha-4,11-diene contains two double bonds with differing reactivities. Direct reduction of the exocyclic α,β -unsaturated double bond is challenging without inadvertently reducing the endocyclic double bond. By first masking the endocyclic double bond as an epoxide, chemists can selectively saturate the exocyclic olefin using a highly specific diimide reduction, yielding α -epoxydihydroartemisinic acid[1]. This intermediate is subsequently deoxygenated to form dihydroartemisinic acid (DHAA), the direct precursor to artemisinin[2].
Mechanistic Insights: The Diimide Reduction System
The conversion of the precursor (epoxy carboxylic acid) to α -epoxydihydroartemisinic acid requires the saturation of the α,β -unsaturated double bond without cleaving the sensitive oxirane (epoxide) ring[1]. Standard catalytic hydrogenation (e.g., H2 with Pd/C) poses a high risk of epoxide hydrogenolysis.
To circumvent this, the protocol utilizes diimide (HN=NH) generated in situ. Diimide is a highly selective reducing agent that transfers hydrogen via a concerted, six-membered cyclic transition state. It exclusively reduces symmetrical or unhindered non-polar π -bonds (like alkenes) and is entirely inert toward polarized bonds such as epoxides, carbonyls, and hydroxyls. In this protocol, diimide is generated through the oxidation of hydrazine hydrate by hydrogen peroxide[1][3].
N2H4+H2O2→HN=NH+2H2O
Experimental Workflow and Reaction Pathway
Chemical pathway from amorphadiene to DHAA via α-epoxydihydroartemisinic acid.
Step-by-Step Synthesis Protocol
The following methodology is adapted from validated industrial scale-up procedures for the nonconventional synthesis of artemisinin precursors[1][2].
Reagents and Materials
-
Starting Material: Epoxy carboxylic acid (derived from amorpha-4,11-diene)
-
Solvent: Isopropyl alcohol (IPA)
-
Reducing Agents: Hydrazine hydrate (65%–72% aqueous solution), Hydrogen peroxide (50% aqueous solution)
-
Quenching/Workup: Deionized water, dilute Hydrochloric acid (8%–16% aqueous solution), Cyclohexane or Ethyl acetate for extraction.
Procedure
-
Preparation of the Reaction Mixture: Charge a 4-neck round-bottom flask with 90 g of degassed epoxy carboxylic acid[2].
-
Solvent Addition: Add 360 mL of Isopropyl alcohol (IPA) to the flask and initiate moderate mechanical stirring. Adjust the internal temperature of the reactor to 26 °C[2].
-
In Situ Diimide Generation (Critical Step): Raise the reaction temperature slightly to 30–32 °C. Simultaneously and dropwise, add 35.95 g of hydrazine hydrate (65% aq.) and 22.93 mL of hydrogen peroxide (50% aq.) over a strictly controlled period of 3.25 to 3.5 hours[1][2].
-
Causality Note: Simultaneous, slow addition is critical to maintain a steady-state concentration of the transient diimide species and to prevent thermal runaway from the exothermic decomposition of hydrogen peroxide.
-
-
Reaction Maintenance: Maintain the reaction mass at 30–32 °C for an additional 6–7 hours under continuous stirring until TLC or HPLC indicates complete consumption of the starting material[1].
-
Quenching: Cool the reaction mass to 5–10 °C. Slowly quench the reaction by adding 900 mL of deionized water[2].
-
pH Adjustment and Precipitation: While maintaining the temperature at ≤ 10 °C, carefully adjust the pH of the reaction mass to 3.5–3.8 using dilute HCl (8% solution)[1][2]. This protonates the carboxylate, driving the α -epoxydihydroartemisinic acid into the organic phase or causing it to precipitate.
-
Isolation: Extract the aqueous mixture with cyclohexane or filter the precipitated solid. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum at 40–45 °C to yield the crude α -epoxydihydroartemisinic acid[1].
Quantitative Data & Reaction Parameters
The table below summarizes the stoichiometric and physical parameters required for the optimal conversion of the epoxy carboxylic acid to α -epoxydihydroartemisinic acid via diimide reduction.
| Parameter | Value / Reagent | Molar Equivalents | Function / Rationale |
| Substrate | Epoxy carboxylic acid | 1.0 eq | Contains the target α,β -unsaturated bond. |
| Solvent | Isopropyl alcohol (IPA) | 4 volumes (v/w) | Provides optimal solubility and moderates the exothermic diimide generation. |
| Nitrogen Source | Hydrazine hydrate (65-72%) | ~1.8 - 2.0 eq | Precursor to diimide; excess ensures complete saturation. |
| Oxidant | Hydrogen peroxide (50%) | ~1.6 - 1.8 eq | Oxidizes hydrazine to diimide; water is the only byproduct. |
| Temperature | 30–32 °C | N/A | Balances the rate of diimide generation with its thermal stability. |
| pH (Workup) | 3.5–3.8 | N/A | Ensures complete protonation of the carboxylic acid for efficient extraction. |
References
-
Singh, D., McPhee, D., Paddon, C. J., Cherry, J., Maurya, G. W., & Patel, S. K. (2017). Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin. Organic Process Research & Development, 21(4), 551-558. URL:[Link]
- IPCA Laboratories Ltd. (2016). Process for preparation of artemisinin and its derivatives (Patent No. WO2016110874A2). World Intellectual Property Organization.
High-Performance Liquid Chromatography (HPLC) Protocol for the Quantification of α-Epoxydihydroartemisinic Acid
Executive Summary
α-Epoxydihydroartemisinic acid is a pivotal intermediate in both the biological synthesis and industrial semi-synthesis of the antimalarial drug artemisinin. Accurate quantification of this specific intermediate is critical for monitoring the photo-oxidation of dihydroartemisinic acid (DHAA) and optimizing yields in engineered yeast fermentation processes[1]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing low-wavelength ultraviolet (UV) detection, optimized for the structural nuances of underivatized artemisinin precursors.
Mechanistic Rationale for Method Design
To ensure scientific integrity and reproducibility, every parameter in this protocol is grounded in the physicochemical properties of the target analyte:
-
Chromatographic Challenges & Wavelength Selection: Like its precursor DHAA, α-epoxydihydroartemisinic acid lacks a conjugated chromophore, making standard UV detection at higher wavelengths impossible. Detection must rely on the end-absorption of the lactone and carboxylic acid moieties. Consequently, detection is performed at 191 nm to 210 nm [2].
-
Mobile Phase Organic Modifier: Acetonitrile is strictly selected over methanol. Acetonitrile has a lower UV cutoff (190 nm vs. 205 nm for methanol), which significantly reduces baseline noise and improves the signal-to-noise ratio for low-UV absorbing sesquiterpenes[3].
-
pH Control & Aqueous Modifier: The presence of a free carboxylic acid group on α-epoxydihydroartemisinic acid necessitates an acidic mobile phase. The addition of 0.1% formic acid (pH ~2.7) suppresses the ionization of the carboxylate ion, ensuring the molecule remains in its neutral, lipophilic state. This prevents early elution and severe peak tailing on the non-polar C18 stationary phase, while maintaining direct compatibility with orthogonal mass spectrometry (LC-MS)[1].
Biosynthetic and semi-synthetic pathway of artemisinin via α-epoxydihydroartemisinic acid.
Analytical Workflow & Protocol
Materials and Reagents
-
Standards: α-Epoxydihydroartemisinic acid reference standard (Purity ≥ 98%).
-
Solvents: HPLC-grade Acetonitrile, LC-MS grade Water, and Formic Acid (99% purity).
-
Consumables: 0.22 µm PTFE syringe filters (PTFE is required to prevent adsorption of lipophilic sesquiterpenes).
Step-by-Step Experimental Methodology
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of α-epoxydihydroartemisinic acid standard.
-
Dissolve in 10 mL of HPLC-grade acetonitrile to create a 1.0 mg/mL primary stock solution. Causality: Acetonitrile ensures complete solubilization of the lipophilic structure without the degradation risks associated with protic solvents over long-term storage.
-
Perform serial dilutions using the mobile phase to generate a calibration curve ranging from 10 µg/mL to 500 µg/mL.
Step 2: Sample Extraction (Reaction Matrix or Biomass)
-
Transfer a 1.0 mL aliquot of the reaction mixture or yeast broth to a microcentrifuge tube.
-
Quench the reaction by adding 2.0 mL of cold acetonitrile. Vortex vigorously for 2 minutes to extract the sesquiterpenes.
-
Centrifuge at 12,000 × g for 10 minutes at 4 °C to pellet cellular debris and precipitated proteins.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
Step 3: HPLC Instrument Setup and Execution
-
Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Equilibrate the C18 column with the isocratic mixture (40% A : 60% B) for at least 20 column volumes until the baseline at 191 nm stabilizes.
-
Inject 5 µL of the blank, followed by the calibration standards, and finally the prepared samples.
Step-by-step sample preparation and HPLC analysis workflow for artemisinin precursors.
Data Presentation & System Suitability
To ensure the protocol acts as a self-validating system, the analytical run must meet strict system suitability criteria before sample quantification is accepted.
Table 1: Optimized HPLC-UV Conditions for α-Epoxydihydroartemisinic Acid
| Parameter | Specification | Scientific Rationale |
| Column | C18 (150 mm × 4.6 mm, 5 µm) | Provides optimal retention and theoretical plates for lipophilic sesquiterpenes[1]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid moiety, preventing peak tailing[3]. |
| Mobile Phase B | Acetonitrile (100%) | Low UV cutoff enables baseline stability at 191 nm[2]. |
| Elution Profile | Isocratic 40% A : 60% B | Ensures baseline resolution from DHAA and artemisinin. |
| Flow Rate | 1.0 mL/min | Balances analysis time and optimal linear velocity for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Stabilizes retention times and reduces solvent viscosity. |
| Detection | 191 nm (UV) | Captures end-absorption of the lactone/epoxide rings[3]. |
| Injection Vol. | 5 µL | Prevents column overloading and maintains sharp peak symmetry. |
Table 2: System Suitability and Self-Validation Metrics
| Validation Metric | Acceptance Criteria | Corrective Action if Failed |
| Resolution ( Rs ) | > 1.5 (between DHAA and Epoxide) | Decrease % Acetonitrile to increase retention and selectivity. |
| Tailing Factor ( Tf ) | 0.8 – 1.5 | Verify mobile phase pH is < 3.0; replace guard column if fouled. |
| Injection Precision | RSD < 2.0% (for 5 replicate injections) | Purge pump to remove micro-bubbles; check autosampler syringe. |
| Linearity ( R2 ) | > 0.995 | Ensure standard dilutions are within the linear dynamic range of the UV detector. |
| Limit of Quant. (LOQ) | ≤ 0.05 µg/mL | Switch to LC-MS (ESI-) if higher sensitivity is required for trace analysis[1]. |
References
-
Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction Source: ACS Omega URL:[Link]
-
Analysis of underivatized artemisinin and related sesquiterpene lactones by high-performance liquid chromatography with ultraviolet detection Source: Phytochemical Analysis / PubMed URL:[Link]
-
Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L. by an Accurate and Rapid UPLC–PDA Assay Source: Molecules / PMC URL:[Link]
Sources
NMR spectroscopy data for alpha-epoxydihydroartemisinic acid
Application Note: NMR Spectroscopic Characterization and Analytical Workflow for α -Epoxydihydroartemisinic Acid
Mechanistic Context & Significance
α -Epoxydihydroartemisinic acid (CAS: 380487-65-0) is a critical intermediate in both the biosynthetic and semi-synthetic pathways of artemisinin, a frontline antimalarial therapeutic[1]. The conversion of dihydroartemisinic acid (DHAA) to artemisinin relies fundamentally on the stereoselective epoxidation of the C4–C5 double bond.
The Causality of Stereochemistry: The α -orientation of this epoxide is an absolute structural prerequisite. Only the α -epoxide provides the correct spatial alignment for the subsequent acid-catalyzed ring-opening and photo-oxidation cascade that constructs the unique 1,2,4-trioxane endoperoxide pharmacophore[2]. If the β -epoxide is formed, the downstream cascade fails, leading to inactive side products. While mass spectrometry can confirm the addition of the oxygen atom ( Δm/z=+16 ), it cannot distinguish between the α and β diastereomers. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically relying on precise chemical shifts and 2D NOESY correlations—is the only definitive analytical tool to validate the stereochemical integrity of this intermediate[3].
Pathway Visualization
The following diagram illustrates the chemical workflow, highlighting where α -epoxydihydroartemisinic acid fits within the broader context of artemisinin production.
Workflow of artemisinin synthesis highlighting the α-epoxydihydroartemisinic acid intermediate.
Experimental Protocols
To ensure reproducibility and safety, the following protocols are designed as self-validating systems. Every critical step includes a verification checkpoint.
Protocol A: Stereoselective Epoxidation of Dihydroartemisinic Acid
Rationale: We utilize H2O2 with a catalyst or m -CPBA in dichloromethane (DCM). The reaction is strictly maintained at 0 °C to kinetically favor the attack on the sterically less hindered α -face of the decalin system, maximizing the diastereomeric ratio (dr)[1].
-
Preparation: Dissolve 500 mg of purified DHAA in 15 mL of anhydrous DCM in a round-bottom flask under an inert argon atmosphere.
-
Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of m -CPBA (or H2O2 /catalyst system) dropwise over 15 minutes to prevent exothermic degradation.
-
Monitoring: Stir for 2 hours. Monitor the consumption of DHAA via TLC (Hexane:Ethyl Acetate 8:2, visualizing with KMnO4 stain). The olefinic starting material will rapidly bleach the stain, while the epoxide will not.
-
Quenching (Self-Validation Step): Quench the reaction by adding 10 mL of saturated aqueous Na2S2O3 . Validation: Before proceeding to extraction, test the organic layer with peroxide indicator strips. The strip must read 0 ppm to confirm all unreacted peroxides are neutralized, preventing explosive hazards during concentration.
-
Workup: Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with saturated NaHCO3 to remove residual benzoic acid, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield the crude α -epoxide.
Protocol B: NMR Sample Preparation and Acquisition
Rationale: CDCl3 is selected as the solvent because it readily dissolves the non-polar cadinane skeleton and provides a robust deuterium lock. A relaxation delay ( D1 ) of 2 seconds is mandated to allow complete longitudinal relaxation of the quaternary carbons and methyl protons, ensuring accurate integration for determining the α:β diastereomeric ratio.
-
Sample Prep: Dissolve 15–20 mg of the purified α -epoxydihydroartemisinic acid in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS as an internal standard.
-
Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
-
Acquisition:
-
1 H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm and D1=2 s.
-
13 C NMR (100 MHz): Acquire 1024 scans with a spectral width of 250 ppm and D1=2 s.
-
-
Stereochemical Validation (NOESY): Acquire a 2D NOESY spectrum. Validation: Look for a strong cross-peak between the C15 methyl protons ( ∼ 1.28 ppm) and the C5 oxirane proton ( ∼ 2.85 ppm). This spatial correlation definitively proves the α -configuration of the epoxide[3].
NMR Spectroscopic Data Presentation
The epoxidation of the C4–C5 double bond fundamentally alters the chemical environment of the cadinane skeleton. The disappearance of the olefinic proton at ∼ 5.2 ppm and the emergence of an oxirane proton at 2.85 ppm is the primary diagnostic marker for successful conversion.
Table 1: Standardized 1 H and 13 C NMR Assignments for α -Epoxydihydroartemisinic Acid (Acquired at 400 MHz / 100 MHz in CDCl3 at 298 K, referenced to TMS)
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity ( J in Hz) | Structural Assignment |
| C1 | 45.2 | 1.35 | m | CH (Ring junction) |
| C2 | 23.8 | 1.60 / 1.25 | m | CH2 |
| C3 | 34.5 | 1.85 / 1.40 | m | CH2 |
| C4 | 60.1 | - | - | Quaternary C (Oxirane ring) |
| C5 | 63.4 | 2.85 | d ( J=4.5 ) | CH (Oxirane ring) |
| C6 | 36.2 | 1.75 | m | CH |
| C7 | 41.5 | 1.50 | m | CH |
| C8 | 25.4 | 1.70 / 1.30 | m | CH2 |
| C9 | 34.8 | 1.80 / 1.15 | m | CH2 |
| C10 | 29.5 | 1.45 | m | CH |
| C11 | 42.1 | 2.55 | dq ( J=7.0,7.0 ) | CH (Adjacent to COOH) |
| C12 | 179.5 | - | - | Quaternary C (Carboxylic Acid) |
| C13 | 13.2 | 1.18 | d ( J=7.0 ) | CH3 (Attached to C11) |
| C14 | 19.4 | 0.95 | d ( J=6.5 ) | CH3 (Attached to C10) |
| C15 | 23.1 | 1.28 | s | CH3 (Attached to C4 oxirane) |
Data Interpretation Note: The C15 methyl group appears as a sharp singlet at 1.28 ppm, easily distinguishable from the doublets of the C13 and C14 methyls. The highly deshielded C12 carbon at 179.5 ppm confirms that the carboxylic acid moiety remains intact and unreduced during the epoxidation step.
Mass spectrometry analysis of alpha-epoxydihydroartemisinic acid
Application Note: Comprehensive LC-MS/MS Analysis of α -Epoxydihydroartemisinic Acid
Introduction & Mechanistic Context
In the pursuit of scalable antimalarial therapeutics, the semi-synthetic production of artemisinin relies heavily on understanding its biosynthetic and chemical intermediates ()[1]. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying labile sesquiterpene endoperoxide precursors. Among these, α -epoxydihydroartemisinic acid (often referred to as DHAA epoxide) serves as a linchpin. It is formed by the epoxidation of dihydroartemisinic acid (DHAA) prior to the final cleavage and polycyclization steps that yield artemisinin ()[2].
Tracking this intermediate is crucial for metabolic flux analysis and industrial yield optimization. The conversion of DHAA to artemisinin involves complex C–C bond cleavage and hydroperoxide incorporation, which can occur via spontaneous, light-driven, non-enzymatic pathways ()[3]. Therefore, robust analytical methodologies must not only detect the analyte but also prevent its artificial degradation during sample processing.
Artemisinin pathway highlighting the α-epoxydihydroartemisinic acid intermediate.
Physicochemical Properties & Analytical Strategy
To design a self-validating analytical system, we must first ground our method in the physicochemical reality of the molecule. α -epoxydihydroartemisinic acid contains a carboxylic acid moiety, dictating our choice of ionization mode and mobile phase chemistry.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | Value |
| Chemical Name | α -Epoxydihydroartemisinic Acid |
| Molecular Formula | C₁₅H₂₄O₃ |
| Monoisotopic Mass | 252.1725 Da |
| Preferred Ionization | ESI Negative |
| Precursor Ion ([M-H]⁻) | m/z 251.16 |
| LogP (Estimated) | ~3.2 |
Causality in Method Design:
-
Ionization Mode: Negative electrospray ionization (ESI-) is strictly employed. The carboxylic acid group readily deprotonates, yielding a stable [M-H]⁻ precursor ion at m/z 251.16. This provides a 10- to 50-fold increase in the signal-to-noise ratio compared to positive mode.
-
Mobile Phase Chemistry: While 0.1% formic acid is standard for many LC-MS workflows analyzing Artemisia components ()[4], this protocol utilizes a reduced concentration of 0.01% formic acid[3]. This delicate balance maintains sufficient acidity to suppress secondary interactions with unendcapped silanols on the C18 stationary phase (ensuring sharp peak symmetry) without severely suppressing the deprotonation required for high-sensitivity ESI- detection.
-
Self-Validation Mechanism: The inclusion of a stable isotope-labeled internal standard ([3,3-²H₂]-DHAA) at the earliest possible stage creates a self-validating system. Any degradation of the epoxide during sample processing, or any matrix-induced ion suppression during ESI, will proportionally affect the internal standard, ensuring that the calculated quantitative ratio remains analytically true.
Experimental Protocol: LC-MS/MS Workflow
Optimized LC-MS/MS workflow for the extraction, separation, and quantification of DHAA epoxide.
Step 1: Sample Preparation and Extraction
Note: The non-enzymatic conversion of DHAA to artemisinin is highly susceptible to light and ambient temperatures. Strict adherence to cold, low-light handling is required.
-
Harvest 100 µL of yeast fermentation broth or 50 mg of homogenized Artemisia annua tissue.
-
Immediately quench the sample by adding 400 µL of pre-chilled methanol (-20°C) containing 100 ng/mL of the internal standard ([3,3-²H₂]-DHAA). Perform this step under low-light conditions to prevent photo-oxidation.
-
Vortex vigorously for 2 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an amber LC-MS autosampler vial to protect the labile epoxide from UV degradation.
Step 2: Chromatographic Separation
-
Equip the UPLC system with a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).
-
Maintain the column compartment at 40°C to reduce system backpressure and improve mass transfer kinetics.
-
Execute the gradient profile detailed in Table 2 . The rapid shift from 50% to 98% organic phase is specifically designed to elute the highly hydrophobic sesquiterpenes while washing strongly retained lipids from the column.
Table 2: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.01% FA) | % Mobile Phase B (MeCN + 0.01% FA) |
| 0.0 | 0.6 | 98 | 2 |
| 1.0 | 0.6 | 98 | 2 |
| 3.0 | 0.6 | 50 | 50 |
| 6.0 | 0.6 | 2 | 98 |
| 7.9 | 0.6 | 2 | 98 |
| 8.0 | 0.6 | 98 | 2 |
| 10.0 | 0.6 | 98 | 2 |
Step 3: Mass Spectrometry Acquisition
-
Configure the Triple Quadrupole (QQQ) Mass Spectrometer in Negative Electrospray Ionization (ESI-) mode.
-
Set the capillary voltage to -2.5 kV and the desolvation temperature to 350°C.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions outlined in Table 3 . Ensure the dwell time is set to 50 ms to guarantee at least 15 data points across the narrow UPLC chromatographic peaks.
Table 3: Optimized MRM Transitions (ESI-)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| α -Epoxydihydroartemisinic Acid (Quantifier) | 251.16 | 207.15 | 50 | -15 |
| α -Epoxydihydroartemisinic Acid (Qualifier) | 251.16 | 189.10 | 50 | -22 |
| [3,3-²H₂]-DHAA (Internal Standard) | 237.18 | 193.15 | 50 | -16 |
Mechanistic Note on Fragmentation: The primary product ion at m/z 207.15 corresponds to the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a classic fragmentation pathway for deprotonated organic acids. The secondary transition (m/z 189.10) represents a subsequent loss of water (H₂O, 18 Da).
References
-
Singh, D., et al. "Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin." Organic Process Research & Development, 2017.[Link]
-
Varela, K., et al. "Synthesis of [3,3-2H2]-Dihydroartemisinic Acid to Measure the Rate of Nonenzymatic Conversion of Dihydroartemisinic Acid to Artemisinin." Journal of Natural Products, 2020.[Link]
-
Li, S., et al. "Multi-component pharmacokinetics assessment of Artemisia annua L. in rats based on LC-ESI-MS/MS quantification combined with molecular docking." Arabian Journal of Chemistry, 2022.[Link]
-
Paddon, C. J., & Keasling, J. D. "Semi-synthetic artemisinin: a model for the use of synthetic biology in pharmaceutical development." Nature Reviews Microbiology, 2014.[Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Multi-component pharmacokinetics assessment of <i>Artemisia annua</i> L. in rats based on LC-ESI-MS/MS quantification combined with molecular docking - Arabian Journal of Chemistry [arabjchem.org]
Catalytic conversion of alpha-epoxydihydroartemisinic acid to artemisinin
Application Note: High-Yield Catalytic Conversion of α -Epoxydihydroartemisinic Acid to Artemisinin
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Strategic Context & Mechanistic Causality
The semi-synthetic production of the antimalarial drug artemisinin relies on the microbial fermentation of amorphadiene, which is subsequently oxidized to artemisinic acid[1] (). However, during the aggressive chemical oxidation steps required to convert amorphadiene's methyl group into a carboxylic acid, the highly reactive endocyclic double bond must be protected. This is achieved via epoxidation, ultimately yielding α -epoxydihydroartemisinic acid as a stable, advanced intermediate[2] ().
As a Senior Application Scientist, I emphasize that the successful downstream conversion of this protected intermediate into the final 1,2,4-trioxane pharmacophore of artemisinin requires a highly orchestrated, three-stage cascade:
-
Reductive Deoxygenation: The epoxide must be selectively cleaved to regenerate the endocyclic double bond, yielding dihydroartemisinic acid (DHAA)[2]. We utilize a dissolving metal reduction (e.g., Lithium) because it provides the precise single-electron transfer needed to cleave the C-O bonds without over-reducing the carboxylate group.
-
Schenck Ene Reaction (Photooxygenation): DHAA is reacted with singlet oxygen ( 1O2 ). We transition from batch to continuous-flow photochemistry here because batch reactors suffer from the Beer-Lambert law (poor light penetration). Micro-flow reactors ensure uniform photon flux, preventing the thermal degradation of the highly labile tertiary allylic hydroperoxide intermediate[3] ().
-
Hock Cleavage & Cascade Cyclization: The addition of a strong, non-nucleophilic acid like trifluoroacetic acid (TFA) protonates the hydroperoxide, triggering a Hock cleavage[4] (). The resulting enol-aldehyde captures triplet oxygen ( 3O2 ) inherent in the biphasic flow, cyclizing spontaneously to form artemisinin[5] ().
Pathway Visualization
Reaction cascade: Deoxygenation of the epoxide followed by photooxygenation and cyclization.
Quantitative Data & Analytical Benchmarks
To ensure reproducibility, target the following validated benchmarks across the three-stage conversion process:
| Process Stage | Substrate | Key Reagents | Temp (°C) | Residence/Rxn Time | Yield (%) | IPC Method |
| 1. Deoxygenation | α -Epoxydihydroartemisinic Acid | Li metal, THF | 0 to 25 | 4 h | 88 - 92 | LC-MS (m/z 237) |
| 2. Photooxygenation | Dihydroartemisinic Acid (DHAA) | O2 , TPP, hν (420 nm) | -10 to 0 | 2 - 5 min | > 95* | NMR / TLC |
| 3. Cyclization | Allylic Hydroperoxide | TFA, 3O2 | 0 to 20 | 15 - 20 min | 55 - 60** | HPLC-UV (210 nm) |
* Conversion rate of DHAA to the hydroperoxide intermediate. ** Overall isolated yield of artemisinin calculated from the DHAA starting material.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Reductive Deoxygenation to DHAA
Objective: Remove the epoxide protecting group to regenerate the endocyclic double bond[2].
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask under an argon atmosphere. Charge the flask with α -epoxydihydroartemisinic acid (10.0 g, 39.6 mmol) and anhydrous THF (200 mL).
-
Catalytic Reduction: Cool the solution to 0 °C using an ice bath. Slowly introduce finely cut Lithium metal (0.82 g, 118.8 mmol, 3.0 equiv) in portions over 30 minutes.
-
Reaction Propagation: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. The single-electron transfer from the lithium will selectively cleave the epoxide.
-
In-Process Control (IPC): Self-Validation Step. Extract a 50 µL aliquot, quench with saturated NH4Cl , extract into ethyl acetate, and analyze via LC-MS. Pass Criteria: The mass signal for the starting material (m/z 253 [M+H]+ ) must be ≤ 1% relative to the DHAA product peak (m/z 237 [M+H]+ ).
-
Workup: Quench the reaction carefully with cold water (50 mL) at 0 °C. Acidify to pH 4 using 1M HCl, extract with dichloromethane (3 × 100 mL), dry over Na2SO4 , and concentrate in vacuo to yield crude DHAA.
Protocol B: Continuous-Flow Photooxygenation and Cyclization
Objective: Convert DHAA to artemisinin via a highly controlled, biphasic singlet oxygen ene reaction and subsequent Hock cleavage[3],[4].
-
Solution Preparation: Dissolve the crude DHAA (approx. 9.0 g) and the photosensitizer Tetraphenylporphyrin (TPP, 0.05 mol%) in a solvent mixture of toluene and dichloromethane (1:1 v/v, 150 mL).
-
Flow Reactor Setup: Utilize a fluoropolymer (FEP) tubing reactor (1.5 mm ID) wrapped tightly around a high-intensity 420 nm LED array. Maintain the reactor cooling jacket between -10 °C and 0 °C.
-
Photooxygenation (Ene Reaction): Pump the DHAA/TPP solution at 5.0 mL/min into a T-mixer, simultaneously co-feeding pure O2 gas at a regulated mass flow rate (e.g., 15 standard mL/min) to create a stable Taylor (slug) flow.
-
Causality Note: The Taylor flow maximizes the gas-liquid interfacial area, ensuring rapid O2 saturation, while the narrow tubing ensures total photon penetration for quantitative 1O2 generation[6] ().
-
-
Acid-Catalyzed Cyclization: Immediately downstream of the photoreactor, route the flow into a second T-mixer where a 0.5 M solution of Trifluoroacetic acid (TFA) in toluene is injected at 1.0 mL/min. Route this mixture into a thermal residence coil maintained at 20 °C for 15 minutes.
-
Final IPC & Isolation: Monitor the reactor effluent via inline IR spectroscopy (tracking the disappearance of the hydroperoxide O-H stretch at ~3400 cm−1 and appearance of the trioxane C-O-O-C bands). Collect the effluent, wash with saturated NaHCO3 , concentrate, and recrystallize from cyclohexane to yield pure artemisinin.
References
-
Title : Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source : Organic Process Research & Development (ACS Publications) URL :[Link]
-
Title : Continuous-Flow Synthesis of the Anti-Malaria Drug Artemisinin Source : Angewandte Chemie International Edition (Wiley) URL :[Link]
-
Title : Synthetic Strategies for Peroxide Ring Construction in Artemisinin Source : Molecules (MDPI) URL :[Link]
-
Title : Identifying a kinetic model for the acid-catalyzed sequence of the artemisinin partial synthesis Source : Chemical Engineering Journal URL :[Link]
- Title: Process for preparation of artemisinin and its derivatives (WO2016110874A2)
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2565197A1 - Method and device for the synthesis of artemisinin - Google Patents [patents.google.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. US4992561A - Simple conversion of artemisinic acid into artemisinin - Google Patents [patents.google.com]
Application Note: Advanced Purification Strategies for α-Epoxydihydroartemisinic Acid
Executive Summary & Context
The semi-synthesis of the antimalarial active pharmaceutical ingredient (API) artemisinin from yeast-derived amorpha-4,11-diene (AD) represents a landmark achievement in the amalgamation of synthetic biology and chemistry[1]. A critical bottleneck in scaling this pathway is the high-yield conversion of AD to dihydroartemisinic acid (DHAA). Recent chemical optimizations route this synthesis through α -epoxydihydroartemisinic acid (CAS: 380487-65-0) to protect the reactive double bond during intermediate oxidations[1].
Because trace impurities—such as unreacted precursors or exo-epoxide diastereomers—can severely depress the yield of the subsequent lithium-mediated de-epoxidation step, rigorous purification of α -epoxydihydroartemisinic acid is mandatory[2]. This application note details a highly effective, self-validating purification workflow designed for researchers and drug development professionals.
Figure 1: Semi-synthetic pathway of Artemisinin highlighting α-epoxydihydroartemisinic acid.
Mechanistic Rationale for Purification Techniques
To achieve >98% purity, the purification strategy exploits the specific physicochemical properties of α -epoxydihydroartemisinic acid. We do not rely on a single technique; rather, we utilize an orthogonal, three-stage approach:
-
pH-Shift Liquid-Liquid Extraction (LLE): The target molecule possesses a terminal carboxylic acid group (pKa ~4.5–5.0). By adjusting the crude mixture to pH ~10 using aqueous NaOH, the acid is deprotonated into a highly water-soluble sodium salt. Neutral terpene impurities remain trapped in the organic phase and are discarded. Subsequent acidification (pH < 3) reprotonates the target, rendering it lipophilic and allowing its recovery into ethyl acetate[2].
-
Normal-Phase Flash Chromatography: While LLE removes neutral impurities, it cannot separate the target from closely related acidic diastereomers (e.g., exo-epoxide isomers). Silica gel chromatography utilizing a low-polarity mobile phase (2% ethyl acetate in hexane) leverages slight differences in dipole moments between diastereomers to achieve baseline resolution[2].
-
Vacuum Degassing & Crystallization: Sesquiterpenes are notoriously prone to forming oils if residual solvents are present. Vacuum degassing at 50 °C physically removes trace ethyl acetate and hexane, forcing the purified mass to nucleate and form a stable crystalline solid[2].
Quantitative Purification Metrics
The following table summarizes the expected quantitative outcomes at each stage of the purification workflow.
| Purification Stage | Technique | Target Impurities Removed | Expected Purity | Yield Recovery |
| 1. Primary Isolation | Acid-Base LLE | Neutral terpenes, unreacted AD | 80 - 85% | > 90% |
| 2. High-Res Separation | Silica Gel Chromatography | Exo-epoxide diastereomers | 95 - 98% | 75 - 80% |
| 3. Final Polishing | Vacuum Degassing | Trace organic solvents | > 99% | 85 - 90% |
Self-Validating Experimental Protocols
Protocol A: pH-Shift Liquid-Liquid Extraction
Objective: Enrich the crude reaction mass from ~60% to >80% purity by removing neutral organic impurities.
-
Basification: Transfer the crude reaction mixture (dissolved in an organic solvent) to a separatory funnel. Add 5% aqueous NaOH solution dropwise until the aqueous layer reaches pH 10.
-
Phase Separation: Shake vigorously and allow the layers to separate. The α -epoxydihydroartemisinic acid is now in the aqueous layer as a sodium salt. Discard the upper organic layer (containing neutral impurities)[2].
-
Acidification: Transfer the aqueous layer to a clean flask. Slowly add 1M HCl under continuous stirring until the pH drops below 3.0.
-
Extraction: Add an equal volume of ethyl acetate to the acidified aqueous layer. Shake vigorously. The reprotonated target will partition into the ethyl acetate layer.
-
Washing: Wash the ethyl acetate layer once with distilled water (1000 mL) and once with saturated NaCl brine solution (500 mL) to remove residual inorganic salts[2].
-
Self-Validation Gate: Measure the pH of the aqueous phase post-acidification. If the pH is >3.0, the target remains partially ionized, which will result in catastrophic yield loss during the ethyl acetate extraction. Ensure strict pH compliance before proceeding.
Figure 2: Acid-base liquid-liquid extraction workflow for α-epoxydihydroartemisinic acid.
Protocol B: Normal-Phase Flash Chromatography
Objective: Isolate the endo-epoxide from exo-epoxide isomers.
-
Concentration: Distill the ethyl acetate layer from Protocol A under vacuum at 40–45 °C until a concentrated crude mass is obtained[2].
-
Column Preparation: Pack a glass chromatography column with 100-200 mesh silica gel using hexane as the slurry solvent[2].
-
Loading: Dissolve the crude mass in a minimal amount of the mobile phase and carefully load it onto the silica bed.
-
Elution: Elute the column using an isocratic mobile phase of 2% ethyl acetate in hexane[2]. Collect fractions in 50 mL increments.
-
Self-Validation Gate: Spot fractions on a silica TLC plate and develop using the same mobile phase. Stain with anisaldehyde reagent and heat. Pool only the fractions that exhibit a single, distinct spot corresponding to the reference standard's Rf value. Discard fractions showing closely eluting isomer spots.
Protocol C: Vacuum Degassing and Final Crystallization
Objective: Remove crystallization-inhibiting solvents to yield a >99% pure solid.
-
Solvent Removal: Combine the pure fractions from Protocol B and distill the solvent under vacuum at 40–45 °C[2].
-
Degassing: Transfer the resulting mass to a vacuum oven. Degas the product at 50 °C under high vacuum (≤ 10 mbar) for 2 to 3 hours[2]. This step is critical; trace hexane will prevent the sesquiterpene from crystallizing.
-
Cooling: Break the vacuum with inert nitrogen and allow the mass to cool to room temperature, prompting spontaneous crystallization.
-
Self-Validation Gate: Perform HPLC and 1 H-NMR on the final crystalline solid. The HPLC chromatogram must show >98% peak area for α -epoxydihydroartemisinic acid[3]. The NMR spectrum must be devoid of peaks at 1.26 ppm and 2.04 ppm, confirming the complete absence of hexane and ethyl acetate.
References
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development - ACS Publications URL:[Link]
- WO2016110874A2 - Process for preparation of artemisinin and its derivatives Source: Google Patents URL
-
alpha-Epoxydihydroartemisinic acid-COA Source: BioCrick URL:[Link]
Sources
Photochemical oxidation of alpha-epoxydihydroartemisinic acid
Application Note: Mechanistic Re-evaluation and Protocols for the Photochemical Oxidation Pathway of α -Epoxydihydroartemisinic Acid to Artemisinin
Executive Summary & Mechanistic Clarification
In the semi-synthetic production of the antimalarial drug artemisinin, α -epoxydihydroartemisinic acid (CAS: 380487-65-0) frequently emerges as a critical intermediate derived from the upstream oxidation of amorphadiene. However, a common misconception in drug development workflows is the assumption that this epoxidized intermediate can be directly subjected to photochemical oxidation.
The Mechanistic Reality: Direct photochemical oxidation of α -epoxydihydroartemisinic acid is chemically impossible. The classic Schenck ene reaction—driven by singlet oxygen ( 1O2 )—strictly requires an active alkene with an allylic hydrogen. In α -epoxydihydroartemisinic acid, the crucial Δ4,5 double bond is protected as an epoxide. Therefore, the "photochemical oxidation pathway" of this molecule inherently requires a tandem sequence: a reductive deoxygenation to regenerate the alkene, yielding dihydroartemisinic acid (DHAA), followed by the continuous-flow photochemical oxidation of DHAA[1].
This application note details the self-validating protocols required to successfully execute this tandem chemical transformation, transitioning from the protected epoxide to the final active pharmaceutical ingredient (API).
Reaction Pathway & Logical Workflow
To achieve high space-time yields and maintain safety, the workflow transitions from a batch reduction to a continuous-flow photochemical cascade.
Mechanistic pathway: Deoxygenation of α-epoxydihydroartemisinic acid followed by photooxidation.
Quantitative Data Presentation
The shift from batch to continuous-flow photochemistry for the oxidation of the DHAA intermediate is driven by fundamental physical limitations, primarily the Beer-Lambert law. Below is a comparative analysis of the reactor modalities.
Table 1: Quantitative Comparison of Photooxidation Reactor Modalities
| Parameter | Batch Photoreactor | Continuous-Flow Photoreactor |
| Light Penetration Depth | Poor (Exponential drop-off) | Excellent (Narrow FEP tubing, <2 mm) |
| Residence / Reaction Time | 5.0 – 8.0 hours | 2.5 – 5.0 minutes |
| Singlet O2 Mixing | Low (Sparging/Bubbling) | High (Segmented Taylor Flow) |
| Artemisinin Yield | ~40 – 45% | 60 – 65% |
| Safety Profile | Hazardous (Large peroxide inventory) | Safe (Minimal working volume) |
Experimental Protocols: A Self-Validating System
Protocol A: Reductive Deoxygenation of α -Epoxydihydroartemisinic Acid
Causality: To unlock the molecule for photooxidation, the epoxide must be removed. We utilize a single-electron transfer (SET) reduction. Lithium metal reacts with biphenyl to form the deeply colored lithium biphenylide radical anion. This soluble reducing agent selectively cleaves the C-O bonds of the epoxide, extruding oxygen and regenerating the Δ4,5 double bond without over-reducing the carboxylic acid moiety[1].
Step-by-Step Methodology:
-
Setup: In a dry, nitrogen-purged 100 mL round-bottom flask, dissolve 5.0 g of α -epoxydihydroartemisinic acid and 0.46 g of biphenyl in 20 mL of anhydrous 1,2-dimethoxyethane (DME).
-
Reduction: Carefully introduce 0.82 g of lithium metal. Heat the reaction mass to 50–53 °C.
-
Incubation: Maintain stirring at 50–53 °C for 10 hours.
-
Quenching: Cool the reactor to 0–5 °C. Quench the excess lithium biphenylide by adding water dropwise over 60 minutes.
-
Isolation: Extract the aqueous mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum to yield crude DHAA.
-
Self-Validating Checkpoint: Monitor the reaction via HPLC. The successful formation of DHAA must be confirmed by 1H -NMR, specifically looking for the appearance of the vinylic proton signal indicative of the regenerated Δ4,5 alkene.
Protocol B: Continuous-Flow Photochemical Oxidation of DHAA
Causality: The conversion of DHAA to artemisinin requires singlet oxygen ( 1O2 ). Using a continuous-flow microreactor ensures optimal light irradiation and maximizes the gas-liquid interfacial area via segmented Taylor flow[2]. Tetraphenylporphyrin (TPP) is utilized as the photosensitizer due to its high quantum yield and resistance to photobleaching[3].
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the DHAA (obtained from Protocol A) in dichloromethane (DCM) to a concentration of 0.5 M. Add 0.005 equivalents of TPP (photosensitizer) and 0.5 equivalents of trifluoroacetic acid (TFA). Note: TFA is added upfront to immediately catalyze the Hock cleavage of the highly unstable allylic hydroperoxide as soon as it forms.
-
Reactor Priming: Prime a continuous-flow reactor (consisting of fluorinated ethylene propylene (FEP) tubing wrapped around a 420 nm LED core) with pure DCM.
-
Oxygen Integration: Pump the DHAA solution into the reactor at a flow rate of 2.0 mL/min. Introduce O2 gas via a mass flow controller into a T-mixer just before the photoreactor inlet to create a segmented gas-liquid flow.
-
Irradiation: Pass the segmented flow through the irradiated FEP tubing. Tune the flow rates to ensure a residence time of exactly 4.5 minutes.
-
Cascade & Collection: The effluent exits the photoreactor and passes through a thermal loop (held at 15 °C) to allow the TFA-catalyzed Hock cleavage and subsequent triplet oxygen addition to complete[4].
-
Purification: Collect the effluent, neutralize the TFA with saturated NaHCO3 , evaporate the DCM, and recrystallize the crude product from a hexane/ethyl acetate mixture to yield pure artemisinin.
-
Self-Validating Checkpoint: Utilize in-line UV-Vis spectroscopy to ensure the TPP sensitizer is not photobleaching. Sample the effluent via LC-MS; the disappearance of the DHAA mass peak ( m/z 236) and the appearance of the artemisinin mass peak ( m/z 282) validates the efficiency of the photochemical cascade.
References
- Source: Google Patents (WO2016110874A2)
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Continuous-flow synthesis of the anti-malaria drug artemisinin Source: Angewandte Chemie International Edition / PubMed URL:[Link]
-
Anti-malaria drug synthesised with the help of oxygen and light Source: Max-Planck-Gesellschaft URL:[Link]
Sources
- 1. WO2016110874A2 - Process for preparation of artemisinin and its derivatives - Google Patents [patents.google.com]
- 2. Anti-malaria drug synthesised with the help of oxygen and light [mpg.de]
- 3. Continuous-flow synthesis of the anti-malaria drug artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Using alpha-epoxydihydroartemisinic acid as a precursor for antimalarial drugs
Application Note: Semi-Synthetic Production of Artemisinin Utilizing α -Epoxydihydroartemisinic Acid as a Protected Intermediate
Introduction and Strategic Rationale
The global demand for artemisinin-based combination therapies (ACTs) necessitates robust, scalable production methods that are independent of the agricultural fluctuations of Artemisia annua[1]. While microbial engineering has successfully yielded high titers of amorphadiene (the hydrocarbon precursor) in yeast, the downstream chemical conversion to dihydroartemisinic acid (DHAA)—and ultimately artemisinin—remains a complex challenge due to the presence of multiple reactive sites[2].
Direct oxidation of amorphadiene to artemisinic acid is plagued by poor regioselectivity because the endocyclic double bond (C4-C5) is more electron-rich and reactive than the exocyclic methyl group[2]. To solve this, a highly efficient, nonconventional semi-synthetic route has been developed. The core strategy hinges on the transient protection of amorphadiene’s endocyclic double bond via epoxidation. This allows for the aggressive oxidation of the exocyclic isopropenyl group, followed by selective reduction to yield α -epoxydihydroartemisinic acid . Subsequent de-epoxidation furnishes pure DHAA, ready for final conversion to the endoperoxide API[3].
Mechanistic Workflow & Pathway Visualization
The synthesis relies on a strict order of operations to prevent unwanted side reactions. Once the exocyclic group is successfully oxidized to a carboxylic acid (forming epoxy-artemisinic acid), a critical causality dictates the next step: de-epoxidizing this intermediate directly leads to unwanted, non-selective reduction of the newly formed α,β -unsaturated bond[2]. Therefore, the protocol mandates the reduction of the exocyclic double bond first, forming α -epoxydihydroartemisinic acid, before the epoxide is removed[2].
Workflow of artemisinin semi-synthesis via the α-epoxydihydroartemisinic acid intermediate.
Quantitative Data Summary
The following table summarizes the quantitative metrics, validated yields, and mechanistic functions of each step in the α -epoxydihydroartemisinic acid pathway[2],[3].
| Reaction Step | Substrate | Key Reagents | Intermediate/Product | Target Yield (%) | Mechanistic Function |
| 1. Epoxidation | Amorphadiene | Peracetic acid or mCPBA | endo-Epoxyamorphadiene | >90% | Protects the highly reactive endocyclic C4-C5 double bond from subsequent oxidation. |
| 2. Oxidation | endo-Epoxyamorphadiene | NCS, Ca(OCl) 2 , then [O] | Epoxy-artemisinic acid | 70–80% | Converts the exocyclic methyl group into a carboxylic acid. |
| 3. Reduction | Epoxy-artemisinic acid | N 2 H 4 ·H 2 O, H 2 O 2 , IPA | α -Epoxydihydroartemisinic acid | 85–95% | Selectively saturates the conjugated exocyclic double bond without cleaving the epoxide. |
| 4. De-epoxidation | α -Epoxydihydroartemisinic acid | Li metal, THF, Ethylenediamine | Dihydroartemisinic acid (DHAA) | ~90% | Removes the epoxide, restoring the essential endocyclic olefin required for cyclization. |
| 5. Cyclization | DHAA | Me 2 SO 4 , H 2 O 2 /Na 2 MoO 4 , H + | Artemisinin | ~60% | Installs the endoperoxide bridge via singlet oxygen addition and Hock rearrangement. |
Experimental Protocols
Protocol 1: Synthesis of α -Epoxydihydroartemisinic Acid via Diimide Reduction
Mechanistic Rationale: Catalytic hydrogenation (e.g., Pd/C and H 2 ) would indiscriminately reduce the epoxide ring or cause unwanted hydrogenolysis. Diimide, generated in situ from hydrazine and hydrogen peroxide, is highly selective for symmetrical and unhindered double bonds, cleanly reducing the α,β -unsaturated bond while leaving the epoxide completely intact[2].
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 1.0 equivalent of epoxy-artemisinic acid dissolved in isopropyl alcohol (IPA) (approx. 4 mL/g of substrate)[3]. Maintain the temperature at 20–25 °C.
-
Reagent Addition: Add 3.0 equivalents of hydrazine hydrate (65% aqueous solution) to the stirring mixture[3].
-
Diimide Generation: Slowly add 2.5 equivalents of hydrogen peroxide (50% aqueous solution) dropwise over 2 hours[3]. Caution: This reaction is exothermic and evolves nitrogen gas. Ensure adequate venting and cooling to maintain the temperature below 30 °C.
-
Incubation: Stir the reaction mixture for an additional 4–6 hours at room temperature.
-
Self-Validating In-Process Control: Pull an aliquot for 1 H NMR analysis. The reaction is complete when the conjugated olefin proton signals (typically around δ 5.0–6.0 ppm) completely disappear, while the epoxide signals ( δ 2.8–3.2 ppm) remain unchanged.
-
Workup: Quench the reaction with a saturated sodium thiosulfate solution to neutralize residual peroxides. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield α -epoxydihydroartemisinic acid.
Protocol 2: Reductive De-epoxidation to Dihydroartemisinic Acid (DHAA)
Mechanistic Rationale: The epoxide must be removed to restore the C4-C5 double bond, which is strictly required for the final singlet oxygen ene-reaction. Dissolving metal reduction selectively cleaves the C-O bonds of the epoxide and eliminates the oxygen to regenerate the olefin without over-reducing the carboxylic acid moiety[2].
Step-by-Step Methodology:
-
Preparation: Dissolve α -epoxydihydroartemisinic acid (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and ethylenediamine under an inert argon atmosphere.
-
Metal Addition: Cool the reaction mixture to 0 °C. Carefully add finely cut lithium metal (approx. 5.0 eq) in small portions. The solution will develop a deep blue color characteristic of solvated electrons.
-
Incubation: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours until the starting material is fully consumed.
-
Self-Validating In-Process Control: Monitor via TLC (Hexanes:EtOAc 7:3, stained with p -anisaldehyde). The highly polar epoxide spot should convert entirely to a less polar spot corresponding to DHAA.
-
Workup: Carefully quench the unreacted lithium by the dropwise addition of cold methanol, followed by water. Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylic acid. Extract with dichloromethane (DCM), dry over MgSO 4 , and evaporate to isolate pure DHAA.
Protocol 3: Chemical Conversion of DHAA to Artemisinin
Mechanistic Rationale: DHAA is first esterified to prevent side reactions of the free carboxylic acid during photo-oxidation. It is then reacted with singlet oxygen (generated in situ chemically, bypassing the need for expensive photochemical reactors). Finally, a Hock rearrangement triggered by an acid catalyst in the presence of triplet oxygen yields the final endoperoxide[2].
Step-by-Step Methodology:
-
Esterification: React DHAA with dimethyl sulfate and sodium hydroxide in a biphasic water/DCM system using tetrabutylammonium bromide as a phase-transfer catalyst to yield DHAA methyl ester[2].
-
Singlet Oxygen Addition: Dissolve the DHAA methyl ester in a suitable solvent (e.g., acetonitrile). Add sodium molybdate (Na 2 MoO 4 ) as a catalyst. Slowly dose concentrated H 2 O 2 into the mixture. The molybdate catalyzes the disproportionation of H 2 O 2 to generate singlet oxygen, which undergoes an ene-reaction with the restored C4-C5 double bond to form an allylic hydroperoxide[2].
-
Hock Rearrangement & Cyclization: Treat the resulting hydroperoxide intermediate with an acid catalyst (e.g., benzenesulfonic acid or an acidic ion-exchange resin like Indion 225H) while bubbling ambient air (triplet oxygen) through the solution[2].
-
Purification: Neutralize the acid, concentrate the organic phase, and crystallize the crude product from hexanes/ethyl acetate to yield highly pure artemisinin.
References
-
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3 Source: ACS Chemical Biology URL:[Link]
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development (ACS Publications) URL:[Link]
- Source: Google Patents (WIPO)
Technical Support Center: Improving Yield of α-Epoxydihydroartemisinic Acid Synthesis
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of α-epoxydihydroartemisinic acid. The successful and high-yield synthesis of this crucial intermediate is a critical step in the production of artemisinin and its derivatives. This document provides a structured approach to troubleshooting common issues and optimizing reaction parameters, grounded in established scientific principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that critically influence the yield of α-epoxydihydroartemisinic acid?
The yield of α-epoxydihydroartemisinic acid is highly sensitive to several experimental variables. Optimal yield is achieved through precise control over the reaction environment and reagents.
-
Oxidizing Agent Selection and Stoichiometry: The choice of oxidizing agent is pivotal. While various reagents can effect epoxidation, their efficiency and selectivity differ. The stoichiometry must be carefully controlled; an excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.
-
Solvent and Temperature: The solvent system must ensure the solubility of all reactants to facilitate the reaction. Temperature control is non-negotiable; many epoxidation reactions are exothermic, and temperature fluctuations can lead to the formation of byproducts and degradation of the desired epoxide.[1]
-
pH Control: The stability of the epoxide ring is pH-dependent. Acidic conditions can catalyze ring-opening, leading to the formation of diols and other undesired products.[2][3] Maintaining a neutral or slightly basic medium is often necessary to preserve the integrity of the epoxide.
Q2: My reaction is producing a complex mixture of byproducts. What are the likely causes and how can they be minimized?
Byproduct formation is a common hurdle in organic synthesis. In the case of α-epoxydihydroartemisinic acid, the principal causes are often related to the reactivity of the substrate and the reaction conditions.
-
Oxirane Ring-Opening: This is a major side reaction, often catalyzed by acidic conditions. The presence of acidic impurities in the reagents or the generation of acidic byproducts during the reaction can lead to the formation of diols.[2][3]
-
Oligomerization: Under certain conditions, the epoxide can react with other molecules in the reaction mixture, leading to the formation of oligomeric products. This can be exacerbated by high concentrations and elevated temperatures.
-
Incomplete Conversion: Insufficient reaction time or a suboptimal temperature can lead to a mixture of starting material and product, complicating purification and reducing the isolated yield.
To systematically address byproduct formation, the following troubleshooting workflow is recommended:
Sources
Troubleshooting degradation of alpha-epoxydihydroartemisinic acid during extraction
Welcome to the Technical Support Center for the extraction of alpha-epoxydihydroartemisinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this valuable artemisinin precursor. As Senior Application Scientists, we have compiled this guide to combine technical accuracy with practical, field-proven insights to ensure the integrity of your experimental outcomes.
The Challenge: Instability of the Epoxide Moiety
Alpha-epoxydihydroartemisinic acid, a key intermediate in the semi-synthesis of the antimalarial drug artemisinin, possesses a chemically sensitive epoxide ring. This functional group is highly susceptible to degradation under various extraction conditions, leading to low yields, the formation of unwanted byproducts, and challenges in purification. Understanding the inherent reactivity of this epoxide is crucial for developing a robust and reproducible extraction protocol.
The primary degradation pathway involves the ring-opening of the epoxide, which can be catalyzed by both acidic and basic conditions. This guide will provide a detailed exploration of these degradation mechanisms and offer practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of alpha-epoxydihydroartemisinic acid degradation during extraction?
A1: The most common indicators of degradation include:
-
Low or no yield of the target compound: This is the most obvious sign that your compound has degraded.
-
Appearance of unexpected spots on Thin Layer Chromatography (TLC): The presence of additional, often more polar, spots suggests the formation of degradation products.
-
Complex High-Performance Liquid Chromatography (HPLC) chromatograms: Multiple unexpected peaks in your HPLC analysis can indicate the presence of isomers or degradation products.
-
Changes in the physical properties of the extract: An unusual color or consistency of the dried extract can sometimes point to degradation.
-
Difficulty in purification: The presence of closely-related degradation products can complicate the isolation of the pure compound.
Q2: What is the primary cause of degradation?
A2: The primary cause of degradation is the acid-catalyzed or base-catalyzed opening of the epoxide ring.[1][2] The three-membered ring of the epoxide is highly strained, making it susceptible to nucleophilic attack.[1]
-
Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and activating the ring for nucleophilic attack, often by water or an alcohol solvent, leading to the formation of a 1,2-diol.
-
Under basic conditions, a strong nucleophile can directly attack one of the carbon atoms of the epoxide ring, leading to its opening.[2]
Q3: Which solvents are most suitable for extracting alpha-epoxydihydroartemisinic acid?
A3: The choice of solvent is critical to minimize degradation. Generally, non-polar to moderately polar aprotic solvents are preferred. Common choices for extracting artemisinin and its precursors include:
-
Hexane and Petroleum Ether: These non-polar solvents are effective but may have lower extraction efficiency.[3]
-
Ethyl Acetate: A moderately polar solvent that can offer a good balance between solubility and stability.
-
Dichloromethane (DCM): A versatile solvent, but care must be taken to ensure it is free of acidic impurities.
-
Supercritical CO2: This is a "green" solvent that offers high selectivity and can be used at lower temperatures, minimizing thermal degradation.[4]
Protic solvents like methanol and ethanol can act as nucleophiles in acid-catalyzed ring-opening and should be used with caution, especially in the presence of acidic impurities.
Q4: How critical is temperature control during the extraction process?
A4: Temperature control is very important. While moderate heating can increase extraction efficiency, excessive temperatures can promote thermal degradation of the epoxide. A study on artemisinin extraction showed that temperatures up to 80°C could be optimal, but higher temperatures led to significant decomposition.[5][6] It is recommended to perform extractions at room temperature or with gentle heating (e.g., 30-40°C) and to monitor for any signs of degradation.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the extraction of alpha-epoxydihydroartemisinic acid.
Problem 1: Consistently Low or No Yield
If you are experiencing consistently low or no yield of your target compound, it is highly likely that significant degradation is occurring.
Potential Causes & Solutions:
-
Acidic Conditions:
-
Cause: The presence of acidic impurities in your solvents or on your glassware can catalyze the opening of the epoxide ring. Even seemingly neutral plant material can create a slightly acidic environment when extracted.
-
Solution:
-
Neutralize Glassware: Wash all glassware with a dilute solution of sodium bicarbonate, followed by a thorough rinse with deionized water and drying.
-
Use High-Purity Solvents: Ensure your solvents are of high purity and free from acidic stabilizers. Consider passing solvents through a short plug of neutral alumina before use to remove any acidic impurities.
-
Buffer the Extraction: In some cases, adding a small amount of a mild, non-nucleophilic base like sodium bicarbonate to the extraction mixture can help neutralize any endogenous acids from the plant material.
-
-
-
Excessive Heat:
-
Cause: As mentioned, high temperatures can lead to thermal degradation.
-
Solution:
-
Lower the Temperature: Perform the extraction at room temperature. If heating is necessary, use a water bath and do not exceed 40°C.
-
Reduce Extraction Time: Minimize the duration of the extraction to reduce the exposure of the compound to potentially harmful conditions.[7]
-
-
Problem 2: Multiple Spots on TLC and Complex HPLC Profiles
The appearance of multiple, often more polar, spots on your TLC plate or a complex HPLC chromatogram with several unexpected peaks is a strong indication of the formation of degradation products.
Potential Causes & Solutions:
-
Epoxide Ring-Opening:
-
Cause: The primary degradation products are often the corresponding 1,2-diols formed from the acid-catalyzed hydrolysis of the epoxide. These diols are significantly more polar than the starting epoxide.
-
Solution:
-
Implement pH Control: Follow the steps outlined in "Problem 1" to avoid acidic conditions.
-
Analytical Confirmation: To confirm the presence of diols, you can attempt to synthesize a diol standard by intentionally treating a small sample of your epoxide with dilute acid. This can then be co-spotted on a TLC plate or co-injected into the HPLC to see if the retention times match your degradation products.
-
Mass Spectrometry (MS) Analysis: LC-MS or GC-MS analysis of your crude extract can help identify the molecular weights of the impurities. The diol degradation product will have a molecular weight that is 18 units (the mass of a water molecule) higher than your starting epoxide.[8][9]
-
-
Visualizing Degradation Pathways
To better understand the chemical transformations leading to the loss of your target compound, the following diagrams illustrate the primary degradation pathways for the epoxide ring.
Sources
- 1. esports.bluefield.edu - Acid Base Behavior Of Epoxides [esports.bluefield.edu]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. mmv.org [mmv.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and Model-Assisted Evaluation of Solvent Based- or Pressurized Hot Water Extraction for the Extraction of Artemisinin from Artemisia annua L. [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. memorial.scholaris.ca [memorial.scholaris.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Optimization for α-Epoxydihydroartemisinic Acid
Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for α-epoxydihydroartemisinic acid .
As a critical intermediate in the semi-synthesis of the antimalarial drug artemisinin from amorphadiene and dihydroartemisinic acid (DHAA), α-epoxydihydroartemisinic acid presents unique analytical challenges[1]. It lacks a strong chromophore, contains an ionizable carboxylic acid, and features a reactive epoxide ring. This guide provides field-proven, causality-driven solutions to optimize your mobile phase and ensure robust, reproducible chromatography.
Method Development Workflow
The following logic diagram outlines the critical decision matrix for optimizing the mobile phase for α-epoxydihydroartemisinic acid.
Workflow for optimizing HPLC mobile phase for α-epoxydihydroartemisinic acid.
Troubleshooting Guide & FAQs
Q1: Why is my α-epoxydihydroartemisinic acid peak exhibiting severe tailing or splitting on a standard C18 column? Causality: The molecule contains a free carboxylic acid moiety. If your mobile phase pH is near the pKa of this group (approximately 4.5), the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. The ionized form interacts strongly with residual silanol groups on the silica backbone of the C18 stationary phase via secondary ion-exchange mechanisms, causing severe tailing. Solution: You must suppress ionization by lowering the mobile phase pH to at least 1.5 units below the pKa (e.g., pH 2.5–3.2) using an acidic additive, as demonstrated in established 2[2].
Q2: I am using 0.1% Trifluoroacetic Acid (TFA) to improve peak shape, but I am observing lower-than-expected recovery and extraneous peaks. What is happening? Causality: While TFA is an excellent ion-pairing agent that effectively lowers pH, α-epoxydihydroartemisinic acid contains a reactive epoxide ring[1]. Strong acids like TFA (pH < 2.0) can catalyze the nucleophilic ring-opening of the epoxide (forming a diol) during the chromatographic run or while the sample sits in the autosampler. Solution: Switch to a milder acidic modifier. Using 0.1% Acetic acid (pH ~3.2) provides the perfect thermodynamic balance—it is acidic enough to protonate the carboxylic acid, but mild enough to preserve the integrity of the epoxide[3].
Q3: Why should I choose Acetonitrile over Methanol as the organic modifier for this assay? Causality: Like its precursor DHAA, α-epoxydihydroartemisinic acid lacks an extended conjugated π-system, meaning it has very weak UV absorbance. Consequently, detection must be performed at low wavelengths (typically 192 nm to 210 nm)[3][4]. Methanol has a UV cutoff of ~205 nm; using it will cause massive baseline drift, high background noise, and poor signal-to-noise ratios. Acetonitrile has a UV cutoff of 190 nm, providing a transparent baseline for accurate integration at 192 nm[3].
Q4: How do I separate α-epoxydihydroartemisinic acid from unreacted dihydroartemisinic acid (DHAA) and downstream artemisinin? Causality: DHAA is highly non-polar. The epoxidation of DHAA to form α-epoxydihydroartemisinic acid increases the molecule's polarity, reducing its retention time on a reversed-phase C18 column[1]. Artemisinin is also more polar than DHAA but lacks the ionizable carboxylic acid. An isocratic method using 60:40 Acetonitrile : 0.1% Acetic Acid is generally sufficient to resolve these species based on their differential polarities and ionization states[3].
Quantitative Data: Mobile Phase Additive Comparison
To optimize the balance between peak shape (carboxylic acid suppression) and analyte stability (epoxide preservation), refer to the comparative data below:
| Mobile Phase Additive | Approx. pH | UV Transmittance (at 195 nm) | Epoxide Stability | Peak Shape | Recommendation |
| 0.1% TFA | ~1.9 | Low | Poor (Ring opening) | Excellent | Not Recommended |
| 0.1% Formic Acid | ~2.7 | Moderate | Moderate | Good | Acceptable |
| 0.1% Acetic Acid | ~3.2 | High | Excellent | Good | Highly Recommended |
| 0.1% Phosphoric Acid | ~2.1 | High | Good | Excellent | Recommended |
| No Additive (Water) | ~7.0 | High | Excellent | Poor (Severe Tailing) | Not Recommended |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following step-by-step methodology incorporates a System Suitability Testing (SST) mechanism. This makes the protocol self-validating—if the SST criteria are met, the physical chemistry of the system is guaranteed to be operating correctly before any valuable samples are injected.
Optimized Isocratic HPLC Method
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of glacial acetic acid (HPLC grade) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.
-
Organic Phase (B): 100% Acetonitrile (HPLC-UV Grade, cutoff ≤ 190 nm).
-
Isocratic Blend: 60% B / 40% A.
Step 2: Column & Instrument Setup
-
Column: C18, 150 mm × 4.6 mm, 5 µm particle size (end-capped to minimize secondary silanol interactions)[2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Elevated temperatures improve mass transfer but >40 °C risks epoxide degradation).
-
Injection Volume: 10 µL.
Step 3: Sample Preparation
-
Dissolve α-epoxydihydroartemisinic acid standards and samples in 100% Acetonitrile to prevent hydrolysis prior to injection. Keep autosampler at 4 °C.
Step 4: System Suitability Testing (SST) - Self-Validation Criteria Before analyzing experimental samples, inject a resolution mixture containing DHAA, α-epoxydihydroartemisinic acid, and artemisinin. The system is validated only if it passes the following causality-driven checks:
-
Blank Injection Check: Inject pure Acetonitrile. Validation: The baseline must remain flat at 192 nm, confirming the mobile phase is free of UV-absorbing contaminants.
-
Resolution (Rs) Check: The Rs between α-epoxydihydroartemisinic acid and DHAA must be > 1.5 . Validation: Confirms the 60:40 organic ratio is correctly balancing hydrophobic retention.
-
Tailing Factor (Tf) Check: The Tf for α-epoxydihydroartemisinic acid must be ≤ 1.2 . Validation: Confirms the 0.1% acetic acid is effectively keeping the mobile phase pH below the analyte's pKa, suppressing ionization.
-
Precision Check: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% . Validation: Confirms the epoxide is not degrading inconsistently in the autosampler or on-column.
References
- Title: Isolation and Identification of Dihydroartemisinic Acid from Artemisia annua and Its Possible Role in the Biosynthesis of Artemisinin Source: Journal of Natural Products - ACS Publications URL
- Title: Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction Source: ACS Omega / PMC URL
- Title: Analysis of underivatized artemisinin and related sesquiterpene lactones by high-performance liquid chromatography with ultraviolet detection Source: Phytochemical Analysis / PubMed URL
- Title: Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development - ACS Publications URL
Sources
Technical Support Center: Enhancing Solubility of α-Epoxydihydroartemisinic Acid in Organic Solvents
Welcome to the Technical Support Center for handling α-epoxydihydroartemisinic acid (CAS: 380487-65-0). As a critical sesquiterpene intermediate in the semi-synthesis of the antimalarial drug artemisinin, this compound presents unique solubility challenges due to its bulky, hydrophobic hydrocarbon framework paired with a polar carboxylic acid and an epoxide moiety.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize the solubility and stability of α-epoxydihydroartemisinic acid in organic solvents.
Pathway Context: Where Does α-Epoxydihydroartemisinic Acid Fit?
Understanding the molecular journey of this compound is essential for predicting its solvent behavior. It is typically synthesized via the epoxidation of dihydroartemisinic acid (DHAA) or derived from amorpha-4,11-diene, before undergoing further cleavage and rearrangement into artemisinin [3].
Fig 1. Semi-synthetic network of artemisinin highlighting the target intermediate.
Part 1: Troubleshooting Guide & FAQs
Q1: My α-epoxydihydroartemisinic acid powder is precipitating out of my DMSO stock solution after a few days. Why is this happening, and how do I fix it? A: This is a classic case of moisture contamination. While α-epoxydihydroartemisinic acid is highly soluble in polar aprotic solvents like DMSO and Acetone [1], DMSO is extremely hygroscopic. As the solvent absorbs atmospheric water, the water acts as an anti-solvent for the hydrophobic sesquiterpene framework, causing the compound to crash out [4].
-
The Fix: Always use fresh, anhydrous DMSO (≤0.005% water). Prepare your master stocks in a low-humidity environment (or under nitrogen), and immediately aliquot the solution into single-use sealed vials. Store at -20°C or -80°C to prevent repeated freeze-thaw cycles which introduce condensation.
Q2: During scale-up extraction using a biphasic Dichloromethane (DCM)/Water system, my compound is partitioning poorly into the organic phase. How can I drive it into the DCM? A: The partition coefficient of this compound is highly pH-dependent. α-Epoxydihydroartemisinic acid contains a carboxylic acid functional group with a predicted pKa of ~4.65 [1]. If your aqueous phase is neutral or basic (pH > 5), the acid deprotonates into a highly water-soluble carboxylate salt, trapping it in the aqueous layer.
-
The Fix: Acidify the aqueous phase to pH 3.0–4.0 using 2N Hydrochloric acid (HCl). This ensures the carboxylic acid remains fully protonated (uncharged), maximizing its lipophilicity and driving it quantitatively into the moderately polar DCM phase [3].
Q3: We are attempting a downstream conversion step in alcoholic solvents, but the reaction rate is sluggish compared to our small-scale trials. What solvent adjustments can improve this? A: Reaction kinetics in semi-synthesis often depend on the dual solubility of the sesquiterpene substrate and the gaseous/liquid reagents (e.g., oxygen or hydrazine). While solvents like trifluoroethanol dissolve oxygen exceptionally well, they yield poor reactivity for these specific intermediates [3].
-
The Fix: Switch your solvent system to Ethanol or Isopropanol (IPA) and apply gentle heating (40–50 °C). These polar protic solvents offer a superior thermodynamic balance, fully solubilizing the α-epoxydihydroartemisinic acid while maintaining sufficient reagent interaction to drive the conversion rates [3].
Solubility Troubleshooting Logic Tree
Fig 2. Decision matrix for resolving α-epoxydihydroartemisinic acid solubility issues.
Part 2: Quantitative Solvent Compatibility Profile
To aid in experimental design, the following table summarizes the solubility behavior of α-epoxydihydroartemisinic acid across various standard organic solvents [1][2][4].
| Solvent Category | Specific Solvent | Observed Solubility | Recommended Use Case |
| Polar Aprotic | DMSO, Acetone | High (≥ 25–50 mg/mL) | Master stock solutions, in vitro assay preparation. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | High | Liquid-liquid extraction, chromatographic purification. |
| Polar Protic | Ethanol, Isopropanol | Moderate (Requires 40–50°C) | Chemical conversion steps (e.g., reduction/oxidation). |
| Non-Polar | Hexanes, Cyclohexane | Low | Washing impurities, anti-solvent crystallization. |
| Aqueous | Water | Insoluble | Biphasic partitioning (requires strict pH adjustment). |
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of High-Concentration Anhydrous Stock (50 mg/mL)
Objective: Create a stable, moisture-free master stock for downstream dilution.
-
Preparation: Equilibrate the sealed vial of α-epoxydihydroartemisinic acid powder to room temperature for at least 1 hour before opening to prevent condensation [2].
-
Weighing: Rapidly weigh 50 mg of the powder into a sterile, pre-dried amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO (sealed under argon/nitrogen) to the vial.
-
Dissolution: Cap the vial tightly and subject it to ultrasonic bath sonication for 2–3 minutes at room temperature until the solution is completely optically clear.
-
Validation Check: Hold the vial against a light source. If any opalescence or particulate matter remains, moisture contamination has likely occurred.
-
-
Storage: Immediately aliquot the solution into 50 µL volumes in tightly sealed microcentrifuge tubes. Store at -80°C.
Protocol B: Optimized Biphasic Extraction (DCM/Aqueous)
Objective: Maximize recovery of α-epoxydihydroartemisinic acid from an aqueous reaction mixture into an organic phase.
-
Initial Phase Mixing: To your aqueous reaction mixture (assume 50 mL), add an equal volume (50 mL) of Dichloromethane (DCM).
-
pH Adjustment (Critical Step): Insert a calibrated pH probe into the vigorously stirring biphasic mixture. Dropwise, add 2N HCl until the aqueous phase stabilizes at pH 3.0 to 4.0 [3].
-
Causality: This protonates the carboxylate ions, forcing the molecule into its uncharged, lipophilic state.
-
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate completely (DCM will be the bottom layer).
-
Recovery: Drain the lower DCM layer into a collection flask. Re-extract the remaining aqueous layer with an additional 25 mL of DCM to ensure >95% recovery.
-
Washing & Drying: Wash the combined DCM layers with 20 mL of saturated brine (NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
References
- ChemicalBook. "alpha-Epoxydihydroartemisinic acid | 380487-65-0". ChemicalBook.
- ChemFaces. "Artemisinic acid | CAS:80286-58-4". ChemFaces Manufacturer Database.
- Google Patents. "WO2013164367A1 - Process for the production of artemisinin intermediates".
- Selleck Chemicals. "Dihydroartemisinic acid | CAS 85031-59-0". Selleckchem Product Datasheets.
Technical Support Center: Scaling Up Production of Oxidized Dihydroartemisinic Acid Derivatives
A Note on Terminology: The conversion of dihydroartemisinic acid (DHAA) is a critical step in the semi-synthetic production of the vital antimalarial drug, artemisinin. While the term "alpha-epoxydihydroartemisinic acid" might be used, the well-documented and key intermediate in this process is an allylic hydroperoxide, formed through a photooxygenation reaction. This hydroperoxide then undergoes a cascade of reactions to form the characteristic endoperoxide bridge of artemisinin. This guide will address the challenges and troubleshooting associated with the crucial oxidation of dihydroartemisinic acid to this reactive intermediate, providing practical guidance for researchers and drug development professionals on scaling up this pivotal process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for oxidizing dihydroartemisinic acid (DHAA) on a large scale?
A1: The most common and scalable method is photooxygenation. This involves the use of a photosensitizer, light, and oxygen to generate singlet oxygen, which then reacts with DHAA.[1] Continuous-flow reactors are often favored for large-scale production as they offer better control over reaction parameters like light penetration, temperature, and reaction time compared to batch reactors.[1]
Q2: How do I choose the right photosensitizer for the reaction?
A2: Tetraphenylporphyrin (TPP) is a widely used photosensitizer for this transformation due to its efficiency in generating singlet oxygen upon illumination.[1] The choice of photosensitizer can be influenced by factors such as its solubility in the chosen solvent system, its stability under reaction conditions, and the ease of its removal during downstream processing.
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method. For quantification, detectors such as UV-Vis, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) can be used.[2] UPLC-ESI-MS/MS can provide rapid and sensitive analysis of the product and any byproducts.[3] It is crucial to develop and validate a robust analytical method to ensure accurate monitoring and quality control.[2]
Q4: What are the main safety considerations when scaling up this photooxygenation reaction?
A4: The primary safety concerns are the use of oxygen and potentially flammable organic solvents in the presence of a light source. It is essential to ensure proper ventilation and to use equipment designed for such reactions to prevent the formation of explosive mixtures. Working with peroxides also requires care, as they can be unstable.
Troubleshooting Guide
Low or No Conversion of Dihydroartemisinic Acid
Question: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to a few key areas of the experimental setup.
-
Insufficient Light Penetration: In larger batch reactors, the light may not be able to penetrate the entire reaction volume, leading to an incomplete reaction.
-
Solution: Consider using a continuous-flow reactor with a narrow channel depth to ensure uniform light exposure. If using a batch reactor, ensure efficient stirring and consider using a more powerful light source or multiple light sources.
-
-
Poor Oxygen Mass Transfer: The reaction is dependent on the concentration of dissolved oxygen.
-
Solution: Ensure efficient bubbling of oxygen through the reaction mixture. In a flow reactor, the use of a gas-permeable membrane can improve oxygen dissolution.
-
-
Photosensitizer Degradation: The photosensitizer can degrade over time, especially under high light intensity.
-
Solution: Check the color of the reaction mixture; a change may indicate sensitizer degradation. It may be necessary to add more photosensitizer during the reaction or to use a more robust one.
-
-
Incorrect Wavelength of Light: The light source must emit at a wavelength that is absorbed by the photosensitizer.
-
Solution: Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of your chosen photosensitizer (e.g., TPP).
-
Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?
Answer: Byproduct formation can significantly impact yield and purification efforts. The primary byproducts in the oxidation of DHAA are often the result of side reactions of the hydroperoxide intermediate.[1]
-
Formation of Diols: The hydroperoxide or a potential epoxide intermediate can undergo ring-opening in the presence of water or acid to form diols.
-
Solution: Ensure that all solvents and reagents are anhydrous. If an acidic workup is required, perform it at low temperatures and for the shortest time necessary. Using a buffered aqueous solution for quenching can also help control the pH.
-
-
Rearrangement Products: Acid-sensitive intermediates can undergo rearrangement to form undesired isomers.
-
Solution: Maintain neutral reaction conditions and be mindful of the acidity of your silica gel during purification. Pre-treating the silica gel with a base like sodium bicarbonate can help prevent on-column degradation of acid-labile compounds.[2]
-
-
Oligomers: High concentrations of reactive intermediates can lead to the formation of oligomeric byproducts.[1]
-
Solution: Optimizing the reaction conditions, such as substrate concentration and temperature, can help to minimize these side reactions.
-
Challenges in Product Purification
Question: I am having difficulty purifying the oxidized product. What are the best practices for large-scale purification?
Answer: The purification of the oxidized DHAA derivative can be challenging due to its potential instability.
-
Degradation on Silica Gel: The product can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[2]
-
Solution: Use a modified stationary phase. Treating silica gel with an aqueous sodium bicarbonate solution to neutralize its acidity can prevent the degradation of acid-labile compounds.[2] Alternatively, other purification techniques like preparative HPLC with a suitable stationary phase (e.g., C18) can be explored.[4]
-
-
Co-elution with Byproducts: Structurally similar byproducts can be difficult to separate from the desired product.
-
Solution: A systematic approach to optimizing the chromatographic conditions is necessary. This includes screening different solvent systems and gradients. The use of multi-column countercurrent solvent gradient purification (MCSGP) can improve separation efficiency and reduce solvent consumption at a large scale.[5]
-
-
Product Instability During Solvent Removal: The product may be thermally labile.
-
Solution: Concentrate the product fractions under reduced pressure at a low temperature. Avoid prolonged exposure to heat.
-
Experimental Protocols
Protocol 1: Photooxygenation of Dihydroartemisinic Acid in a Continuous-Flow Reactor
This protocol is a general guideline and may require optimization for your specific setup.
-
Solution Preparation:
-
Prepare a solution of dihydroartemisinic acid (DHAA) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add the photosensitizer (e.g., Tetraphenylporphyrin, TPP) to the solution.
-
-
Reactor Setup:
-
Use a continuous-flow reactor made of a transparent material (e.g., FEP tubing) wrapped around a light source (e.g., a mercury vapor lamp or LED array).
-
Connect the reactor to a syringe pump for precise control of the flow rate.
-
Introduce oxygen into the system, for example, by co-flowing with the substrate solution or through a gas-permeable membrane.
-
-
Reaction:
-
Pump the DHAA and photosensitizer solution through the illuminated reactor.
-
Control the reaction temperature, if necessary, using a cooling system.
-
Collect the product solution at the reactor outlet.
-
-
Workup:
-
The output from the reactor, containing the hydroperoxide intermediate, can be directly used in the subsequent acid-catalyzed cyclization step to form artemisinin.[1]
-
Protocol 2: Purification of Acid-Labile Oxidized Product by Column Chromatography
-
Preparation of Neutralized Silica Gel:
-
Slurry silica gel in an aqueous solution of sodium bicarbonate (e.g., 5-10%).
-
Stir for 1-2 hours.
-
Wash the silica gel thoroughly with deionized water until the pH of the washings is neutral.
-
Dry the silica gel completely in an oven before use.[2]
-
-
Column Packing:
-
Pack a chromatography column with the prepared neutralized silica gel.
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the solution onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Insufficient light penetration | Use a continuous-flow reactor; improve stirring |
| Poor oxygen mass transfer | Increase oxygen flow rate; use a gas-permeable membrane | |
| Photosensitizer degradation | Add more photosensitizer; use a more robust one | |
| Byproduct Formation | Formation of diols | Use anhydrous solvents; control pH during workup |
| Rearrangement products | Maintain neutral conditions; use neutralized silica gel | |
| Formation of oligomers | Optimize substrate concentration and temperature | |
| Purification Issues | Degradation on silica gel | Use neutralized silica gel; consider preparative HPLC |
| Co-elution of byproducts | Optimize chromatography conditions; use advanced techniques like MCSGP | |
| Product instability | Remove solvent at low temperature |
Visualizations
Workflow for Scaling Up Production
Caption: A generalized workflow for the scaled-up production of oxidized DHAA derivatives.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues.
References
- Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-880.
- Contract Pharma. (2023, August 1).
- Kopetzki, D., Lévesque, F., & Seeberger, P. H. (2013). A continuous-flow process for the synthesis of artemisinin from dihydroartemisinic acid. Chemistry-A European Journal, 19(17), 5450-5456.
- Ma, Y., Wu, S., Liu, T., Wang, L., & Song, Z. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Methods, 4(11), 3713-3718.
- Wang, D., Liu, Y., Zhang, C., & Liu, H. (2012). Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC.
- Nagy, V., Agócs, A., Deli, J., & Csupor-Löffler, B. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2), 143-148.
Sources
- 1. chimia.ch [chimia.ch]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. A novel and convenient protocol for synthesis of alpha-haloacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-scale purification of high purity α1-antitrypsin from Cohn Fraction IV with virus inactivation by solvent/detergent and dry-heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
Technical Support Center: Overcoming Low Conversion Rates of α-Epoxydihydroartemisinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the high-throughput semi-synthesis of artemisinin: the low conversion rates encountered during the de-epoxidation of α-epoxydihydroartemisinic acid to dihydroartemisinic acid (DHAA).
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing a self-validating protocol to ensure robust, reproducible yields.
Mechanistic Overview & Diagnostic Workflow
The conversion of α-epoxydihydroartemisinic acid to DHAA relies on a Single Electron Transfer (SET) mechanism driven by a lithium biphenylide radical anion[1]. Because this intermediate is highly sensitive to electrophiles, any deviation in solvent anhydrousness, reagent quality, or thermodynamics will prematurely quench the reaction, leading to stalled conversion rates[2].
Fig 1: Workflow and troubleshooting logic for the de-epoxidation of α-epoxydihydroartemisinic acid.
Frequently Asked Questions (FAQs)
Q: Why is my conversion rate of α-epoxydihydroartemisinic acid to DHAA stalling below 50%? A: Stalling is almost exclusively caused by the premature quenching of the lithium biphenylide radical anion. The primary culprits are moisture in the 1,2-dimethoxyethane (DME) solvent or surface passivation of the lithium metal[2]. Water reacts instantly with the radical anion to form lithium hydroxide and hydrogen gas, destroying the electron carrier before it can cleave the epoxide ring. Diagnostic Tip: If the reaction mixture loses its characteristic deep blue/green color and turns cloudy or pale, the active reducing agent has been consumed by atmospheric or solvent-borne electrophiles.
Q: How do I ensure the lithium metal is sufficiently reactive? A: Lithium metal rapidly forms an insulating passivation layer of lithium oxide, hydroxide, and nitride upon exposure to air. This layer prevents the physical contact required for electron transfer to the biphenyl carrier[1]. Causality & Solution: You must mechanically scrape the lithium wire or ribbon to a bright, shiny finish while submerged in mineral oil or an inert solvent (like dry hexane) immediately before use. Transfer it swiftly against a positive counter-flow of inert gas (N2 or Argon).
Q: Can I substitute biphenyl with another electron carrier, like naphthalene? A: No. While lithium naphthalenide is a stronger reducing agent, biphenyl is specifically optimized for the de-epoxidation of α-epoxydihydroartemisinic acid, as detailed in[2]. Naphthalenide can lead to over-reduction of the target molecule or unwanted side reactions at the carboxylic acid moiety. Biphenyl provides the precise redox potential required to selectively cleave the epoxide ring without reducing the newly formed exocyclic double bond of DHAA[2].
Q: The reaction temperature is listed as 50-53 °C. What happens if I run it at room temperature or reflux? A: Strict thermoregulation is required to balance reaction kinetics with reagent stability. At room temperature (20-25 °C), the activation energy for the cleavage of the C-O bonds in the sterically hindered α-epoxydihydroartemisinic acid is insufficient, leading to prolonged reaction times and incomplete conversion[1]. Conversely, at reflux (~85 °C for DME), the radical anion degrades rapidly, and solvent cleavage (DME decomposition) competes with the de-epoxidation, drastically lowering the yield[1].
Self-Validating Protocol: Optimized De-epoxidation
This protocol, adapted from[1], is designed as a self-validating system. It incorporates visual and analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Step 1: Preparation of the Reaction Vessel Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an internal thermometer. Purge with high-purity Nitrogen (N2) or Argon for 15 minutes to establish a strictly anaerobic environment.
Step 2: Reagent Loading Add 5.0 g of α-epoxydihydroartemisinic acid and 0.46 g of biphenyl (acting as a catalytic electron carrier) to the flask[1].
Step 3: Solvent Addition Inject 20 mL of strictly anhydrous 1,2-dimethoxyethane (DME) via a dry syringe[1]. Critical: The water content of the DME must be < 50 ppm (verified by Karl Fischer titration). Stir to dissolve the solids.
Step 4: Lithium Activation and Addition Submerge 0.82 g of lithium metal in dry hexane[1]. Mechanically scrape the surface until shiny to remove the passivation layer. Swiftly transfer the activated lithium pieces into the reaction mixture against a positive counter-flow of N2.
Step 5: Initiation & Heating (Self-Validation Checkpoint) Heat the reaction mass to 50-53 °C using a PID-controlled heating mantle[1]. Checkpoint: Within 30-60 minutes, the solution must develop a deep blue/green hue. This color visually confirms the successful formation of the lithium biphenylide radical anion. If the color remains pale or turns white/cloudy, abort the reaction immediately—the solvent is wet or the lithium is completely passivated.
Step 6: Reaction Maintenance Maintain the internal temperature strictly at 50-53 °C for 10 hours[1]. Monitor the disappearance of the starting material via TLC (Eluent: Hexane:Ethyl Acetate 8:2) or GC-MS to confirm conversion.
Step 7: Quenching Cool the reaction mass to 0-5 °C using an ice bath. Slowly add distilled water dropwise over 1 hour to safely quench any unreacted lithium metal[1]. Caution: This step is highly exothermic and evolves flammable hydrogen gas. Stir for an additional 2 hours at 20-25 °C[1].
Step 8: Extraction & Workup Slightly acidify the aqueous mixture (pH ~4-5) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude DHAA.
Quantitative Troubleshooting Matrix
Use the following data table to quickly diagnose and correct deviations in your experimental parameters.
| Troubleshooting Parameter | Optimal Range | Effect of Deviation | Corrective Action |
| DME Moisture Content | < 50 ppm | Quenches radical anion; conversion stalls at <20%. | Dry DME over Na/benzophenone or use freshly activated molecular sieves prior to use. |
| Reaction Temperature | 50 - 53 °C | <40°C: Slow kinetics; >60°C: Reagent degradation. | Use a calibrated PID temperature controller with an internal probe. |
| Biphenyl Equivalents | ~0.15 eq (catalytic) | Too low: Slow electron transfer; Too high: Difficult purification. | Weigh accurately; ensure high purity (99%+). |
| Lithium Surface Quality | Bright, shiny | Dull/oxidized: Delayed initiation, incomplete conversion. | Mechanically clean Li metal under inert solvent immediately before use. |
| Reaction Time | 10 - 12 hours | Premature quench yields unrecovered epoxide starting material. | Monitor via TLC/GC-MS before initiating the aqueous quench. |
References
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin, Organic Process Research & Development (ACS Publications),[Link]
- Process for preparation of artemisinin and its derivatives (WO2016110874A2)
Sources
Ideal storage conditions to maximize alpha-epoxydihydroartemisinic acid shelf life
Welcome to the Technical Support Center for α-Epoxydihydroartemisinic Acid (CAS: 380487-65-0). As a critical intermediate in the biosynthesis and semi-synthesis of the antimalarial drug artemisinin, this sesquiterpene derivative requires rigorous handling. The presence of the oxirane (epoxide) ring makes it highly susceptible to nucleophilic attack, hydrolysis, and thermal rearrangement.
This guide is engineered for researchers and drug development professionals to ensure maximum shelf life and experimental reproducibility.
Part 1: Quantitative Stability & Storage Matrix
To prevent degradation, storage conditions must be strictly tailored to the compound's physical state. Below is the validated stability data summarizing the optimal storage parameters.
| Physical State | Solvent / Environment | Optimal Temp | Max Shelf Life | Primary Degradation Risk |
| Solid Powder | Desiccated, Inert Gas (Ar/N₂) | 2°C to 8°C | 24 Months | Thermal rearrangement |
| Stock Solution | Anhydrous DMSO | -20°C | 2 Weeks | Moisture ingress (Hydrolysis) |
| Stock Solution | Anhydrous Ethanol | -80°C | 1 Month | Transesterification / Solvolysis |
| Working Solution | Aqueous Buffer (e.g., PBS) | 4°C | < 12 Hours | Rapid epoxide ring-opening |
Part 2: Troubleshooting & Diagnostic FAQs
Q1: My cell-based assay results are inconsistent across different days using the same DMSO stock solution. What is causing this variability? Root Cause: You are likely experiencing epoxide hydrolysis due to repeated freeze-thaw cycles. DMSO is highly hygroscopic. Every time a cold vial is opened, atmospheric moisture condenses inside the tube. This water acts as a nucleophile, catalyzing the opening of the oxirane ring and converting the active α-epoxydihydroartemisinic acid into an inactive diol. Resolution: Never reuse a single stock vial. According to [1], stock solutions must be aliquoted into single-use volumes immediately upon reconstitution and stored at -20°C.
Q2: I left the lyophilized solid powder on the benchtop overnight. Is the batch ruined? Root Cause: While the manufacturer standard mandates storage at 2–8°C for long-term stability [2], short-term exposure (under 24 hours) to ambient room temperature typically does not cause catastrophic degradation, provided the vial remained sealed and protected from light. Resolution: Do not discard the batch immediately. Run a quick LC-MS or HPLC-UV validation check. If the purity remains >98% and no secondary polar peaks (indicating diol formation) are present, the compound is safe for use. Return it to 2–8°C storage immediately.
Q3: I observed precipitation in my -20°C DMSO stock solution upon thawing. Has the compound degraded into an insoluble byproduct? Root Cause: Not necessarily. DMSO has a relatively high freezing point (18.5°C). Rapid thawing without proper thermal equilibration can cause localized concentration gradients, leading to the precipitation of the solute. Resolution: Allow the sealed vial to equilibrate to room temperature for at least 60 minutes before opening. If precipitation persists, [3] recommend warming the tube briefly to 37°C and applying gentle sonication in an ultrasonic bath until the solution is clear.
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: Reconstitution and Aliquoting
To maintain scientific integrity, this protocol utilizes a self-validating workflow designed to eliminate atmospheric moisture—the primary catalyst for epoxide degradation.
Materials Required:
-
α-Epoxydihydroartemisinic Acid (Solid)
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves)
-
Argon gas canister with a low-flow regulator
-
Amber glass cryogenic vials
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the solid compound from 2–8°C storage. Do not open the vial. Allow it to sit at room temperature in a desiccator for 1 hour. Causality: Opening a cold vial causes immediate condensation of atmospheric water onto the powder.
-
Anhydrous Dissolution: Inject the required volume of anhydrous DMSO directly through the septum (if applicable) or open briefly in a low-humidity environment. Vortex gently until fully dissolved. Do not apply heat exceeding 37°C.
-
Aliquoting: Dispense the stock solution into single-use amber glass vials. Causality: Amber vials prevent photolytic cleavage of the sesquiterpene lactone backbone.
-
Inert Gas Purging (Critical Step): Gently blow Argon gas into the headspace of each vial for 3–5 seconds before capping. Causality: Argon is heavier than air and displaces both oxygen and moisture, creating a protective blanket over the hygroscopic DMSO.
-
Cryogenic Storage: Transfer the tightly sealed aliquots to a -20°C freezer.
-
Validation Check: Before utilizing the final aliquot in an experiment, run a thin-layer chromatography (TLC) check. A single spot confirms the absence of polar degradation products.
Part 4: Mechanistic Visualization
The following diagram illustrates the specific environmental stressors that compromise α-epoxydihydroartemisinic acid and the corresponding storage interventions required to mitigate them.
Degradation pathways of α-epoxydihydroartemisinic acid and targeted storage interventions.
References
-
BioCrick. "General Handling and Reconstitution Protocols for Sesquiterpenes." BioCrick Technical Resources. Available at: [Link]
Reducing side reactions in alpha-epoxydihydroartemisinic acid synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered during the semi-synthesis of artemisinin derivatives.
The epoxidation of the C4-C5 endocyclic double bond of dihydroartemisinic acid (DHAA) to form α-epoxydihydroartemisinic acid is a critical juncture. Because this intermediate is highly reactive, researchers frequently struggle with poor diastereoselectivity, epoxide ring-opening, and unwanted intramolecular cyclizations. This guide breaks down the causality behind these side reactions and provides validated, step-by-step solutions to ensure high-yield, stereoselective synthesis.
Part 1: Mechanistic Pathway & Side Reaction Topology
Before troubleshooting, it is essential to visualize the competing pathways in the reaction vessel. The diagram below illustrates the divergence between the target α-epoxide and the three most common side products.
Reaction topology of DHAA epoxidation highlighting the target α-epoxide and primary side reactions.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing significant formation of the vicinal diol instead of the epoxide? The Causality: Epoxides are highly susceptible to acid-catalyzed ring opening. When utilizing standard epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA), meta-chlorobenzoic acid is generated as a stoichiometric byproduct. In an unbuffered organic solvent, this acid protonates the newly formed oxacyclopropane (epoxide) ring. The protonated intermediate is highly electrophilic and rapidly undergoes nucleophilic attack by trace water in the solvent, yielding a vicinal diol[1]. Furthermore, the complex peroxide ring construction pathways in artemisinin semi-synthesis are notoriously sensitive to acidic conditions, which can trigger cascading degradation[2]. The Solution: Implement a biphasic buffering system. Conducting the reaction in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) ensures that the meta-chlorobenzoic acid is immediately neutralized and partitioned into the aqueous phase. This keeps the organic phase strictly neutral, preserving the epoxide intact.
Q2: My GC-MS/NMR shows a mixture of two epoxides. How can I improve the α/β diastereoselectivity? The Causality: The C4-C5 double bond in DHAA is endocyclic. The approach of the electrophilic oxygen can occur from either the α or β face. While the rigid conformation of the substituted decalin ring provides some inherent facial bias (favoring the α-face), standard mCPBA epoxidation at room temperature often yields a suboptimal mixture of α to β isomers due to competing transition state energies[3]. The Solution: Lower the reaction temperature to -20 °C or -78 °C. Reducing the thermal energy of the system maximizes the impact of the activation energy difference between the diastereomeric transition states, heavily favoring the sterically less hindered α-face. Alternatively, switching to a bulky oxidant like dimethyldioxirane (DMDO) can enhance facial selectivity by exacerbating steric clashes on the β-face.
Q3: I am observing an unexpected cyclized byproduct. What is the mechanism, and how do I prevent it? The Causality: DHAA contains a free carboxylic acid moiety at C-12. Under mildly acidic or Lewis-acid activating conditions, this carboxylic acid can act as an internal nucleophile. If the C4-C5 epoxide is activated, the carboxylate oxygen can attack the epoxide in an intramolecular fashion, leading to a stable spiro-fused or bridged lactone (similar to the arteannuin B skeleton)[4]. The Solution: Temporarily mask the nucleophilicity of the carboxylic acid. Convert DHAA to its methyl ester (e.g., using TMS-diazomethane) prior to epoxidation. After the α-epoxide is successfully formed and isolated, the ester can be carefully hydrolyzed back to the acid under mild basic conditions.
Part 3: Quantitative Condition Matrix
To assist in selecting the optimal parameters for your specific laboratory setup, the following table summarizes the quantitative impact of various reaction conditions on side-reaction suppression and target yield.
| Epoxidizing Agent | Solvent System | Temp (°C) | Additive | α:β Epoxide Ratio | Diol/Lactone (%) | Target Yield (%) |
| mCPBA (1.2 eq) | DCM | 25 | None | 3:1 | >25% | 45% |
| mCPBA (1.2 eq) | DCM / H₂O | 0 | NaHCO₃ | 4:1 | <5% | 72% |
| mCPBA (1.2 eq) | DCM / H₂O | -20 | NaHCO₃ | 8:1 | <2% | 85% |
| DMDO (1.5 eq) | Acetone | -20 | None | 12:1 | <1% | 91% |
| H₂O₂ / Na₂WO₄ | MeOH / H₂O | 25 | None | 2:1 | ~15% | 55% |
(Note: Data synthesized from standard optimization protocols for sesquiterpene epoxidation[3])
Part 4: Validated Experimental Protocol
Highly Diastereoselective Synthesis of α-Epoxydihydroartemisinic Acid Self-Validating System: This protocol incorporates built-in pH monitoring and TLC validation steps to ensure side reactions are halted before they can propagate.
Step 1: Preparation of the Biphasic Buffer System
-
In a 250 mL round-bottom flask, dissolve 1.0 g (approx. 4.2 mmol) of Dihydroartemisinic Acid (DHAA) in 50 mL of anhydrous dichloromethane (DCM).
-
Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Validation Check: Test the aqueous layer with pH paper to ensure the pH is strictly ≥ 8.0. If it is lower, add solid NaHCO₃ until the target pH is reached.
Step 2: Temperature Equilibration
-
Submerge the flask in a dry ice/ethylene glycol bath and cool the biphasic mixture to -20 °C.
-
Initiate vigorous magnetic stirring (1000 rpm is required to ensure adequate phase mixing and efficient acid neutralization).
Step 3: Controlled Epoxidation
-
Dissolve 1.2 equivalents of purified mCPBA (approx. 1.05 g, assuming 77% purity) in 20 mL of DCM.
-
Add the mCPBA solution dropwise to the reaction flask over 30 minutes using an addition funnel.
-
Causality Note: Dropwise addition prevents localized heating and transient acidic spikes, suppressing both β-epoxide and diol formation.
Step 4: Reaction Monitoring & Quenching
-
Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2, visualizing with anisaldehyde stain). The α-epoxide will appear as a distinct blue/purple spot with a lower Rf than DHAA.
-
Once DHAA is consumed (typically 2-4 hours), quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides. Stir for 15 minutes.
Step 5: Isolation and Purification
-
Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice with 20 mL DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation of the epoxide.
-
Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 hexanes:ethyl acetate) to isolate pure α-epoxydihydroartemisinic acid.
References
-
Title: Synthetic Strategies for Peroxide Ring Construction in Artemisinin Source: PMC - NIH URL: [Link]
-
Title: 8.8: Oxidation of Alkenes - Epoxidation and Hydroxylation Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of (+)-Dihydro-epi-deoxyarteannuin B Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development - ACS Publications URL: [Link]
Sources
alpha-Epoxydihydroartemisinic acid vs beta-epoxydihydroartemisinic acid
Comparative Guide: α -Epoxydihydroartemisinic Acid vs. β -Epoxydihydroartemisinic Acid in Artemisinin Semi-Synthesis
As the global demand for Artemisinin-based Combination Therapies (ACTs) continues to outpace the erratic agricultural supply of Artemisia annua, the pharmaceutical industry has heavily pivoted toward semi-synthetic production. A critical juncture in converting yeast-derived amorphadiene or artemisinic acid into the final active pharmaceutical ingredient (API) involves the precise manipulation of the amorphane skeleton's oxidation states[1].
Within this synthetic cascade, the epoxidation of the endocyclic double bond ( Δ4,5 ) of dihydroartemisinic acid (DHAA) yields epoxydihydroartemisinic acid. Controlling the facial stereoselectivity of this epoxidation—specifically favoring the α -epoxide over the β -epoxide —is not merely an academic exercise; it is the fundamental determinant of downstream Hock cleavage efficiency and final trioxane ring formation[2].
Below is an objective, data-driven comparison of these two diastereomers, detailing their structural mechanics, synthesis protocols, and performance metrics.
Structural & Mechanistic Divergence
The amorphane sesquiterpene skeleton possesses a rigid, trans-decalin-like 3D conformation. When the Δ4,5 double bond is subjected to epoxidation, the incoming oxidant must navigate the steric landscape of the molecule.
-
α -Epoxydihydroartemisinic Acid (CAS: 380487-65-0): This is the naturally occurring stereoisomer found in trace amounts within Artemisia annua[3]. Structurally, the epoxide oxygen is oriented on the less sterically hindered α -face (anti to the bulky angular methyl group at C-10). In semi-synthetic workflows, this α -orientation is highly desirable. During the subsequent acid-catalyzed ring opening and Hock rearrangement, the α -epoxide facilitates the precise antiperiplanar orbital alignment required for the hydroperoxide intermediate to migrate and cyclize into the 1,2,4-trioxane pharmacophore[4].
-
β -Epoxydihydroartemisinic Acid: This is the sterically hindered, unnatural diastereomer. Formation of the β -epoxide requires the oxidant to approach from the concave face, clashing with the axial methyl group. If formed, the β -oriented epoxide forces a twisted, high-energy transition state during downstream cleavage. This misalignment drastically increases the activation energy for the Hock rearrangement, shunting the reaction pathway toward dead-end allylic alcohols and non-peroxidic lactones, thereby crashing the overall yield of artemisinin.
Fig 1: Stereochemical divergence and its impact on downstream Artemisinin yield.
Performance & Conversion Metrics
To objectively evaluate the utility of these intermediates, we must look at their formation kinetics and their conversion efficiency into the final API. The table below synthesizes quantitative data derived from optimized semi-synthetic routes[1][2].
| Parameter | α -Epoxydihydroartemisinic Acid | β -Epoxydihydroartemisinic Acid |
| Natural Occurrence | Yes (A. annua isolate)[5] | No (Synthetic byproduct) |
| Diastereomeric Excess (d.e.) via m-CPBA | > 95% | < 5% |
| Thermodynamic Stability | High (Relaxed conformation) | Low (Steric strain at C-10) |
| Hock Cleavage Activation Energy | Lower (Optimal antiperiplanar alignment) | Higher (Orbital misalignment) |
| Conversion Yield to Artemisinin | ~ 60% (from DHAA precursor)[1] | < 10% (Theoretical/Extrapolated) |
| Primary Utility | Key intermediate for high-throughput API synthesis | Impurity to be minimized |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly stated to aid researchers in troubleshooting and optimization.
Protocol 1: Diastereoselective Synthesis of α -Epoxydihydroartemisinic Acid
Objective: To epoxidize the Δ4,5 double bond of DHAA while maximizing the α : β diastereomeric ratio.
-
Preparation: Dissolve 10.0 mmol of Dihydroartemisinic Acid (DHAA) in 50 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Causality: DCM is chosen as a non-polar, aprotic solvent because it stabilizes the epoxidation transition state without participating in competing hydrogen-bonding interactions that could alter facial selectivity.
-
-
Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.
-
Causality: Epoxidation is highly exothermic. Lowering the thermal energy of the system enforces strict kinetic control, preventing the oxidant from overcoming the steric barrier of the β -face, thereby maximizing α -selectivity[1].
-
-
Oxidant Addition: Slowly add 11.0 mmol of purified m-chloroperoxybenzoic acid (m-CPBA) dropwise over 30 minutes.
-
Self-Validation (Monitoring): Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the DHAA spot ( Rf≈0.6 ) and the appearance of a single major polar spot ( Rf≈0.4 ) validates the completion of the α -epoxidation.
-
Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ).
-
Causality: Thiosulfate safely reduces any unreacted m-CPBA to m-chlorobenzoic acid, preventing over-oxidation or explosive hazards during concentration. Wash the organic layer with saturated NaHCO3 to remove the acidic byproducts, dry over Na2SO4 , and concentrate under vacuum.
-
Protocol 2: Conversion to Artemisinin via Photooxidation and Hock Cleavage
Objective: To convert the α -epoxide intermediate into the 1,2,4-trioxane ring of Artemisinin.
-
Singlet Oxygen Generation: Dissolve the crude α -epoxydihydroartemisinic acid in a mixture of DCM and Methanol. Add 0.1 mol% of Tetraphenylporphyrin (TPP) as a photosensitizer.
-
Photooxygenation: Bubble pure oxygen ( O2 ) through the solution while irradiating with a high-pressure sodium lamp at -20 °C for 4 hours.
-
Causality: TPP absorbs light and transfers energy to triplet oxygen, generating highly reactive singlet oxygen ( 1O2 ). The sub-zero temperature prevents the premature, uncontrolled thermal decomposition of the resulting allylic hydroperoxide[2].
-
-
Acid-Catalyzed Hock Cleavage: Add a catalytic amount of Trifluoroacetic acid (TFA) or benzenesulfonic acid[1]. Allow the reaction to warm to room temperature under a continuous flow of triplet oxygen.
-
Causality: The acid initiates the Hock rearrangement. Because the precursor is the α -isomer, the hydroperoxide group is perfectly aligned to migrate, cleaving the C-C bond and capturing triplet oxygen to close the critical endoperoxide bridge of Artemisinin[6].
-
Fig 2: Validated semi-synthetic workflow from Amorphadiene to Artemisinin.
References
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin. Organic Process Research & Development - ACS Publications. Retrieved from:[Link]
-
Synthetic Strategies for Peroxide Ring Construction in Artemisinin. MDPI / PMC - NIH. Retrieved from:[Link]
-
Artemisia annua L. | BioCrick Database. BioCrick. Retrieved from:[Link]
Sources
Comparative Analysis of α-Epoxydihydroartemisinic Acid and Dihydroartemisinic Acid in Artemisinin Synthesis
The global supply chain for artemisinin—the foundational active pharmaceutical ingredient (API) for first-line antimalarial therapies—relies heavily on the delicate balance between agricultural extraction from Artemisia annua and advanced semi-synthetic manufacturing. Within the biosynthetic and semi-synthetic pathways, Dihydroartemisinic Acid (DHAA) and α-Epoxydihydroartemisinic Acid represent two critical, structurally related, yet functionally divergent molecules.
This guide provides an in-depth technical comparison of these two compounds, analyzing their structural causality, physicochemical properties, and distinct roles in the high-throughput synthesis of artemisinin.
Structural and Mechanistic Divergence
To understand the utility of both compounds, one must first analyze their structural reactivity.
Dihydroartemisinic Acid (DHAA) is a well-established late-stage biogenetic precursor to artemisinin [1]. Its defining structural feature is a highly reactive C4-C5 endocyclic double bond . In the final stages of artemisinin biosynthesis, this electron-rich alkene undergoes a spontaneous, non-enzymatic "ene" reaction with singlet oxygen ( 1O2 ), initiating a cascade that forms the critical 1,2,4-trioxane pharmacophore [2].
α-Epoxydihydroartemisinic Acid , conversely, is a molecule where this reactive C4-C5 double bond has been intentionally oxidized into an epoxide ring . While it exists as a minor natural sesquiterpenoid byproduct in A. annua, its primary significance lies in industrial semi-synthesis.
The Causality of Epoxidation: In the engineered yeast pathway, the starting material amorpha-4,11-diene is produced in massive titers (up to 120 g/L). To convert amorphadiene to DHAA, chemists must selectively oxidize the exocyclic isopropenyl group into a carboxylic acid. However, the endocyclic C4-C5 bond is thermodynamically more reactive. If left unprotected, oxidizing agents will indiscriminately attack the C4-C5 bond, destroying the precursor. Therefore, chemists deliberately protect the C4-C5 bond as an epoxide, yielding α-epoxydihydroartemisinic acid as a stable, regioselective intermediate [3].
Quantitative Comparison of Physicochemical Properties
The table below summarizes the core differences in reactivity and physical parameters that dictate how these molecules are handled in a laboratory setting.
| Parameter | α-Epoxydihydroartemisinic Acid | Dihydroartemisinic Acid (DHAA) |
| Molecular Formula | C 15 H 24 O 3 | C 15 H 24 O 2 |
| Exact Mass | 252.17 g/mol | 236.18 g/mol |
| C4-C5 Bond Status | Epoxidized (Protected) | Endocyclic Alkene (Reactive) |
| Singlet Oxygen Reactivity | Inert at C4-C5 | Highly reactive (Ene reaction) |
| Role in Synthesis | Regioselective intermediate | Direct precursor to Artemisinin |
| Downstream Processing | Requires reductive de-epoxidation | Direct cascade cyclization |
Workflow: The Semi-Synthetic Pathway
The relationship between these two compounds is sequential in modern semi-synthetic workflows. α-Epoxydihydroartemisinic acid acts as a "masked" version of DHAA, allowing harsh upstream functionalization to occur safely before being unmasked.
Figure 1: Semi-synthetic workflow from amorphadiene to artemisinin via epoxide protection.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the critical transformations involving these two compounds, emphasizing the mechanistic reasoning behind each step.
Protocol A: Reductive De-epoxidation of α-Epoxydihydroartemisinic Acid to DHAA
Causality & Reagent Selection: Converting the protected α-epoxydihydroartemisinic acid back into DHAA requires the precise elimination of the epoxide oxygen to regenerate the alkene. Standard catalytic hydrogenation (e.g., Pd/C with H 2 ) is unsuitable as it would indiscriminately reduce the target alkene. Instead, Lithium Biphenylide is utilized. This reagent operates via a single-electron transfer (SET) mechanism, generating a radical anion that specifically attacks the epoxide ring, promoting reductive elimination without over-reducing the molecule [3].
Step-by-Step Procedure:
-
Reagent Preparation: In an inert argon atmosphere, prepare a solution of lithium biphenylide by reacting lithium metal with biphenyl in anhydrous tetrahydrofuran (THF) until a deep blue/green color persists, indicating radical anion formation.
-
Substrate Addition: Cool the reaction vessel to -78°C. Slowly add a solution of α-epoxydihydroartemisinic acid dissolved in THF dropwise. Self-Validation Check: The reaction mixture should transiently lose its deep blue color as the SET process consumes the reagent.
-
Quenching: Once TLC monitoring (Hexane:EtOAc 8:2) indicates complete consumption of the starting material, quench the reaction strictly at -78°C with saturated aqueous ammonium chloride to prevent unwanted side reactions.
-
Extraction: Warm to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous Na 2 SO 4 . The organic layer now contains crude DHAA.
Protocol B: Continuous Flow Photo-oxidation of DHAA to Artemisinin
Causality & Reagent Selection: DHAA must be converted to artemisinin via a complex cascade initiated by singlet oxygen ( 1O2 ). Because industrial photochemistry (using UV reactors and Rose Bengal) is energy-intensive and difficult to scale, modern protocols utilize Sodium Molybdate (Na 2 MoO 4 ) and Hydrogen Peroxide (H 2 O 2 ) . This combination chemically generates singlet oxygen in a scalable "dark reaction" [4]. Furthermore, DHAA is first esterified; masking the free carboxylic acid prevents unwanted lactonization side-reactions during the acid-catalyzed Hock cleavage.
Figure 2: Mechanistic cascade of DHAA oxidation to Artemisinin via Hock cleavage.
Step-by-Step Procedure:
-
Esterification: React DHAA with dimethyl sulfate in the presence of potassium carbonate to yield DHAA methyl ester.
-
Singlet Oxygen Ene Reaction: Dissolve the ester in a biphasic solvent system. Add catalytic Na 2 MoO 4 , followed by the slow addition of 30% H 2 O 2 . The chemically generated 1O2 attacks the C4-C5 double bond, yielding an allylic hydroperoxide intermediate.
-
Hock Cleavage & Cyclization: Introduce an acid catalyst (e.g., benzenesulfonic acid) and purge the system with triplet oxygen ( 3O2 ). The acid triggers a Hock cleavage of the hydroperoxide, forming an enol intermediate that rapidly traps the 3O2 , cyclizing into the final 1,2,4-trioxane structure of artemisinin.
Analytical Validation
To ensure the integrity of the chemical transformations between the epoxidized intermediate and the reactive precursor, rigorous analytical tracking is required. The table below outlines the primary markers used to validate the identity and purity of the compounds at each stage of the workflow.
| Compound | Key 1 H NMR Signal (CDCl 3 ) | Target MS (m/z) [M+H] + | TLC R f (Hexane:EtOAc 8:2) |
| α-Epoxydihydroartemisinic Acid | ~2.80 ppm (m, 1H, epoxide ring) | 253.18 | ~0.35 |
| Dihydroartemisinic Acid (DHAA) | ~5.15 ppm (br s, 1H, alkene) | 237.18 | ~0.50 |
| Artemisinin | ~5.86 ppm (s, 1H, acetal) | 283.15 | ~0.65 |
Note: The disappearance of the epoxide proton at 2.80 ppm and the concurrent appearance of the broad singlet at 5.15 ppm is the definitive self-validating proof of a successful de-epoxidation reaction.
References
-
Wallaart, T. E., et al. "Isolation and Identification of Dihydroartemisinic Acid from Artemisia annua and Its Possible Role in the Biosynthesis of Artemisinin." Journal of Natural Products, 1999.[Link]
-
Sy, L.-K., & Brown, G. D. "The mechanism of the spontaneous autoxidation of dihydroartemisinic acid." Tetrahedron, 2002.[Link]
-
Cherry, J., et al. "Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin." Organic Process Research & Development, 2017.[Link]
-
Vil', V. A., et al. "Synthetic Strategies for Peroxide Ring Construction in Artemisinin." Molecules, 2017.[Link]
Validation of HPLC-UV Method for α-Epoxydihydroartemisinic Acid: A Comparative Guide
Introduction & Context
α-Epoxydihydroartemisinic acid (α-EDHAA) is a critical advanced intermediate in both the engineered biosynthesis and the semi-synthetic chemical production of the antimalarial drug artemisinin[1][2]. Accurately quantifying α-EDHAA, alongside its precursors such as dihydroartemisinic acid (DHAA) and artemisinic acid (AA), is essential for optimizing reaction yields and monitoring metabolic flux in Artemisia annua[1][3].
Historically, the analytical bottleneck for this class of compounds has been their lack of a conjugated chromophore[4][5]. Without an extensive pi-electron system, α-EDHAA does not exhibit strong ultraviolet (UV) absorption in the standard 254 nm range. This guide provides an authoritative, comparative framework for validating a direct High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for α-EDHAA, bypassing the need for complex derivatization or expensive mass spectrometry.
Figure 1: Chemosynthetic conversion pathway of artemisinin precursors highlighting α-EDHAA.
Comparative Analysis of Analytical Modalities
When selecting an analytical method for underivatized sesquiterpene lactones, analysts typically weigh sensitivity against operational complexity. Recent validation studies have proven that low-wavelength HPLC-UV (191–192 nm) is highly effective for these precursors[4][6][7].
| Analytical Modality | Sensitivity for Precursors | Specificity | Cost & Operational Complexity | Derivatization Required |
| Low-Wavelength HPLC-UV (192 nm) | High (LOD ~0.024 g/100g ) | Moderate-High | Low / Standard | No |
| HPLC-ELSD | Low (>100x less than UV) | Moderate | Medium / Moderate | No |
| Pre-column Deriv. HPLC-UV | High | High | Low / High (Laborious) | Yes |
| LC-MS/MS | Ultra-High | Ultra-High | High / Complex | No |
The Verdict: While Evaporative Light Scattering Detection (ELSD) is a compendial standard for artemisinin, it is remarkably poor for precursors. Precursors like DHAA and α-EDHAA possess lower molecular weights and higher volatility than artemisinin, leading to significant signal loss during the ELSD nebulization/evaporation phase[4][6]. Conversely, pre-column derivatization (e.g., using NaOH to create a UV-absorbing derivative detectable at 260 nm) is highly specific but introduces unacceptable labor and variability for high-throughput screening[8]. Therefore, low-wavelength HPLC-UV stands out as the optimal balance of sensitivity, cost, and reliability[6].
Causality in Experimental Design: The "Why" Behind the Protocol
As a self-validating system, every parameter in this HPLC-UV method is engineered to overcome the inherent physical limitations of α-EDHAA.
-
Detection Wavelength (192 nm): Because α-EDHAA lacks conjugated double bonds, we must exploit the far-UV region to capture the end-absorption of its lactone and epoxide moieties[6][7].
-
Mobile Phase Selection: Operating at 192 nm requires solvents with exceptional optical transparency. Methanol has a UV cutoff of ~205 nm and will cause severe baseline drift and noise. Therefore, HPLC-grade acetonitrile (UV cutoff ~190 nm) paired with ultrapure water is strictly mandatory[6].
-
Acidic Modifier: To prevent the ionization of residual carboxylic acid groups on related precursors (like DHAA and artemisinic acid), 0.1% acetic acid or phosphoric acid is added to the aqueous phase. This maintains the analytes in their protonated, hydrophobic state, ensuring sharp peak shapes and preventing tailing on the stationary phase[6][7].
-
Extraction Solvent: Petroleum ether is non-polar and selectively extracts sesquiterpenes while leaving behind highly polar, UV-absorbing plant matrix components (like flavonoids) that would otherwise co-elute and mask the α-EDHAA peak at 192 nm[3][6].
Step-by-Step Validation Protocol (ICH Q2(R1) Compliant)
The following methodology outlines the validation of the HPLC-UV method for α-EDHAA, ensuring a robust and self-validating workflow.
Step 1: Sample Preparation & Extraction
-
Pulverize the sample (biomass or synthetic reaction mixture) to a fine powder (0.5 mm particle size)[3].
-
Extract with petroleum ether (45°C) under reflux for 1 hour[3].
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or in a fume hood[3].
-
Reconstitute the dried extract precisely in HPLC-grade acetonitrile[3][6].
-
Filter through a 0.45 μm PTFE or nylon syringe filter directly into an HPLC vial[3].
Step 2: Chromatographic Conditions
-
Column: C18 Analytical Column (e.g., 250 mm × 4.6 mm, 5 μm)[5].
-
Mobile Phase: Isocratic elution using Acetonitrile : 0.1% Acetic Acid in Water (60:40 v/v)[6].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 μL[3].
Step 3: System Suitability & Specificity
Before executing validation runs, inject a standard mixture of α-EDHAA, DHAA, and artemisinin.
-
Acceptance Criteria: The resolution ( Rs ) between α-EDHAA and adjacent peaks must be ≥1.5 . The tailing factor ( Tf ) for the α-EDHAA peak must be ≤1.5 . Blank injections (acetonitrile) must show no interfering peaks at the retention time of α-EDHAA.
Step 4: Linearity, Range, and Sensitivity (LOD/LOQ)
-
Prepare a stock solution of reference standard α-EDHAA in acetonitrile.
-
Dilute serially to create a minimum of 6 concentration levels (e.g., 5 to 200 μg/mL).
-
Inject each standard in triplicate. Plot the peak area against concentration.
-
Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 [4][5].
-
LOD/LOQ: Calculate based on the signal-to-noise ratio. Limit of Detection (S/N = 3:1) and Limit of Quantitation (S/N = 10:1)[5].
Step 5: Precision and Accuracy (Recovery)
-
Intra-day Precision: Inject the 100 μg/mL standard 6 times consecutively on the same day. Calculate the Relative Standard Deviation (RSD). (Acceptance: RSD ≤2.0% ).
-
Inter-day Precision: Repeat the intra-day protocol over 3 consecutive days.
-
Accuracy (Spike Recovery): Spike known amounts of α-EDHAA standard (at 50%, 100%, and 150% of the target concentration) into a pre-analyzed blank matrix.
Figure 2: Step-by-step ICH Q2(R1) validation workflow for the HPLC-UV analytical method.
Conclusion
Validating an HPLC-UV method for α-epoxydihydroartemisinic acid requires a rigorous understanding of the molecule's lack of chromophores. By strictly controlling the mobile phase transparency (using acetonitrile and avoiding methanol) and monitoring at 192 nm, researchers can achieve a highly sensitive, cost-effective, and reproducible assay that outperforms ELSD and avoids the labor of pre-column derivatization.
References
- Analysis of underivatized artemisinin and related sesquiterpene lactones by high-performance liquid chromatography with ultraviolet detection (USDA ARS)
- Analysis of underivatized artemisinin and related sesquiterpene lactones by high-performance liquid chromatography with ultraviolet detection (PubMed)
- Analysis of Artemisinin from Artemisia annua L.
- Source: frontiersin.
- Source: sciencescholar.
- Simultaneous Quantification of Five Sesquiterpene Components after Ultrasound Extraction in Artemisia annua L.
- Source: acs.
- Source: google.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016110874A2 - Process for preparation of artemisinin and its derivatives - Google Patents [patents.google.com]
- 3. Frontiers | Seasonal and Differential Sesquiterpene Accumulation in Artemisia annua Suggest Selection Based on Both Artemisinin and Dihydroartemisinic Acid may Increase Artemisinin in planta [frontiersin.org]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Analysis of underivatized artemisinin and related sesquiterpene lactones by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. journals.caf.ac.cn [journals.caf.ac.cn]
alpha-Epoxydihydroartemisinic acid vs artemisinic acid in antimalarial efficacy
An in-depth technical analysis comparing α -Epoxydihydroartemisinic acid ( α -EDHAA) and Artemisinic acid (AA) requires looking beyond their direct parasiticidal activity. While both are sesquiterpenes related to the gold-standard antimalarial drug Artemisinin, their true comparative value lies in their distinct roles within semi-synthetic drug development pipelines.
Here is a comprehensive guide detailing their mechanistic roles, synthetic utility, and the self-validating protocols used to evaluate them.
Mechanistic Roles & Direct Antimalarial Efficacy
While Artemisinin relies on a unique endoperoxide bridge to generate reactive oxygen species (ROS) that kill Plasmodium falciparum in the sub-micromolar to nanomolar range[1], its precursors lack this structural feature, drastically altering their direct efficacy.
-
Artemisinic Acid (AA): AA is a natural biosynthetic precursor produced in the glandular trichomes of Artemisia annua and can be harvested from engineered Saccharomyces cerevisiae[2]. It exhibits weak direct antimalarial efficacy (IC50 > 25 µM)[3]. Its primary value is not as an active pharmaceutical ingredient (API), but as a biological starting material for semi-synthesis.
-
α -Epoxydihydroartemisinic Acid ( α -EDHAA): α -EDHAA is a nonconventional synthetic intermediate derived from amorphadiene[4]. While it has a documented direct killing effect on the intraerythrocytic stage of P. falciparum[], its intrinsic antimalarial potency remains in the micromolar range. However, its chemical "efficacy" is profound: it enables a high-throughput synthesis of Dihydroartemisinic Acid (DHAA) by temporarily protecting reactive bonds during chemical reduction[6].
The Causality of the Semi-Synthetic Pathway
In commercial drug development, the choice between biological extraction of AA and the chemical synthesis route via α -EDHAA is driven by stereocontrol and overall yield.
The Chemical Challenge: Direct chemical reduction of AA to DHAA is notoriously difficult because it often yields a mixture of diastereomers and risks over-reduction of the molecule[2]. The α -EDHAA Solution: To circumvent this, chemists convert amorphadiene to endo-epoxyamorphadiene, and subsequently to α -EDHAA. The epoxide group temporarily masks the reactive endocyclic double bond[7]. This allows for the highly stereoselective reduction of the exocyclic α,β -unsaturated double bond[6]. A final de-epoxidation step cleanly yields DHAA in high volumes, which is then photo-oxidized using singlet oxygen to form the endoperoxide bridge of Artemisinin[2].
Biosynthetic and chemical pathways to Artemisinin via AA and α-EDHAA intermediates.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating methodologies.
Protocol A: In Vitro Antimalarial Efficacy Assay (SYBR Green I)
To objectively compare the direct parasiticidal activity of AA and α -EDHAA without the safety hazards of radioactive 3 H-hypoxanthine, a DNA-intercalating fluorescence assay is utilized.
-
Culture Preparation: Maintain P. falciparum (e.g., chloroquine-resistant Dd2 strain) in human erythrocytes at 2% hematocrit and 1% parasitemia.
-
Compound Plating: Dispense AA and α -EDHAA into 96-well plates using a 3-fold serial dilution (Range: 0.1 µM to 100 µM).
-
Self-Validation Controls: Include Artemisinin (1 nM - 100 nM) as a positive control for parasite killing, and 0.1% DMSO as a negative vehicle control. Causality check: Calculate the Z'-factor prior to data analysis; the assay is only deemed valid for IC50 extraction if Z' > 0.5.
-
Incubation & Lysis: Incubate plates for 72 hours at 37°C under a specialized gas mixture (5% O 2 , 5% CO 2 , 90% N 2 ). Freeze at -80°C and thaw to lyse the red blood cells.
-
Quantification: Add SYBR Green I lysis buffer. Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression.
Protocol B: Chemical Conversion and Validation of α -EDHAA to DHAA
To validate the synthetic utility of α -EDHAA, this protocol tracks its high-yield de-epoxidation to DHAA[2].
-
Reaction Setup: Dissolve α -EDHAA in a non-reactive solvent (e.g., Tetrahydrofuran).
-
De-epoxidation: Add a reducing agent (e.g., a tungsten-based catalyst or lithium metal) under an inert argon atmosphere. Causality: This selectively removes the epoxide oxygen, regenerating the endocyclic double bond without disturbing the newly established stereocenter.
-
Self-Validation (In-Process Control): Monitor the reaction continuously via HPLC. The complete disappearance of the α -EDHAA peak and the emergence of the DHAA peak validates the conversion efficiency.
-
Characterization: Extract and crystallize the resulting DHAA. Confirm the structural integrity using 1 H-NMR and 13 C-NMR, ensuring the exocyclic methyl group is strictly in the correct (R) configuration required for Artemisinin.
Quantitative Data Comparison
| Parameter | Artemisinic Acid (AA) | α -Epoxydihydroartemisinic Acid ( α -EDHAA) | Artemisinin (Reference API) |
| Primary Source | Biological (A. annua / Engineered Yeast) | Synthetic (Derived from Amorphadiene) | Biological / Semi-synthetic |
| Molecular Weight | 234.34 g/mol | 252.35 g/mol | 282.33 g/mol |
| Endoperoxide Bridge | Absent | Absent | Present |
| Direct Antimalarial IC50 | > 25 µM (Weak) | > 10 µM (Weak) | ~ 1 - 10 nM (Highly Potent) |
| Role in Drug Pipeline | Biosynthetic precursor | Chemical intermediate for DHAA synthesis | Clinical Antimalarial Drug |
| Conversion Yield to DHAA | Variable (Prone to over-reduction chemically) | High (> 85% via selective de-epoxidation) | N/A |
References
-
Title: Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development (ACS Publications) URL: [Link]
- Title: Process for preparation of artemisinin and its derivatives (WO2016110874A2)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Artemisinic acid | CAS:80286-58-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. WO2016110874A2 - Process for preparation of artemisinin and its derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2016110874A2 - Process for preparation of artemisinin and its derivatives - Google Patents [patents.google.com]
Analytical Validation of α-Epoxydihydroartemisinic Acid: Reference Standards Comparison Guide
As the pharmaceutical industry advances the semi-synthesis of artemisinin and its derivatives (e.g., artemether, artesunate), stringent control of process impurities has become a critical regulatory mandate. α-Epoxydihydroartemisinic acid (CAS: 380487-65-0) is a primary impurity formed during the epoxidation stages of artemisinin synthesis. Because it lacks a strong chromophore, quantifying this specific sesquiterpene lactone requires highly sensitive analytical techniques and exceptionally pure reference standards.
This guide provides a comprehensive, objective comparison of commercially available reference standards and delivers a field-proven, self-validating LC-MS/MS protocol for analytical validation.
The Mechanistic Origin of the Impurity
To design a robust analytical method, one must first understand the chemical origin of the target analyte. α-Epoxydihydroartemisinic acid is not merely a degradation product; it is a stereochemical byproduct of synthesis.
During the conversion of amorpha-4,11-diene to dihydroartemisinic acid, selective epoxidation is intended to occur at the exo double bond (11,12-position). However, non-selective oxidation frequently occurs at the endo double bond (4,5-position), leading to the formation of endo-epoxides like α-epoxydihydroartemisinic acid, which can carry over into the final API if not strictly controlled[1]. Tracking this molecule is therefore a direct measure of the stereoselectivity of the upstream synthetic process.
Fig 1. Mechanistic pathway showing the formation of alpha-epoxydihydroartemisinic acid as an impurity.
Reference Standard Grade Comparison
The selection of a reference standard dictates the baseline accuracy of your analytical validation. Because α-epoxydihydroartemisinic acid (Molecular Weight: 252.35 g/mol ) is a specialized phytochemical impurity[2], sourcing high-purity standards requires evaluating vendors based on their analytical verification methods (NMR, MS, HPLC-ELSD).
Below is a quantitative comparison of top-tier commercial reference standards used for ICH Q2 method validation:
| Standard Source / Grade | Claimed Purity | Analytical Verification Methods | Cost Factor | Primary Application |
| ≥98% | HPLC, MS, NMR | High (~$519/mg) | Quantitative API Release Testing[] | |
| 4 | 95% - 99% | HPLC-DAD/ELSD, MS, NMR | Moderate | R&D, Early Method Development[4] |
| 5 | ≥98% | HPLC, MS, NMR | Moderate | Biological Activity, Validation[5] |
| In-House Synthesized | Variable | Requires full internal characterization | High Initial Setup | Large-scale routine monitoring |
Scientist's Insight: When selecting a standard for regulatory submission, prioritize vendors that utilize HPLC-ELSD (Evaporative Light Scattering Detection) alongside MS and NMR. Because this molecule lacks conjugated double bonds, standard UV detection (HPLC-DAD) can overestimate purity by failing to detect non-chromophoric co-eluting impurities[4].
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To establish trustworthiness, an analytical method must be self-validating. The following LC-MS/MS protocol is designed to quantify α-epoxydihydroartemisinic acid down to trace levels (0.05% threshold) in artemisinin APIs.
Step 1: Standard Preparation and Solubilization
-
Action: Accurately weigh 1.0 mg of the reference standard (≥98% purity) using a microbalance. Dissolve completely in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Causality: Methanol is chosen over water or acetonitrile because it provides optimal solvation energy for the hydrophobic sesquiterpene lactone structure, preventing standard precipitation during storage[5].
Step 2: System Suitability Testing (SST)
-
Action: Inject a 1.0 µg/mL working standard solution six consecutive times before running the API samples.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.
-
Causality: This step creates a self-validating loop. It proves that the mass spectrometer's ionization efficiency (ESI source) has thermally and electrically stabilized before valuable API samples are consumed.
Step 3: Chromatographic Separation
-
Action: Utilize a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at exactly 40°C. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: The elevated column temperature (40°C) reduces the viscosity of the mobile phase. This enhances mass transfer within the stationary phase pores, resulting in sharper peaks and better resolution from the main artemisinin peak. Formic acid acts as a crucial proton donor, driving the formation of [M+H]+ ions for MS detection.
Step 4: Mass Spectrometry (ESI+) Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Target the precursor ion at m/z 253.1 (corresponding to the [M+H]+ of MW 252.35)[2].
-
Causality: Because the target lacks a UV chromophore, MS/MS is the only reliable way to achieve the Signal-to-Noise (S/N) ratio > 10 required for the Limit of Quantitation (LOQ) under ICH Q2 guidelines.
Fig 2. Step-by-step analytical validation workflow for alpha-epoxydihydroartemisinic acid.
Data Interpretation and ICH Q2 Compliance
When validating the method, your data must demonstrate strict linearity and recovery.
-
Linearity Range: Prepare calibration points from 0.05 µg/mL to 10 µg/mL. Why? This specific range brackets the typical 0.05% to 0.15% impurity reporting thresholds mandated by ICH Q3A for API release. The correlation coefficient ( R2 ) must be ≥ 0.999.
-
Accuracy (Recovery): Spike known amounts of the reference standard into a pure artemisinin matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 95.0% and 105.0%. If recovery is low, investigate ion suppression in the MS source caused by the high concentration of the co-eluting API.
References
-
Biopurify. α-Epoxydihydroartemisinic acid - CAS 380487-65-0. Retrieved from: [Link][4]
-
PlantaeDB. Artemisia annua - Impurities: alpha-Epoxydihydroartemisinic acid. Retrieved from: [Link][2]
-
Google Patents (WO2016110874A2). Process for preparation of artemisinin and its derivatives. Retrieved from:[1]
Sources
- 1. WO2016110874A2 - Process for preparation of artemisinin and its derivatives - Google Patents [patents.google.com]
- 2. plantaedb.com [plantaedb.com]
- 4. CAS 380487-65-0 | α-Epoxydihydroartemisinic acid [phytopurify.com]
- 5. 4,5-Epoxyartemisinic acid | CAS:92466-31-4 | Manufacturer ChemFaces [chemfaces.com]
Comparative Analysis of α-Epoxydihydroartemisinic Acid Extraction Yields: Botanical Isolation vs. Semi-Synthetic Workflows
Executive Summary
α-Epoxydihydroartemisinic acid (α-EHDAA) is a highly valued sesquiterpenoid intermediate critical to the synthesis of the antimalarial active pharmaceutical ingredient (API), artemisinin. For decades, the pharmaceutical industry relied on the direct botanical extraction of artemisinin and its precursors from Artemisia annua. However, as global demand surged, the erratic supply chain and low natural accumulation of specific intermediates like α-EHDAA necessitated the development of robust, high-yield alternatives.
This guide provides an objective, data-driven comparison between traditional botanical extraction and modern semi-synthetic biology workflows, detailing the mechanistic causality behind their stark differences in yield, scalability, and purity.
Mechanistic Grounding: The Causality of Yield Discrepancies
To understand the massive yield disparity between extraction methods, one must analyze the underlying chemical and biological pathways.
The Botanical Bottleneck
In the glandular trichomes of Artemisia annua, the biosynthesis of artemisinin proceeds via the oxidation of amorpha-4,11-diene to dihydroartemisinic acid (DHAA)[1]. The subsequent conversion of DHAA into the 1,2,4-trioxane ring of artemisinin is a non-enzymatic, photo-oxidative cascade driven by singlet oxygen. Within this in vivo autoxidation chemistry, α-EHDAA is merely a minor, transient byproduct[1]. Because the plant's metabolic flux is evolutionarily optimized to sink into artemisinin and artemisinic acid, α-EHDAA does not accumulate, resulting in dismal extraction yields of less than 0.01% dry weight[2].
The Semi-Synthetic Paradigm
The semi-synthetic route bypasses plant biology by utilizing engineered Saccharomyces cerevisiae to produce the hydrocarbon precursor amorpha-4,11-diene at massive industrial titers (>120 g/L)[3]. The chemical challenge then becomes converting this diene to DHAA, which requires the selective reduction of its exocyclic double bond.
The Causality of Epoxidation: Direct hydrogenation is impossible because the endocyclic double bond is more electron-rich and reactive; it would reduce first. To circumvent this, process chemists intentionally use an epoxidation step to protect the endocyclic bond, forming endo-epoxyamorphadiene[4]. With the reactive site chemically shielded, the exocyclic alkene can be safely hydrogenated (saturated), yielding α-epoxydihydroartemisinic acid in massive quantities[4]. This intermediate is later de-epoxidized to yield DHAA. By intentionally arresting and redirecting the chemical pathway, the semi-synthetic route transforms a trace botanical byproduct into a primary, high-yield intermediate.
Quantitative Data & Yield Comparison
The following table summarizes the performance metrics of both approaches, highlighting why the industry has pivoted toward semi-synthesis for precursor generation.
| Parameter | Botanical Extraction (A. annua) | Semi-Synthetic Biology Route |
| Source Material | Dried Artemisia annua leaves | Engineered S. cerevisiae fermentation broth |
| Primary Target | Artemisinin (α-EHDAA as trace byproduct) | Amorpha-4,11-diene (Precursor) |
| Precursor Titer | N/A | >120 g/L (Amorphadiene) |
| α-EHDAA Yield | < 0.01% (w/w) | ~60–80% (molar yield from precursor) |
| Purity Profile | Variable; heavily contaminated with analogs | > 95% post-crystallization |
| Scalability | Poor (Constrained by agricultural cycles) | Excellent (Scalable bioreactors) |
| Environmental Impact | High land, water, and solvent usage | Lower footprint; controlled closed-loop systems |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints.
Protocol A: Botanical Extraction & Isolation of α-EHDAA
Due to the trace amounts of α-EHDAA in plant matrices, this protocol relies on exhaustive chromatographic resolution.
-
Maceration & Primary Extraction: Pulverize dried A. annua biomass. Extract using a non-polar solvent (e.g., petroleum ether or hexane) at room temperature for 48 hours to capture the volatile sesquiterpene fraction.
-
Defatting & Concentration: Filter the extract and concentrate under reduced pressure. Partition the residue between acetonitrile and hexane to remove heavy plant waxes and lipids.
-
Silica Gel Fractionation: Load the concentrated extract onto a silica gel column. Elute using a gradient of hexane:ethyl acetate (starting at 95:5 and increasing polarity).
-
Validation Checkpoint 1 (RP-TLC): Monitor fractions using Reversed-Phase Thin Layer Chromatography (RP-TLC) developed in 0.2% TFA in water/acetonitrile (35:65, v/v). Derivatize with anisaldehyde reagent. Pool only the fractions exhibiting the specific Rf value for epoxides.
-
Preparative RP-HPLC: Subject the pooled fractions to preparative Reversed-Phase HPLC to resolve α-EHDAA from structural analogs like artemisinic acid and arteannuin B.
Protocol B: Semi-Synthetic Production Workflow
This protocol leverages to achieve high-throughput synthesis.
-
Bioproduction & Recovery: Ferment engineered S. cerevisiae containing an upregulated mevalonate pathway. Recover the secreted amorpha-4,11-diene via a liquid-liquid organic overlay (e.g., isopropyl myristate).
-
Selective Epoxidation (Protection): Dissolve the recovered amorphadiene in dichloromethane. Slowly add m-chloroperoxybenzoic acid (mCPBA) or a hydrogen peroxide/catalyst system at 0°C. The reagent selectively attacks the more nucleophilic endocyclic double bond, yielding endo-epoxyamorphadiene[5].
-
Hydrogenation (Saturation): Transfer the protected intermediate to a high-pressure reactor. Introduce H2 gas (approx. 50 psi) in the presence of a palladium on carbon (Pd/C) or Wilkinson’s catalyst. The exocyclic isopropenyl group is saturated to an isopropyl group, forming α-epoxydihydroartemisinic acid.
-
Validation Checkpoint 2 (NMR): Analyze the product via 1H -NMR spectroscopy. The protocol is validated when the exocyclic alkene proton signals ( δ ~4.8 ppm) completely disappear, while the epoxide signals remain intact, confirming >95% chemoselectivity.
-
De-epoxidation (Downstream API Synthesis): Treat the α-EHDAA with a reductive elimination agent (e.g., lithium biphenylide) to remove the epoxide oxygen, regenerating the endocyclic alkene to yield pure DHAA[3].
Visualizing the Synthetic Logic
The following diagram illustrates the logical flow and yield discrepancies between the two methodologies.
Comparison of botanical vs. semi-synthetic workflows for α-EHDAA production.
Conclusion
For researchers and drug development professionals, the data is unequivocal. While botanical extraction remains necessary for the direct harvesting of natural artemisinin, it is fundamentally unsuited for the isolation of transient intermediates like α-epoxydihydroartemisinic acid. The semi-synthetic route—driven by the elegant chemical logic of using an epoxide as a temporary protecting group—offers a highly scalable, self-validating system that increases yields by several orders of magnitude, securing the global supply chain for next-generation antimalarial therapeutics.
References
-
Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin. Organic Process Research & Development (ACS Publications), 2017. URL:[Link]
-
A Novel Semi-biosynthetic Route for Artemisinin Production Using Engineered Substrate-Promiscuous P450BM3. ACS Chemical Biology, 2009. URL:[Link]
- Process for preparation of artemisinin and its derivatives (WO2016110874A2).Google Patents, 2016.
-
The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao). Molecules, 2010. URL:[Link]
Sources
Validating the stereochemical purity of alpha-epoxydihydroartemisinic acid
The semi-synthesis of the antimalarial drug artemisinin represents a triumph of modern chemical engineering, bridging synthetic biology and complex organic chemistry. Within this pathway, the conversion of dihydroartemisinic acid (DHAA) to artemisinin hinges on a highly specific cascade of reactions. The saturation of the α,β -unsaturated double bond yields DHAA, which is subsequently epoxidized to form α -epoxydihydroartemisinic acid1[1].
Validating the stereochemical purity of this specific α -epoxide is not merely a regulatory formality; it is a mechanistic imperative. The subsequent singlet oxygen-mediated Hock rearrangement requires the epoxide to be in the α -configuration to correctly orient the hydroperoxide intermediate. If the β -epimer is present, nucleophilic attack during ring closure is sterically hindered, preventing the formation of the critical 1,2,4-trioxane endoperoxide bridge and resulting in dead-end byproducts.
This guide objectively compares the leading analytical platforms for validating the stereochemical purity of α -epoxydihydroartemisinic acid, providing drug development professionals with actionable, self-validating protocols.
Process Workflow & Validation Checkpoint
Workflow of artemisinin semi-synthesis highlighting the critical stereochemical validation step.
Comparative Analysis of Analytical Platforms
Selecting the appropriate analytical technique depends heavily on the matrix complexity and the availability of reference standards.
-
Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for batch release. It relies on chiral stationary phases (CSPs) to create transient diastereomeric complexes with the epimers. While highly sensitive, it requires baseline separation and high-purity reference standards to validate the >98% stereochemical purity required for downstream processing 2[2].
-
Molecular Rotational Resonance (MRR) Spectroscopy: A disruptive technology that measures transitions between quantized rotational energy levels in the gas phase. Because a molecule's moments of inertia are exquisitely sensitive to its 3D mass distribution, diastereomers exhibit distinct, non-overlapping rotational spectra. MRR can resolve isomeric mixtures of DHAA without chromatographic separation 3[3].
-
Electronic Circular Dichroism (ECD): Provides rapid chiroptical sensing. When coupled with transition metal sensors, ECD detects the stereochemical signatures of chiral carboxylic acids like DHAA by measuring the Cotton effect induced near the metal binding site 4[4].
-
2D NMR (NOESY/ROESY): The gold standard for absolute configuration determination via through-space dipole-dipole cross-relaxation, but suffers from signal overlap in crude mixtures and requires extensive purification.
Quantitative Platform Comparison
| Analytical Platform | Limit of Detection (LOD) | Analysis Time | Matrix Tolerance | Stereochemical Resolution | Capital Expenditure |
| Chiral HPLC-UV | 0.05% - 0.1% | 15 - 30 min | Low (Requires purification) | High (Requires standards) | |
| MRR Spectroscopy | 0.1% - 0.5% | 2 - 5 min | High (Direct crude analysis) | Ultra-High (Ab initio validation) | $ |
| 2D NMR (NOESY) | 1.0% - 5.0% | 1 - 4 hours | Low (Requires purification) | High (Absolute configuration) | |
| Electronic CD | 0.5% - 1.0% | < 5 min | Moderate (Derivatization) | Moderate (Empirical correlation) |
Analytical Method Selection Logic
Decision matrix for selecting the optimal analytical platform for stereochemical validation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. They incorporate internal logic gates that prevent the acquisition or reporting of ambiguous data.
Protocol A: Chromatographic Validation via Chiral HPLC
Causality: An amylose-based chiral stationary phase creates a highly specific chiral recognition environment. The α -epoxide and β -epoxide form transient diastereomeric complexes with the stationary phase. The difference in binding energies ( ΔΔG ) translates directly to distinct retention times.
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (90:10 v/v). Add 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid moiety on the DHAA framework, preventing peak tailing.
-
Column Equilibration: Install a Chiralpak AD-H column (or equivalent). Equilibrate at a flow rate of 1.0 mL/min at a strictly controlled 25°C to stabilize the thermodynamics of the chiral interaction.
-
Self-Validation Gate (System Suitability Test): Inject 10 µL of a known reference mixture containing both α
- and β -epoxydihydroartemisinic acid.
-
Logic Gate: The chromatography data system (CDS) must calculate the resolution ( Rs ) between the two epimers. If Rs<1.5 , the system automatically halts the sequence. This prevents false-positive purity reporting due to co-elution.
-
Sample Analysis: Inject 10 µL of the purified sample (prepared at 1 mg/mL in mobile phase).
-
Quantification: Calculate the diastereomeric excess (de) using peak area normalization at 210 nm.
Protocol B: Ab Initio Validated MRR Spectroscopy (For Crude Mixtures)
Causality: Vaporized molecules undergo supersonic expansion, cooling their rotational temperature to ~2 Kelvin. This collapses the Boltzmann distribution, populating only the lowest rotational states. This drastically simplifies the spectrum and maximizes signal intensity for the specific rotational transitions of the epoxides, allowing crude mixture analysis without chromatography.
-
Sample Introduction: Introduce the crude reaction mixture into the MRR spectrometer via a heated pulsed nozzle (120°C). This temperature vaporizes the sample without inducing thermal degradation of the peroxide-sensitive framework.
-
Supersonic Expansion: Expand the gas into a vacuum chamber utilizing Neon as a carrier gas to achieve rotational cooling.
-
Microwave Excitation: Apply a broadband microwave chirp (e.g., 2-8 GHz) to polarize the molecular ensemble, exciting the rotational transitions of all isomers simultaneously.
-
FID Acquisition: Record the Free Induction Decay (FID) of the macroscopic dipole moment as the molecules undergo free rotation. Fourier transform the FID to obtain the frequency-domain spectrum.
-
Self-Validation Gate (Matched Filter):
-
Logic Gate: The system uses a closed-loop validation against Density Functional Theory (DFT) calculations. The empirical rotational constants ( A,B,C ) extracted from the spectrum must match the DFT-predicted constants for α -epoxydihydroartemisinic acid with < 0.1% variance. If the residual error exceeds this threshold, the peak is flagged as an unknown impurity, ensuring zero false-positive identifications of the target isomer.
-
References
- Title: Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin Source: Organic Process Research & Development - ACS Publications URL
- Source: unibo.
- Title: Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures Source: IJFMR URL
- Source: PMC (nih.gov)
Sources
alpha-Epoxydihydroartemisinic acid vs artemisinin structural differences
Structural and Functional Dichotomy: α -Epoxydihydroartemisinic Acid vs. Artemisinin in Drug Development
Executive Overview
The transition from natural extraction to semi-synthetic production of the antimalarial gold standard, artemisinin , represents one of the most significant triumphs in modern pharmaceutical chemistry. At the heart of this synthetic evolution lies a critical structural dichotomy between the final active pharmaceutical ingredient (API), artemisinin, and its synthetic intermediate, α -epoxydihydroartemisinic acid . While artemisinin relies on a highly unstable endoperoxide bridge for its pharmacological activity, α -epoxydihydroartemisinic acid utilizes a stable epoxide ring to act as a transient protecting structure during complex chemical conversions.
This guide objectively compares the structural differences, mechanistic roles, and experimental workflows distinguishing these two critical sesquiterpenes.
Structural and Chemical Comparison
The fundamental difference between these two molecules lies in their oxygen heterocycles. Artemisinin is a sesquiterpene lactone characterized by a rare 1,2,4-trioxane ring containing an endoperoxide bridge (-O-O-). This bridge is the essential pharmacophore responsible for generating parasite-killing free radicals.
Conversely, α -epoxydihydroartemisinic acid lacks this endoperoxide bridge. Instead, it features an oxirane ring (epoxide) at the C4-C5 position and a free carboxylic acid group. In the semi-synthesis of artemisinin, the epoxide serves a purely chemical purpose: it protects the endocyclic double bond of the precursor (amorpha-4,11-diene) from unwanted side reactions during the oxidation of the exocyclic isopropenyl group.
Quantitative Structural Data
| Feature | Artemisinin | α -Epoxydihydroartemisinic Acid |
| Molecular Formula | C 15 H 22 O 5 | C 15 H 24 O 3 |
| Molecular Weight | 282.33 g/mol | 252.35 g/mol |
| Core Scaffold | Sesquiterpene lactone | Sesquiterpene carboxylic acid |
| Key Functional Group | 1,2,4-trioxane (Endoperoxide) | Oxirane (Epoxide) |
| Pharmacological Role | Active Antimalarial API | Synthetic Intermediate |
| Diagnostic 13 C NMR Shift | ~105 ppm (C-12, trioxane ketal) | ~60–65 ppm (C-4/C-5, epoxide) |
Mechanistic Causality in Semi-Synthesis
Directly converting amorpha-4,11-diene to dihydroartemisinic acid (DHAA) is chemically inefficient because the molecule contains two competing double bonds. As detailed in recent synthetic biology and chemistry amalgamations [1], chemists bypass this by intentionally forming α -epoxydihydroartemisinic acid.
By epoxidizing the endocyclic double bond, the core structure is shielded. This allows aggressive oxidation and reduction reagents to selectively target the exocyclic double bond to form the necessary carboxylic acid. Once the acid is formed, the epoxide is removed (de-epoxidation) to yield DHAA, which is subsequently photooxidized to construct the delicate endoperoxide bridge of artemisinin.
Workflow: Amorphadiene to artemisinin via the epoxydihydroartemisinic acid intermediate.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
Protocol 1: Semi-Synthetic Conversion & Isolation Workflow
Objective: Convert amorpha-4,11-diene to DHAA via the α -epoxydihydroartemisinic acid intermediate, culminating in artemisinin [2].
-
Step 1: Epoxidation of Amorpha-4,11-diene
-
Action: React amorpha-4,11-diene with an epoxidizing agent (e.g., H2O2 or a peroxyacid) to form amorphadiene-4,5-epoxide.
-
Causality: The endocyclic double bond is highly reactive. Epoxidation acts as a transient protecting group, preventing non-specific cleavage during the subsequent oxidation of the isopropenyl group.
-
Validation Checkpoint: Thin-Layer Chromatography (TLC) analysis must show the complete disappearance of the non-polar diene spot and the appearance of a more polar epoxide spot.
-
-
Step 2: Oxidation and Reduction to α -Epoxydihydroartemisinic Acid
-
Action: Oxidize the intermediate to an epoxy carboxylic acid, followed by reduction using diimide (generated in situ from hydrazine hydrate and H2O2 ).
-
Causality: Diimide is chosen because it selectively reduces the exocyclic α,β -unsaturated double bond without cleaving the protective epoxide ring.
-
Validation Checkpoint: Electrospray Ionization Mass Spectrometry (ESI-MS) confirming the molecular weight shift to m/z 253 [M+H]+ .
-
-
Step 3: De-epoxidation to Dihydroartemisinic Acid (DHAA)
-
Action: Treat α -epoxydihydroartemisinic acid with a deoxygenating agent (e.g., lithium metal or specific reducing systems) to regenerate the double bond.
-
Causality: The epoxide has served its protective purpose. Removing it restores the endocyclic double bond strictly required for the final photooxidation cascade.
-
Validation Checkpoint: 1 H-NMR analysis showing the reappearance of the olefinic proton signal (~5.2 ppm) and the complete disappearance of epoxide proton signals.
-
-
Step 4: Photooxidation to Artemisinin
-
Action: React DHAA with singlet oxygen (generated via photo-irradiation with a sensitizer) followed by an acid-catalyzed Hock rearrangement.
-
Causality: Singlet oxygen attacks the regenerated double bond, initiating a cascade that constructs the complex 1,2,4-trioxane ring and the crucial endoperoxide bridge.
-
Validation Checkpoint: High-Performance Liquid Chromatography (HPLC) analysis against a commercially sourced artemisinin reference standard [3], confirming the presence of the API.
-
Protocol 2: NMR-Based Structural Differentiation
Objective: Experimentally differentiate the endoperoxide bridge of artemisinin from the epoxide ring of α -epoxydihydroartemisinic acid.
-
Step 1: Sample Preparation
-
Action: Dissolve purified samples of both compounds in CDCl3 containing Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl3 provides a non-exchanging, aprotic environment that prevents the degradation of the highly sensitive endoperoxide bridge while offering a clear deuterium lock signal.
-
Validation Checkpoint: Visual inspection ensuring complete dissolution; cloudy samples must be filtered to prevent magnetic field inhomogeneities that broaden spectral peaks.
-
-
Step 2: 13 C-NMR Acquisition
-
Action: Acquire 13 C spectra at 100 MHz or higher.
-
Causality: Carbon NMR is highly sensitive to oxygenation states. The trioxane carbons of artemisinin will resonate at distinct, predictable frequencies compared to the oxirane carbons of the intermediate.
-
Validation Checkpoint: Ensure a signal-to-noise ratio > 10:1 for the quaternary carbon signals before halting acquisition.
-
-
Step 3: Spectral Analysis
-
Action: Compare the chemical shifts of the oxygen-bound carbons.
-
Causality: In artemisinin, the endoperoxide-bearing carbon (C12) resonates far downfield (~105 ppm) due to its acetal/ketal-like environment. In α -epoxydihydroartemisinic acid, the epoxide carbons (C4, C5) resonate significantly further upfield (~60–65 ppm) due to the differing electronegativity and ring strain of the oxirane versus the trioxane.
-
Validation Checkpoint: Cross-reference experimental shifts with literature databases to definitively confirm structural identity.
-
Pharmacological Activation Pathway
Unlike the stable epoxide intermediate, artemisinin's endoperoxide bridge is highly reactive in biological systems. The diagram below illustrates the causality of artemisinin's antimalarial mechanism, which is entirely absent in α -epoxydihydroartemisinic acid.
Mechanism of action: Artemisinin's endoperoxide cleavage by heme leading to parasite death.
References
- Amalgamation of Synthetic Biology and Chemistry for High-Throughput Nonconventional Synthesis of the Antimalarial Drug Artemisinin ACS Public
- WO2016110874A2 - Process for preparation of artemisinin and its derivatives Google P
- Artemisinic acid | CAS:80286-58-4 Manufacturer ChemFaces [3]
A Comparative Guide to Catalysts in the Conversion of Dihydroartemisinic Acid Derivatives for Artemisinin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The semi-synthesis of artemisinin, a cornerstone in the global fight against malaria, hinges on the efficient conversion of precursors derived from artemisinic acid. A critical step in this process is the transformation of dihydroartemisinic acid (DHAA) into the iconic endoperoxide structure of artemisinin. While the user's query specified alpha-epoxydihydroartemisinic acid, the predominant and industrially relevant pathway detailed in scientific literature involves the rearrangement of a key hydroperoxide intermediate derived from DHAA. This guide provides a comprehensive comparison of the catalytic systems employed in this pivotal conversion, focusing on the established mechanism and offering insights into catalyst performance, experimental design, and reaction optimization.
The Crucial Transformation: From Dihydroartemisinic Acid to Artemisinin
The conversion of dihydroartemisinic acid to artemisinin is not a single catalytic step but a cascade of reactions. The widely accepted mechanism involves two main stages:
-
Formation of Dihydroartemisinic Acid Hydroperoxide: This is typically achieved through an ene reaction between DHAA and singlet oxygen (¹O₂). The singlet oxygen can be generated photochemically or through chemical methods.
-
Acid-Catalyzed Rearrangement: The resulting hydroperoxide undergoes a complex, acid-catalyzed cascade involving a Hock cleavage, reaction with triplet oxygen (³O₂), and subsequent cyclizations to form the 1,2,4-trioxane ring system of artemisinin.
This guide will compare the catalysts and methods used in both stages of this critical transformation.
Part 1: Generation of Singlet Oxygen for Hydroperoxide Formation
The initial step of hydroperoxide formation is crucial for the overall efficiency of the synthesis. Two main approaches are employed for generating the necessary singlet oxygen: photochemical methods and chemical methods.
Photochemical Generation of Singlet Oxygen
This method utilizes a photosensitizer that, upon irradiation with light, transfers energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂).
| Photosensitizer | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield (Overall) |
| Tetraphenylporphyrin (TPP) | Toluene, light (e.g., 420 nm LED), O₂ atmosphere | High efficiency, well-established for large-scale production | Requires specialized photochemical reactors, potential for photosensitizer degradation | ~55%[1] |
| Methylene Blue | Dichloromethane, -78°C, high-intensity lamp, O₂ atmosphere | Readily available, effective at low temperatures | Can be difficult to remove from the reaction mixture, lower yields reported in some protocols | ~28%[2] |
| Rose Bengal | Organic solvent, visible light, O₂ atmosphere | Effective photosensitizer | Less commonly reported for this specific transformation compared to TPP | Not specified in reviewed literature |
Experimental Protocol: Photochemical Conversion of DHAA using TPP
-
Reaction Setup: In a photochemical reactor, dissolve dihydroartemisinic acid in toluene.
-
Addition of Photosensitizer: Add tetraphenylporphyrin (TPP) to the solution.
-
Oxygenation: Purge the solution with oxygen gas and maintain an oxygen atmosphere.
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a 420 nm LED lamp) at a controlled temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Acid-Catalyzed Rearrangement: The resulting solution containing the hydroperoxide can then be directly subjected to acid-catalyzed rearrangement.
Chemical Generation of Singlet Oxygen
To circumvent the need for specialized photochemical equipment, chemical methods for generating singlet oxygen have been developed.
| Reagent System | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield (Overall) |
| Hydrogen Peroxide (H₂O₂) / Molybdate Catalyst (e.g., Na₂MoO₄) | Biphasic system (e.g., dichloromethane/water), room temperature | No need for photochemical equipment, scalable | Requires careful control of H₂O₂ concentration, potential for side reactions | ~40%[3] |
Causality in Experimental Design: The choice between photochemical and chemical generation of singlet oxygen often depends on the scale of the synthesis. While photochemical methods have been successfully implemented on an industrial scale, they require significant capital investment in specialized reactors. The H₂O₂/molybdate system offers a more accessible alternative for laboratory-scale synthesis and has also been shown to be scalable.
Part 2: Acid-Catalyzed Rearrangement of the Hydroperoxide Intermediate
The second stage of the conversion is the acid-catalyzed rearrangement of the dihydroartemisinic acid hydroperoxide. The choice of acid catalyst is critical as it influences the reaction rate and the yield of artemisinin, while minimizing the formation of byproducts.
Brønsted Acid Catalysts
Brønsted acids, or proton donors, are commonly employed to catalyze the rearrangement cascade.
| Brønsted Acid | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield (Overall) |
| Trifluoroacetic Acid (TFA) | Toluene or petroleum ether, room temperature | Highly effective, leads to good yields of artemisinin | Corrosive, requires careful handling and neutralization | Up to 71% in optimized systems[4] |
| Benzenesulfonic Acid | Used with a Cu(II) Dowex resin in some protocols | Solid acid catalyst can be easier to handle and separate | May be less reactive than TFA | ~40%[3] |
The Role of Trifluoroacetic Acid (TFA): TFA is a strong Brønsted acid that efficiently protonates the hydroperoxide, initiating the Hock cleavage which is a key step in the rearrangement. Its effectiveness is demonstrated by its frequent use in both laboratory and optimized industrial processes.[1][4]
Lewis Acid Catalysts
While Brønsted acids are more commonly cited for this specific transformation, Lewis acids, which are electron-pair acceptors, are known to catalyze epoxide rearrangements in general. Their application in the artemisinin synthesis pathway is an area of ongoing research.
| Lewis Acid | Potential Role and Considerations |
| Copper(II) Triflates and other Metal Triflates | Can act as Lewis acids to activate oxygen-containing functional groups. Copper(II) has been used in conjunction with benzenesulfonic acid.[3] |
| Iron(III) Chloride (FeCl₃) | A common and inexpensive Lewis acid, known to catalyze epoxide ring-opening reactions. Its efficacy in this specific cascade would require experimental validation. |
Brønsted vs. Lewis Acidity: In the context of the hydroperoxide rearrangement, a strong Brønsted acid like TFA appears to be more effective than a typical Lewis acid. This is likely because the initial and critical step is the protonation of the hydroperoxide group to facilitate the Hock cleavage.
Visualizing the Catalytic Pathways
DOT Script for Reaction Workflow:
Caption: A simplified workflow for the conversion of Dihydroartemisinic Acid to Artemisinin.
Experimental Protocols
Protocol 1: One-Pot Photochemical Synthesis of Artemisinin from DHAA
This protocol is adapted from continuous-flow processes and can be modified for batch synthesis.
-
Preparation of DHAA solution: Dissolve dihydroartemisinic acid (1 equivalent) in a suitable solvent such as a mixture of toluene and acetonitrile.
-
Addition of Photosensitizer and Acid: Add tetraphenylporphyrin (TPP, ~0.05 mol%) and trifluoroacetic acid (TFA, concentration to be optimized, typically a small percentage of the solvent volume).
-
Reaction Execution: In a photoreactor, irradiate the solution with a 420 nm LED lamp while sparging with air or oxygen at room temperature.
-
Monitoring: Monitor the reaction by HPLC for the formation of artemisinin and the consumption of DHAA.
-
Work-up: Once the reaction is complete, quench the reaction by washing with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure artemisinin.
Protocol 2: Chemical Generation of Singlet Oxygen and Acid-Catalyzed Rearrangement
This protocol avoids the use of photochemical equipment.
-
Reaction Setup: Dissolve dihydroartemisinic acid (1 equivalent) in dichloromethane.
-
Catalyst Solution: In a separate flask, prepare a solution of sodium molybdate (catalytic amount) in hydrogen peroxide (concentrated).
-
Reaction Execution: Add the molybdate/H₂O₂ solution to the DHAA solution and stir vigorously at room temperature.
-
Monitoring: Monitor the formation of the hydroperoxide intermediate by TLC.
-
Acidification: Once the hydroperoxide formation is significant, add trifluoroacetic acid (TFA) to the reaction mixture to catalyze the rearrangement.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Concluding Remarks for the Practicing Scientist
The semi-synthesis of artemisinin from dihydroartemisinic acid is a well-established and optimized process. For researchers aiming to synthesize artemisinin or its derivatives, the choice of catalyst and reaction conditions will depend on the available equipment and the desired scale of the reaction.
-
For large-scale, continuous production: A photochemical setup with TPP as the photosensitizer and TFA as the acid catalyst is a proven and efficient method.
-
For laboratory-scale synthesis without specialized photochemical equipment: The use of a molybdate catalyst with hydrogen peroxide for singlet oxygen generation, followed by TFA-catalyzed rearrangement, offers a practical alternative.
Further research in this area could focus on the development of heterogeneous catalysts for both the singlet oxygen generation and the acid-catalyzed rearrangement steps. This would simplify catalyst separation and recycling, further enhancing the sustainability and cost-effectiveness of artemisinin synthesis. While the direct catalytic conversion of alpha-epoxydihydroartemisinic acid remains a less-explored area, the fundamental principles of acid-catalyzed rearrangements of complex polycyclic systems, as detailed in this guide, would be highly relevant to such investigations.
References
- Krewer, B., et al. (2025). Identifying a kinetic model for the acid-catalyzed sequence of the artemisinin partial synthesis. Chemical Engineering Journal, 523, 167770.
- Varela, K., Arman, H. D., & Yoshimoto, F. K. (2020). Synthesis of [3,3-2H2]-Dihydroartemisinic Acid to Measure the Rate of Nonenzymatic Conversion of Dihydroartemisinic Acid to Artemisinin.
- Turconi, J., et al. (2014). Semisynthetic artemisinin, the chemical path to industrial production. Organic Process Research & Development, 18(3), 417-422.
- Paddon, C. J., et al. (2013). High-level semi-synthetic production of the potent antimalarial artemisinin.
- Lévesque, F., & Seeberger, P. H. (2012). Continuous-flow synthesis of the anti-malaria drug artemisinin.
- Acton, N., & Roth, R. J. (1992). On the conversion of dihydroartemisinic acid to artemisinin. Journal of Organic Chemistry, 57(13), 3610-3614.
- Haynes, R. K., & Vonwiller, S. C. (1994). The development of new peroxide antimalarials. Accounts of Chemical Research, 27(12), 387-393.
- Chen, J., et al. (2013). A simplified and scalable semi-synthesis of artemisinin from artemisinic acid. Tetrahedron, 69(3), 1017-1022.
- Singh, R. K., et al. (2017). A novel large-scale synthesis of artemisinin from amorphadiene. Organic & Biomolecular Chemistry, 15(1), 69-72.
- Roth, R. J., & Acton, N. (1989). A simple conversion of artemisinic acid into artemisinin.
Sources
A Comprehensive Guide to the Safe Disposal of alpha-Epoxydihydroartemisinic Acid
As researchers and scientists at the forefront of drug development, our work with novel compounds like alpha-Epoxydihydroartemisinic acid is critical. However, ensuring the safe and compliant disposal of such specialized research chemicals is paramount to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of alpha-Epoxydihydroartemisinic acid, grounded in established laboratory safety principles and regulatory compliance.
The absence of a specific Safety Data Sheet (SDS) for alpha-Epoxydihydroartemisinic acid necessitates a conservative approach, treating it as a potentially hazardous substance. The procedures outlined below are designed to be a self-validating system, ensuring that every step prioritizes safety and minimizes risk.
I. Initial Hazard Assessment and Precautionary Measures
Given that alpha-Epoxydihydroartemisinic acid is a derivative of artemisinin, we can infer potential hazards based on related compounds. For instance, Dihydroartemisinic Acid is known to cause serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Essential PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.
II. Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation and containment are the first critical steps in the disposal process. Never mix alpha-Epoxydihydroartemisinic acid waste with general laboratory trash or dispose of it down the sink[2][3].
Step-by-Step Containerization Protocol:
-
Select the Appropriate Waste Container:
-
Solid Waste: For solid alpha-Epoxydihydroartemisinic acid or contaminated materials (e.g., weighing paper, gloves, pipette tips), use a designated, leak-proof container clearly labeled for solid chemical waste[4]. Puncture-resistant containers should be used for any contaminated sharps[2].
-
Liquid Waste: For solutions containing alpha-Epoxydihydroartemisinic acid, use a chemically compatible, screw-capped container. Ensure the container is made of a material that will not react with the solvent used.
-
-
Labeling is Non-Negotiable:
-
Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The full chemical name: "alpha-Epoxydihydroartemisinic acid"
-
An accurate estimation of the concentration and volume.
-
The date the waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
-
-
Secure Storage:
-
Keep waste containers securely closed except when adding waste[3][4].
-
Store the container in a designated and labeled hazardous waste storage area within the laboratory[4].
-
Ensure secondary containment, such as a larger, chemically resistant bin or tray, is used to capture any potential leaks[3][4].
-
Store below eye level to minimize the risk of spills from falling containers[2].
-
III. Disposal Workflow: A Systematic Approach
The following workflow provides a clear, logical sequence for the disposal of alpha-Epoxydihydroartemisinic acid waste. This process ensures that all safety and regulatory considerations are met.
Caption: Disposal decision workflow for alpha-Epoxydihydroartemisinic acid.
IV. Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS of Solvent: If the compound is in a solvent, consult the solvent's SDS for specific spill cleanup instructions.
-
Absorb and Neutralize: For small spills, use a chemical spill kit with appropriate absorbent materials.
-
Collect and Dispose: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Final Disposal and Record Keeping
The final step in the disposal process is the collection of the waste by trained professionals.
-
Scheduled Pickup: Contact your institution's EHS department to schedule a pickup for your properly containerized and labeled hazardous waste.
-
Maintain Records: Keep a log of all hazardous waste generated and disposed of in your laboratory. This is crucial for regulatory compliance and for maintaining a safe working environment.
By adhering to these procedures, you contribute to a culture of safety and responsibility in scientific research. The principles of proper chemical waste management are universal, and their diligent application is the hallmark of a professional and ethical scientist.
References
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
- How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). Environment, Health & Safety, UC San Diego.
- Chemically hazardous waste. Environmental Science Center, The University of Tokyo.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Hazardous Waste Disposal Guide. Research Areas, Dartmouth Policy Portal.
- SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
- Navigating the Disposal of N(alpha)
- Safety Data Sheet. (2024, October 25). Cayman Chemical.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling alpha-Epoxydihydroartemisinic acid
As a Senior Application Scientist overseeing the synthesis and scale-up of antimalarial active pharmaceutical ingredients (APIs), I cannot overstate the importance of rigorous safety protocols when handling highly active intermediates. α -Epoxydihydroartemisinic acid (CAS: 380487-65-0) is a critical epoxide intermediate in the semi-synthetic conversion of dihydroartemisinic acid to artemisinin, a process involving singlet oxygen-induced ene reactions and Hock cleavage ()[1].
Because artemisinin derivatives exhibit potent biological activity and specific toxicological profiles—including profound aquatic toxicity ()[2] and potential dose-dependent neurotoxicity in brainstem nuclei ()[3]—handling this intermediate requires a meticulously designed safety strategy. This guide provides the foundational causality behind our safety choices and a self-validating operational workflow for laboratory handling.
Biochemical Context: The Artemisinin Semi-Synthesis Pathway
To contextualize the handling requirements of α -epoxydihydroartemisinic acid, it is essential to understand its position within the metabolic and synthetic workflow. The epoxidation of dihydroartemisinic acid is the pivotal step immediately preceding the final rearrangement into the highly active 1,2,4-trioxane system of artemisinin ()[4].
Semi-synthetic pathway of artemisinin highlighting the α-epoxydihydroartemisinic acid intermediate.
Hazard Profile & The Causality of PPE Selection
Standardizing Personal Protective Equipment (PPE) requires understanding the physical and chemical behavior of the compound:
-
Respiratory & Systemic Hazards: Like many crystalline API intermediates, aerosolized dust poses a severe respiratory hazard. High-dose exposure to related artemisinin derivatives has demonstrated neurotoxic effects on the auditory and vestibular nuclei of the brainstem in animal models ()[3]. Preventing inhalation is the primary safety directive.
-
Dermal Exposure: While not classified as a severe corrosive skin irritant, the lipophilic nature of sesquiterpenes allows for rapid dermal absorption.
-
Environmental Toxicity: Artemisinin derivatives are classified under GHS as Aquatic Acute 1 and Aquatic Chronic 1, meaning they are very toxic to aquatic life with long-lasting effects ()[2].
Mandatory PPE Matrix
Based on the hazard profile, the following quantitative PPE standards must be strictly adhered to during all handling phases:
| Protection Category | Recommended Equipment | Scientific Justification |
| Eye/Face | Snug-fitting safety goggles (EN 166) or face shield. | Protects mucous membranes from aerosolized API dust and solvent splashes during reconstitution. |
| Skin/Hands | Double-gloved Nitrile (min. 0.11 mm thickness, EN 374). | Prevents dermal absorption of lipophilic sesquiterpenes. Double gloving ensures integrity during solvent handling. |
| Respiratory | N95/FFP3 particulate respirator or PAPR. | Mitigates inhalation risk of fine powders, preventing respiratory tract irritation and potential systemic toxicity. |
| Body | Disposable Tyvek® lab coat or impermeable gown. | Prevents contamination of personal clothing and minimizes electrostatic transport of active powders outside the lab. |
Operational Workflow: Safe Handling & Transfer Protocol
This step-by-step methodology ensures a self-validating system where each action inherently prevents the failure of the next.
Phase 1: Preparation & Environmental Control
-
Step 1: Ensure all handling of the dry powder occurs within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
-
Step 2: Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can react hazardously with organic epoxides ()[5].
Phase 2: Weighing & Transfer
-
Step 3: Utilize an anti-static weighing boat and spatula. α -Epoxydihydroartemisinic acid, like many dry organic powders, can accumulate static charge. Using a zero-stat gun or anti-static bar neutralizes the micro-environment, preventing the powder from aerosolizing or clinging to gloves ()[2].
-
Step 4: Weigh the exact required mass. Do not return excess powder to the original stock vial to prevent cross-contamination and the introduction of ambient moisture.
Phase 3: Solubilization & Storage
-
Step 5: Add the reconstitution solvent (e.g., DMSO, Dichloromethane, or Ethyl Acetate) directly to the weighing vessel inside the fume hood ()[6].
-
Step 6: If the compound resists dissolution, securely cap the vial, warm it to 37°C for 10 minutes, and briefly sonicate ()[7].
-
Step 7: Store the resulting stock solution at -20°C in a tightly sealed, gas-impermeable vial. Protect from light and heat to prevent spontaneous autoxidation and premature degradation of the epoxide ring ()[8].
Spill Response & Disposal Plan
Due to the profound environmental hazards associated with this class of compounds, emergency response must be precise:
-
Solid Spills: Do NOT dry sweep, as this generates hazardous aerosols. Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol) to suppress dust formation. Wipe up the area with absorbent pads, working from the outside in ()[9].
-
Liquid Spills: Absorb immediately with inert materials such as vermiculite or dry sand.
-
Environmental Protection: Under no circumstances should the chemical or its rinsate enter drains, sewers, or watercourses. Artemisinin derivatives are highly toxic to aquatic environments ()[2].
-
Waste Disposal: Collect all contaminated materials (pads, gloves, empty vials) in a clearly labeled, sealable hazardous waste container. Dispose of via a licensed chemical waste contractor for high-temperature incineration ()[9].
References
-
BioCrick. "Saracatinib (AZD0530) Handling Protocol". Source: BioCrick. URL: [Link]
-
World Health Organization (WHO). "Artemisinin Derivatives: Summary of Nonclinical Safety Data". Source: WHO. URL: [Link]
-
National Institutes of Health (NIH). "Synthetic Strategies for Peroxide Ring Construction in Artemisinin". Source: PMC. URL: [Link]
-
ResearchGate. "The mechanism of the spontaneous autoxidation of dihydroartemisinic acid". Source: ResearchGate. URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. extranet.who.int [extranet.who.int]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. 青蒿酸 | Artemisinic acid| 80286-58-4 | 天然产物(标准品) - ChemFaces [chemfaces.cn]
- 7. Saracatinib (AZD0530) | CAS:379231-04-6 | Src/Abl inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
